molecular formula C6H11NO2 B054940 Methyl 1-(methylamino)cyclopropane-1-carboxylate CAS No. 119111-66-9

Methyl 1-(methylamino)cyclopropane-1-carboxylate

Cat. No.: B054940
CAS No.: 119111-66-9
M. Wt: 129.16 g/mol
InChI Key: NXDHWWSDSATZTL-UHFFFAOYSA-N
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Description

Methyl 1-(methylamino)cyclopropane-1-carboxylate is a specialized cyclopropane-containing compound that serves as a valuable intermediate in organic synthesis and medicinal chemistry. Its unique structure, characterized by a strained cyclopropane ring with a methylamino group and a carboxylate ester, imparts significant conformational rigidity and reactivity, making it an ideal building block for constructing novel molecular scaffolds. Researchers leverage this compound in the synthesis of protease inhibitors, receptor ligands, and other bioactive agents, where the cyclopropane ring enhances binding affinity and metabolic stability by mimicking transition states or enforcing specific orientations. The ester functionality facilitates straightforward derivatization, enabling access to carboxylic acids, amides, or other derivatives for structure-activity relationship studies. This reagent is particularly valuable in drug discovery programs targeting neurological disorders, cancer, and infectious diseases, owing to its potential role in modulating enzyme activity or protein-protein interactions. Provided For Research Use Only, it is essential for advancing scientific knowledge in academic and industrial settings, with strict prohibitions against personal, diagnostic, or therapeutic use.

Properties

IUPAC Name

methyl 1-(methylamino)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-6(3-4-6)5(8)9-2/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDHWWSDSATZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-(methylamino)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Constrained Amino Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous pharmacological properties is relentless. Among these, conformationally constrained amino acids have emerged as a cornerstone in the design of peptides and small molecule therapeutics. The rigid cyclopropane ring, in particular, offers a unique tool to lock torsion angles, enhance metabolic stability, and explore chemical space inaccessible to its linear counterparts. Methyl 1-(methylamino)cyclopropane-1-carboxylate, a non-proteinogenic amino acid ester, represents a valuable building block in this context. Its structure combines the rigidity of the cyclopropane core with a secondary amine, offering a versatile handle for further chemical elaboration. This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of this intriguing molecule, designed for researchers and professionals in drug development.

Section 1: Strategic Approach to Synthesis

Retrosynthetic Analysis

A retrosynthetic analysis reveals a straightforward approach. The target methyl ester can be disconnected at the ester linkage, pointing to 1-(methylamino)cyclopropane-1-carboxylic acid as the immediate precursor. This N-methylated amino acid can be envisioned as arising from the selective methylation of 1-aminocyclopropane-1-carboxylic acid. The synthesis of 1-aminocyclopropane-1-carboxylic acid itself is a well-documented process.

Retrosynthesis Target This compound Precursor1 1-(Methylamino)cyclopropane-1-carboxylic acid Target->Precursor1 Esterification Precursor2 1-Aminocyclopropane-1-carboxylic acid Precursor1->Precursor2 N-Methylation

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Cyano-4'-pentylbiphenyl (5CB)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Cyano-4'-pentylbiphenyl, a nematic liquid crystal widely known as 5CB. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the principles, experimental protocols, and data interpretation for key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The guide emphasizes the causal relationships behind experimental choices and provides field-proven insights to ensure data integrity and reproducibility.

A Note on Chemical Identification: Initial searches for CAS number 119111-66-9 identified the compound as methyl 1-(methylamino)cyclopropane-1-carboxylate. However, the in-depth nature of the requested guide and the prevalence of spectroscopic data for the well-studied liquid crystal 4-Cyano-4'-pentylbiphenyl (CAS number 40817-08-1) suggest that the latter was the intended subject of interest. This guide will therefore focus on 4-Cyano-4'-pentylbiphenyl (5CB).

Introduction to 4-Cyano-4'-pentylbiphenyl (5CB)

4-Cyano-4'-pentylbiphenyl (5CB) is a prominent thermotropic liquid crystal renowned for its nematic phase at room temperature.[1][2] Its molecular structure, featuring a rigid biphenyl core, a polar cyano (-C≡N) group, and a flexible nonpolar pentyl chain, gives rise to its unique anisotropic properties.[2] First synthesized in 1972 by George William Gray and his team, 5CB was a pivotal discovery for the development of liquid crystal displays (LCDs).[1] The purity of 5CB is paramount, as impurities can significantly impact its phase transition temperatures and electro-optical characteristics.[3] Therefore, robust spectroscopic analysis is essential for quality control and for elucidating its molecular structure and behavior in various applications.

Chemical Structure:

Figure 1. Molecular structure of 4-Cyano-4'-pentylbiphenyl (5CB).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 5CB by providing detailed information about the chemical environment of individual atoms.[4] Both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring protons. For 5CB, the spectrum can be divided into the aromatic region (protons on the biphenyl rings) and the aliphatic region (protons on the pentyl chain).

Table 1: ¹H NMR Spectroscopic Data for 5CB

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.6m4HAromatic protons
~7.5m4HAromatic protons
~2.6t2H-CH₂- adjacent to biphenyl
~1.6m2H-CH₂-
~1.3m4H-(CH₂)₂-
~0.9t3H-CH₃

Data sourced from publicly available spectra and may vary slightly based on solvent and instrument.[5]

Experimental Protocol: ¹H NMR of 5CB

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of high-purity 5CB in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent proton signals that would obscure the analyte signals.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5CB in CDCl₃ transfer Transfer to NMR tube dissolve->transfer insert Insert sample lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform phase_cal Phase and Calibrate ft->phase_cal integrate Integrate phase_cal->integrate

Figure 2. Workflow for ¹H NMR analysis of 5CB.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, longer acquisition times are typically required.

Table 2: ¹³C NMR Spectroscopic Data for 5CB

Chemical Shift (δ) ppmAssignment
~145Quaternary C (biphenyl linkage)
~132Aromatic CH
~128Aromatic CH
~127Aromatic CH
~125Aromatic CH
~119Quaternary C (-C≡N)
~110Quaternary C adjacent to -C≡N
~35-CH₂- adjacent to biphenyl
~31-CH₂-
~22-CH₂-
~14-CH₃

Data sourced from publicly available spectra and may vary slightly based on solvent and instrument.[6]

Experimental Protocol: ¹³C NMR of 5CB

The protocol is similar to that for ¹H NMR, with the primary difference being the data acquisition parameters. A proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 5CB, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.

Table 3: Mass Spectrometry Data for 5CB

m/zInterpretation
249Molecular ion [M]⁺
192Fragment ion, loss of pentyl group
193Fragment ion

Data sourced from the NIST Mass Spectrometry Data Center.[6]

Experimental Protocol: GC-MS of 5CB

  • Sample Preparation:

    • Prepare a dilute solution of 5CB in a volatile organic solvent such as dichloromethane or hexane.[7] The concentration should be in the range of 1-10 µg/mL.

    • Ensure the sample is free of non-volatile impurities by filtering if necessary.[7]

  • Instrument Setup:

    • Set the GC oven temperature program to achieve good separation. A typical program might start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Use a suitable capillary column (e.g., a nonpolar column like DB-5ms).

    • Set the mass spectrometer to scan a mass range that includes the molecular ion of 5CB (e.g., m/z 50-300).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The sample is vaporized and separated on the column before entering the mass spectrometer for ionization and detection.

  • Data Analysis:

    • Identify the peak corresponding to 5CB in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve 5CB in volatile solvent filter Filter if necessary dissolve->filter inject Inject into GC separate Separation in GC column inject->separate ionize Ionization in MS separate->ionize detect Detection by m/z ionize->detect chromatogram Analyze chromatogram spectrum Analyze mass spectrum chromatogram->spectrum

Sources

"Methyl 1-(methylamino)cyclopropane-1-carboxylate molecular structure and conformation"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl 1-(methylamino)cyclopropane-1-carboxylate

Abstract

This compound is a small molecule featuring a highly strained cyclopropane ring, a structural motif of significant interest in medicinal chemistry for its ability to impart metabolic stability and unique conformational constraints.[1][2] This guide provides a comprehensive technical overview of its molecular structure and conformational landscape, intended for researchers, scientists, and drug development professionals. We explore the intrinsic properties stemming from its strained three-membered ring and detail an integrated strategy for its structural elucidation. This approach synergizes the predictive power of computational chemistry with the empirical validation of advanced spectroscopic and crystallographic techniques. By explaining the causality behind these experimental choices, this document serves as a self-validating framework for the complete characterization of this and structurally related molecules.

Introduction

The incorporation of small, strained rings into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. The cyclopropane ring, in particular, offers a rigid scaffold that can lock in specific substituent geometries, reduce metabolic susceptibility, and modulate lipophilicity. This compound (CAS: 119111-66-9) is a derivative that combines this valuable scaffold with key functional groups—an amine and an ester—making it a versatile building block for more complex bioactive molecules.[3][4]

Understanding the precise three-dimensional arrangement of atoms (structure) and the accessible spatial orientations of its functional groups (conformation) is paramount for rational drug design. The conformational preferences of the methylamino and methyl carboxylate substituents relative to the planar cyclopropane ring dictate the molecule's shape and, consequently, its ability to interact with biological targets. This guide outlines the theoretical principles and practical methodologies required to fully characterize the structural and conformational properties of this molecule.

Core Molecular Structure & Intrinsic Properties

The unique chemical nature of this compound arises from the interplay between its strained core and its functional groups.

The Cyclopropane Ring: A Strained Nucleus

The cyclopropane ring is a planar, three-carbon system.[5][6][7] Its defining feature is severe ring strain, which is a combination of two factors:

  • Angle Strain: The internal C-C-C bond angles are constrained to 60°, a stark deviation from the ideal 109.5° for sp³-hybridized carbon.[5][7][8][9] This strain makes the ring's C-C bonds weaker and more reactive than those in acyclic alkanes.

  • Torsional Strain: The C-H bonds on adjacent carbon atoms are fully eclipsed, further increasing the ring's internal energy.[5][6][8]

To accommodate this angle strain, the carbon-carbon bonds are described as bent "banana bonds," with electron density shifted outwards from the internuclear axis.[8] This unique electronic structure influences the molecule's reactivity and its spectroscopic signatures.

Key Substituents at a Quaternary Center

The C1 carbon of the cyclopropane ring is a quaternary center, bonded to the methylamino group and the methyl carboxylate group. This substitution pattern locks the substituents to a single carbon, making their relative orientation a key determinant of the molecule's overall conformation. The conformational analysis, therefore, focuses primarily on the rotation around the C1-N and C1-C(O) single bonds.

Physicochemical Properties Summary

A summary of the core properties of this compound is provided below.

PropertyValueReference
CAS Number 119111-66-9[3][4]
Molecular Formula C₆H₁₁NO₂[3]
Molecular Weight 129.16 g/mol [3]
IUPAC Name This compound
InChI Key NXDHWWSDSATZTL-UHFFFAOYSA-N[3]

Conformational Analysis: A Computational Approach

Before undertaking experimental work, computational modeling provides invaluable insight into the likely conformational preferences of the molecule. This allows for the prediction of the most stable conformers and their relative energies.

Defining the Conformational Landscape

The primary degrees of freedom are the rotations around the C1-N and C1-C(O) bonds. By analogy with related molecules like cyclopropylamine, which exists in distinct trans and gauche forms, we can anticipate several low-energy conformers for our target molecule based on the relative positioning of the N-H bond and the C=O bond.[10]

Workflow for Computational Analysis

A robust computational workflow is essential for reliably predicting the conformational landscape. The process involves a systematic search for energy minima on the potential energy surface, followed by refinement and characterization.

G A 1. Initial 3D Structure Generation B 2. Conformational Search (Molecular Mechanics) A->B C 3. Geometry Optimization of Minima (DFT, e.g., B3LYP/6-311++G(d,p)) B->C D 4. Vibrational Frequency Calculation (Confirm minima, obtain thermochemistry) C->D E 5. Spectroscopic Property Prediction (NMR Chemical Shifts, IR Frequencies) D->E G cluster_0 Computational Analysis cluster_1 Experimental Validation A Predicted Conformers (ΔE, Geometry) B Predicted NMR Shifts & Vibrational Frequencies A->B D X-ray Crystallography (Solid-State Structure) A->D Compare C NMR Spectroscopy (Solution Structure) B->C Compare E FTIR/Raman Spectroscopy (Vibrational Modes) B->E Compare Validation Validated Structural Model (Conformational Ensemble) C->Validation D->Validation E->Validation

Sources

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Cyclopropane Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane ring, a motif once considered a chemical curiosity due to its inherent strain, has emerged as a "privileged scaffold" in modern medicinal chemistry and materials science. Its unique conformational rigidity, electronic properties, and metabolic stability have made it a cornerstone in the design of novel therapeutics and functional materials. This in-depth technical guide traces the historical arc of substituted cyclopropane carboxylates, from their initial discovery to the development of sophisticated synthetic methodologies that have unlocked their vast potential. We will delve into the causality behind key experimental choices, provide detailed protocols for seminal synthetic transformations, and explore the impact of these molecules on various scientific disciplines.

Early Explorations and the Dawn of Cyclopropane Chemistry

The story of cyclopropanes begins not with the carboxylates, but with the parent hydrocarbon. The first synthesis of cyclopropane was achieved by August Freund in 1881 through an intramolecular Wurtz coupling of 1,3-dibromopropane using sodium.[1] This landmark achievement laid the groundwork for future explorations into this strained three-membered ring system. Early synthetic efforts were often low-yielding and limited in scope. A significant improvement came in 1887 when Gustavson modified Freund's method by using zinc instead of sodium, leading to better yields.[2]

The introduction of a carboxylate group, a key functional handle for further derivatization, marked a pivotal moment. One of the earliest practical methods for preparing cyclopropanecarboxylic acid involved the hydrolysis of cyclopropyl cyanide, which itself could be synthesized from the base-induced cyclization of 4-chlorobutyronitrile.[3][4] These early methods, while foundational, were often harsh and not amenable to the synthesis of more complex, substituted analogs.

The Rise of Modern Synthetic Methodologies

The true potential of substituted cyclopropane carboxylates was unlocked with the advent of more versatile and stereocontrolled synthetic methods. These can be broadly categorized into two main approaches: reactions involving carbene or carbenoid insertions and intramolecular cyclization strategies.

Carbene and Carbenoid Chemistry: A Paradigm Shift

The development of metal-catalyzed cyclopropanation reactions revolutionized the field. These reactions typically involve the transfer of a carbene or carbenoid species, generated from a diazo compound, to an olefin.

2.1.1. Transition Metal-Catalyzed Cyclopropanation of Olefins with Diazoacetates

One of the most powerful and widely used methods for the synthesis of cyclopropane carboxylates is the transition-metal-catalyzed reaction of an olefin with a diazoacetate.[5] Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate, are particularly effective catalysts for this transformation.[6] The general mechanism involves the reaction of the diazoacetate with the metal catalyst to form a metal-carbene intermediate, which then undergoes a concerted addition to the alkene, preserving the stereochemistry of the double bond.[6]

This method's versatility allows for the cyclopropanation of a wide range of olefins, including electron-rich, neutral, and electron-poor substrates.[6][7] The ability to control both diastereoselectivity and enantioselectivity has been a major focus of research, with the development of chiral catalysts based on rhodium, copper, ruthenium, and cobalt.[5][8]

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

Objective: To synthesize ethyl 2-phenylcyclopropane-1-carboxylate via a rhodium-catalyzed cyclopropanation.

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Dirhodium tetraacetate (Rh₂(OAc)₄)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Syringe pump

Procedure:

  • To a solution of styrene (1.0 equiv) and a catalytic amount of Rh₂(OAc)₄ (e.g., 0.1 mol%) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethyl diazoacetate (1.1 equiv) in anhydrous DCM dropwise via a syringe pump over a period of 2-4 hours at room temperature.

  • The slow addition of EDA is crucial to maintain a low concentration of the diazo compound, minimizing side reactions such as the dimerization of the carbene.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired ethyl 2-phenylcyclopropane-1-carboxylate as a mixture of cis and trans diastereomers.

Causality: The choice of a rhodium(II) catalyst is based on its high efficiency and selectivity in decomposing diazo compounds to form the reactive carbene intermediate.[6] The slow addition of the diazoacetate prevents the formation of diethyl maleate and fumarate, which arise from the dimerization of the carbene.[7]

Rhodium_Catalyzed_Cyclopropanation cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Styrene Styrene Cycloaddition [2+1] Cycloaddition Styrene->Cycloaddition EDA Ethyl Diazoacetate Carbene_Formation Formation of Rhodium Carbene EDA->Carbene_Formation Catalyst Rh₂(OAc)₄ Catalyst->Carbene_Formation activates Carbene_Formation->Cycloaddition reactive intermediate Product Ethyl 2-phenylcyclopropane-1-carboxylate Cycloaddition->Product

2.1.2. The Simmons-Smith Reaction: A Classic Approach

The Simmons-Smith reaction, discovered by Howard Simmons and Ronald Smith in 1958, provides a stereospecific method for converting alkenes into cyclopropanes using an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[9][10][11] A key advantage of this method is its tolerance of a wide range of functional groups.[10] The reaction proceeds via a concerted mechanism, where the methylene group is delivered to the same face of the double bond, thus preserving the alkene's stereochemistry.[9] The presence of a hydroxyl group in the substrate can direct the cyclopropanation to occur cis to it due to coordination with the zinc reagent.[9]

The Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, often leads to increased reactivity and higher yields.[10][11]

Experimental Protocol: Simmons-Smith Cyclopropanation of Cyclohexene

Objective: To synthesize norcarane (bicyclo[4.1.0]heptane) from cyclohexene.

Materials:

  • Cyclohexene

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple (or diethylzinc for the Furukawa modification)

  • Diethyl ether, anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activate zinc dust by treating it with a solution of copper(II) acetate to prepare the zinc-copper couple.

  • In a flask equipped with a reflux condenser and under an inert atmosphere, add the activated zinc-copper couple and anhydrous diethyl ether.

  • Add a solution of diiodomethane in diethyl ether to the zinc-copper couple suspension. A gentle reflux should be observed, indicating the formation of the organozinc carbenoid (iodomethylzinc iodide, ICH₂ZnI).

  • After the initial reaction subsides, add cyclohexene to the reaction mixture.

  • Stir the reaction at reflux for several hours until the starting material is consumed (monitored by GC or TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting norcarane by distillation.

Causality: The zinc-copper couple is essential for the formation of the active organozinc carbenoid.[9] The stereospecificity of the reaction is a direct consequence of the concerted "butterfly" transition state.[11]

Simmons_Smith_Reaction cluster_reagents Reagents Alkene Alkene (e.g., Cyclohexene) Cyclopropanation_Step Concerted Cyclopropanation Alkene->Cyclopropanation_Step Carbenoid_Source Diiodomethane (CH₂I₂) Carbenoid_Formation Formation of Organozinc Carbenoid (e.g., ICH₂ZnI) Carbenoid_Source->Carbenoid_Formation Zinc_Source Zinc-Copper Couple or Diethylzinc Zinc_Source->Carbenoid_Formation Carbenoid_Formation->Cyclopropanation_Step Product Cyclopropane Product (e.g., Norcarane) Cyclopropanation_Step->Product

Intramolecular Cyclization Strategies

Intramolecular reactions provide another powerful avenue for the synthesis of cyclopropane rings. These methods often involve the formation of a carbanion that subsequently displaces a leaving group in a 3-exo-trig cyclization.[1]

A notable example is the synthesis of cyclopropyl cyanide from γ-chlorobutyronitrile upon treatment with a strong base. The resulting cyclopropyl cyanide can then be hydrolyzed to afford cyclopropanecarboxylic acid.[3]

The Impact of Substituted Cyclopropane Carboxylates on Science and Industry

The development of efficient synthetic routes to substituted cyclopropane carboxylates has had a profound impact on several fields, most notably in agriculture and medicine.

Agrochemicals: The Pyrethroid Revolution

The discovery of the insecticidal properties of pyrethrins, natural esters extracted from chrysanthemum flowers, was a major breakthrough in pest control.[12][13] Chemical analysis in the early 20th century revealed that these active ingredients contained a cyclopropane ring in their carboxylic acid moiety.[14] This discovery spurred the development of synthetic pyrethroids, which are analogs of the natural pyrethrins with improved stability and efficacy.[12][14]

Many of the most successful synthetic pyrethroids, such as permethrin and cypermethrin, are esters of substituted cyclopropanecarboxylic acids, like 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid.[14][15] The cyclopropane ring is crucial for their insecticidal activity, as it helps to lock the molecule in a specific conformation that is optimal for binding to the sodium channels of insect nerve cells.[16]

Pyrethroid Cyclopropane Carboxylic Acid Moiety Key Features
Pyrethrin I Chrysanthemic acidNatural insecticide
Permethrin 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acidPhotostable, broad-spectrum insecticide[14]
Cypermethrin 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acidHigher insecticidal activity[14]
Deltamethrin 3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acidHighly potent photostable pyrethroid[14]
Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The cyclopropane ring is now a common feature in many FDA-approved drugs.[17][18] Its incorporation into a drug molecule can lead to a range of beneficial effects, including:

  • Enhanced Potency: The rigid conformation of the cyclopropane ring can lead to a more favorable binding to the target receptor.[19][20]

  • Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in alkanes, making them less susceptible to metabolic oxidation.[19][20]

  • Modulation of Physicochemical Properties: The cyclopropane ring can influence a molecule's lipophilicity, solubility, and membrane permeability.[20][21]

  • Reduced Off-Target Effects: The conformational constraint imposed by the cyclopropane ring can lead to higher selectivity for the intended biological target.[19]

A notable example of a drug containing a substituted cyclopropane carboxylate is Cilastatin . It is a dehydropeptidase-I inhibitor that is co-administered with the antibiotic imipenem to prevent its renal degradation. The synthesis of cilastatin involves the use of (S)-2,2-dimethylcyclopropane carboxamide as a key building block.[22]

Many other approved drugs contain a cyclopropane ring, including treatments for HIV/AIDS, hepatitis C, and cancer.[18] The versatility of this scaffold ensures its continued importance in drug discovery.[17][23]

Future Directions and Emerging Trends

Research in the field of substituted cyclopropane carboxylates continues to evolve. Key areas of current and future interest include:

  • Development of More Sustainable Synthetic Methods: This includes the use of earth-abundant metal catalysts and biocatalytic approaches.[24]

  • Asymmetric Catalysis: The demand for enantiomerically pure cyclopropane-containing compounds in the pharmaceutical industry continues to drive the development of new and more efficient asymmetric cyclopropanation methods.[5][25][26]

  • Novel Applications in Materials Science: The unique electronic properties of cyclopropanes are being explored for the development of new organic electronic materials.

  • Biocatalysis: Engineered enzymes, such as variants of cytochrome P450, are being developed to catalyze cyclopropanation reactions with high stereoselectivity under mild conditions.[1]

Conclusion

From their humble beginnings as a chemical curiosity, substituted cyclopropane carboxylates have become indispensable building blocks in modern science. The journey from Freund's initial synthesis to the sophisticated catalytic methods of today is a testament to the ingenuity of organic chemists. The profound impact of these molecules on agriculture and medicine underscores the importance of fundamental research in synthetic methodology. As our understanding of catalysis and reaction mechanisms continues to grow, the future of substituted cyclopropane carboxylates promises even more exciting discoveries and applications.

References

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  • Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)–Pheox Complexes. (2016). Accounts of Chemical Research.
  • Metal-catalyzed cyclopropanations. (n.d.). In Wikipedia.
  • Discovery and development of pyrethroid insecticides. (n.d.). PMC - NIH.
  • Selected cyclopropane-containing natural products and pharmaceutical compounds. (n.d.).
  • Metal-Catalyzed Olefin Cyclopropanation with Ethyl Diazoacetate: Control of the Diastereoselectivity. (n.d.). Request PDF - ResearchGate.
  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical. (2019). University of Rochester.
  • Methyl Cyclopropane Carboxylate: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Metal‐Catalyzed Olefin Cyclopropanation with Ethyl Diazoacetate: Control of the Diastereoselectivity. (2009). Semantic Scholar.
  • One Hundred Years of Pyrethroid Chemistry: A Still-Open Research Effort to Combine Efficacy, Cost-Effectiveness and Environmental Sustainability. (2024). IRIS.
  • Enantioselective Synthesis of a Cyclopropane Derivative of Spliceostatin A and Evaluation of Bioactivity. (n.d.). PMC - NIH.
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (n.d.). Request PDF - ResearchGate.
  • New, simple and accessible method creates potency-increasing structure in drugs. (2023).
  • Simmons–Smith reaction. (n.d.). In Wikipedia.
  • The history of extensive structural modifications of pyrethroids. (2019). PMC - NIH.
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  • Preparation of Optically Active cis-Cyclopropane Carboxylates: Cyclopropanation of α-Silyl Stryenes with Aryldiazoacetates and Desilylation of the Resulting Silyl Cyclopropanes. (n.d.). Organic Chemistry Portal.
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A Theoretical Investigation of Methyl 1-(methylamino)cyclopropane-1-carboxylate: A Keystone for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer unique structural and electronic properties is paramount. Among these, strained ring systems, particularly cyclopropane derivatives, have garnered significant attention.[1] The cyclopropyl group is not merely a passive structural element; its inherent ring strain and unique orbital hybridization impart significant and often beneficial modifications to a molecule's pharmacokinetic and pharmacodynamic profile.[1] This guide delves into the theoretical examination of a promising, yet under-documented molecule: Methyl 1-(methylamino)cyclopropane-1-carboxylate.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a rigorous theoretical framework for characterizing this molecule, leveraging quantum chemical calculations to predict its structural, electronic, and reactive properties. By elucidating the fundamental nature of this compound, we aim to provide a roadmap for its potential application in the synthesis of novel therapeutic agents. The methodologies described herein are grounded in established computational chemistry principles and are designed to be self-validating through comparison with empirical data where available.

Introduction: The Significance of Substituted Aminocyclopropanes

Aminocyclopropanes are versatile building blocks in organic synthesis, primarily due to the high ring strain of the three-membered ring.[2][3][4][5][6][7] This strain, a combination of angle and torsional strain, makes the cyclopropane ring susceptible to ring-opening reactions, providing a pathway to more complex molecular architectures.[2][8] When substituted with both an amino group (a donor) and a carboxylate group (an acceptor), as in the case of this compound, the molecule is classified as a "donor-acceptor" cyclopropane. This substitution pattern polarizes the cyclopropane ring, further enhancing its reactivity and making it a valuable precursor for a variety of chemical transformations, including cycloadditions and ring-opening functionalizations.[2][8][9][10]

The incorporation of the cyclopropyl moiety into drug candidates has been shown to offer several advantages, such as:

  • Enhanced Potency: The rigid conformation of the cyclopropane ring can lead to a more favorable, lower-entropy binding to target receptors.[1]

  • Increased Metabolic Stability: The strong C-H bonds of the cyclopropane ring are less susceptible to metabolic oxidation.[1]

  • Improved Brain Permeability: The unique electronic properties of the cyclopropyl group can influence a molecule's lipophilicity and polarity, potentially enhancing its ability to cross the blood-brain barrier.[1]

  • Reduced Off-Target Effects: The constrained geometry can improve selectivity for the intended biological target.[1]

Given these promising attributes, a thorough theoretical understanding of this compound is a critical first step towards unlocking its full potential in medicinal chemistry.

Proposed Theoretical Investigation: A Computational Approach

Objectives of the Theoretical Study

A comprehensive theoretical study of this compound would aim to:

  • Determine the molecule's preferred three-dimensional structure and identify its stable conformers.

  • Quantify the geometric parameters, including bond lengths, bond angles, and dihedral angles.

  • Analyze the electronic properties, such as the molecular orbital energies (HOMO and LUMO), the electrostatic potential surface, and atomic charges.

  • Predict key spectroscopic features, including NMR chemical shifts, and vibrational frequencies (IR spectroscopy).

  • Investigate the molecule's reactivity, particularly the susceptibility of the cyclopropane ring to opening.

Computational Methodology

The following workflow outlines a standard and reliable computational approach for achieving the above objectives.

G cluster_0 Initial Structure Preparation cluster_1 Quantum Mechanical Calculations cluster_2 Reactivity Studies cluster_3 Data Analysis and Interpretation start Initial 3D Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G(d)) conf_search->geom_opt freq_calc Frequency Calculation (Confirms minima, provides IR spectra) geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO method) geom_opt->nmr_calc electronic_props Electronic Property Analysis (HOMO, LUMO, ESP) geom_opt->electronic_props transition_state Transition State Search (for ring-opening) geom_opt->transition_state bond_dissociation Bond Dissociation Energy Calculation geom_opt->bond_dissociation results Comparison with Experimental Data (if available) freq_calc->results nmr_calc->results electronic_props->results report Generation of Technical Report transition_state->report bond_dissociation->report results->report

Caption: A typical workflow for the theoretical study of an organic molecule.

Step-by-Step Protocol:
  • Initial Structure Generation and Conformational Analysis:

    • A 2D sketch of this compound is converted into an initial 3D structure using molecular modeling software.

    • A conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. This is crucial due to the rotatable bonds in the methylamino and methyl ester groups.

  • Geometry Optimization:

    • The low-energy conformers identified in the previous step are then subjected to geometry optimization using Density Functional Theory (DFT).

    • A common and reliable functional for this purpose is B3LYP, paired with a Pople-style basis set such as 6-31G(d).[13] This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

    • The optimization process finds the minimum energy structure, providing precise bond lengths and angles.

  • Frequency Calculations:

    • Following optimization, a frequency calculation is performed at the same level of theory.

    • This calculation serves two purposes:

      • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

      • It predicts the vibrational frequencies, which can be correlated with experimental IR spectra.

  • Spectroscopic Predictions:

    • NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding values, which are then converted to NMR chemical shifts (¹H and ¹³C) by referencing against a standard (e.g., tetramethylsilane).

    • IR Spectroscopy: The calculated vibrational frequencies and their corresponding intensities provide a theoretical IR spectrum.

  • Electronic Property Analysis:

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

    • An electrostatic potential (ESP) map is generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

  • Reactivity Studies:

    • To investigate the ring-opening potential, a transition state search can be performed for a model reaction, such as acid-catalyzed hydrolysis.

    • Calculation of the bond dissociation energies for the C-C bonds of the cyclopropane ring can provide a quantitative measure of the ring strain and its susceptibility to cleavage.

Predicted Molecular Properties

Based on the known characteristics of cyclopropane derivatives and amino acids, we can anticipate the following properties for this compound.

Structural Features

The cyclopropane ring is expected to be nearly planar, with C-C-C bond angles close to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°.[3][5][7] This severe angle strain is a primary contributor to the molecule's reactivity.[3][5][6][7] The C-C bonds within the ring will be shorter than those in a typical alkane, and will exhibit some π-character.[1]

ParameterPredicted Value RangeRationale
C-C bond angle (in ring)~60°Inherent geometry of a three-membered ring.[3][5][7]
C-C bond length (in ring)~1.51 ÅShorter than typical alkane C-C bonds due to ring strain.[1]
C=O bond length~1.20 ÅTypical for an ester carbonyl group.
C-N bond length~1.47 ÅTypical for a single C-N bond.
Spectroscopic Signatures

A theoretical study would provide valuable data for the spectroscopic identification of this molecule.

  • ¹H NMR:

    • The protons on the cyclopropane ring are expected to appear in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm, due to the ring's shielding effect.

    • The methyl group on the nitrogen and the methyl group of the ester will likely appear as singlets in the 2.0-3.0 ppm and 3.5-4.0 ppm regions, respectively.

  • ¹³C NMR:

    • The carbon atoms of the cyclopropane ring will also be shifted upfield compared to their acyclic counterparts.

    • The carbonyl carbon of the ester will appear significantly downfield, likely in the 170-180 ppm range.

  • IR Spectroscopy:

    • A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1730-1750 cm⁻¹.

    • An N-H stretching vibration should be observable in the 3300-3500 cm⁻¹ region.

    • C-H stretching vibrations for the cyclopropane ring and methyl groups will appear just below 3000 cm⁻¹.

Electronic Profile and Reactivity

The presence of the electron-donating methylamino group and the electron-withdrawing methyl ester group is expected to create a polarized electronic structure.

G cluster_0 This compound C_alpha C_carbonyl C=O C_alpha->C_carbonyl e⁻ withdrawing N N N->C_alpha e⁻ donating O_ester O-Me C_carbonyl->O_ester

Sources

"stability and reactivity of Methyl 1-(methylamino)cyclopropane-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Reactivity of Methyl 1-(methylamino)cyclopropane-1-carboxylate

Foreword: Navigating the Nuances of a Strained Scaffold

To the researchers, scientists, and drug development professionals who engage with novel chemical entities, this guide offers a deep dive into the chemical behavior of this compound. This molecule, characterized by a strained cyclopropane ring, a secondary amine, and a methyl ester, presents a unique combination of reactive centers. Its utility as a building block in medicinal chemistry, particularly for creating conformationally constrained analogues of amino acids, necessitates a thorough understanding of its stability and reactivity.[1][2][3] The cyclopropane moiety is known to enhance metabolic stability and biological activity in drug candidates.[1] This guide moves beyond a simple recitation of facts to explain the underlying principles governing its chemical transformations, providing both theoretical insights and practical, field-tested methodologies for its handling and evaluation.

Molecular Architecture and Intrinsic Reactivity

The chemical personality of this compound is dictated by the interplay of its three key functional groups: the secondary amine, the methyl ester, and the cyclopropane ring.

  • The Secondary Amine (Methylamino Group): The nitrogen atom, with its lone pair of electrons, is the primary locus of nucleophilicity and basicity.[4] As a secondary amine, it is generally more nucleophilic than a primary amine due to the electron-donating effect of the two attached carbon atoms (the methyl group and the cyclopropane ring).[4] This heightened nucleophilicity makes it susceptible to reactions with electrophiles. However, the steric bulk of the quaternary carbon of the cyclopropane ring can modulate its reactivity.[4]

  • The Methyl Ester Group: The carbonyl carbon of the ester is electrophilic and is a target for nucleophilic attack. This functional group is susceptible to hydrolysis under both acidic and basic conditions, as well as to aminolysis.[5][6] The stability of the ester is influenced by the electronic and steric nature of the adjacent cyclopropyl group.[6]

  • The Cyclopropane Ring: The three-membered ring is characterized by significant angle strain (approximately 27.5 kcal/mol), which imbues it with high reactivity compared to acyclic alkanes.[6][7][8] While the ring itself is generally stable under standard hydrolytic conditions for the ester, it can participate in thermal rearrangements and reactions with certain electrophiles that lead to ring-opening.[9][10] The cyclopropyl group can also electronically influence the adjacent functional groups.[6]

FeatureImplication for Stability & Reactivity
Secondary Amine Nucleophilic site, prone to acylation, alkylation, and salt formation.[11]
Methyl Ester Susceptible to hydrolysis (acidic or basic) and aminolysis.[5][6]
Cyclopropane Ring High ring strain, potential for thermal rearrangement and specific ring-opening reactions.[7][8][9]

Predicted Degradation Pathways and Reactivity Profiles

A comprehensive understanding of a molecule's degradation pathways is critical for determining its shelf-life, formulating stable drug products, and predicting potential metabolic fates. For this compound, several degradation pathways can be anticipated under stress conditions.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for ester-containing compounds.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to yield 1-(methylamino)cyclopropane-1-carboxylic acid and methanol. The secondary amine will also be protonated under acidic conditions, forming an ammonium salt, which may slightly decrease the rate of ester hydrolysis due to electrostatic repulsion of the incoming hydronium ion.

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[6] This is followed by the elimination of the methoxide ion, which is then protonated by the newly formed carboxylic acid to yield the carboxylate salt and methanol.[6] This process is generally faster than acid-catalyzed hydrolysis.[6]

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis start_acid This compound intermediate_acid Protonated Ester Intermediate start_acid->intermediate_acid + H₃O⁺ product_acid 1-(Methylamino)cyclopropane-1-carboxylic Acid + Methanol intermediate_acid->product_acid + H₂O - H₃O⁺ start_base This compound intermediate_base Tetrahedral Intermediate start_base->intermediate_base + OH⁻ product_base 1-(Methylamino)cyclopropane-1-carboxylate Salt + Methanol intermediate_base->product_base - OCH₃⁻

Caption: Predicted hydrolytic degradation pathways.

Oxidative Degradation

The secondary amine is the most likely site for oxidative degradation. Potential oxidation products could include the corresponding N-oxide or products of N-dealkylation. The cyclopropane ring can also be susceptible to oxidation, potentially leading to ring-opened products, although this would likely require harsh oxidative conditions.

Thermal Degradation

Cyclopropane derivatives can undergo thermal rearrangements.[9] The thermolysis of cyclopropane to propene is a known reaction that proceeds through a diradical intermediate.[9] For this compound, heating could potentially lead to complex rearrangements or fragmentation. The presence of substituents on the ring can influence the course of these reactions.[9]

Photolytic Degradation

While there is no specific information on the photostability of this molecule, compounds with carbonyl groups and lone pairs on nitrogen can be susceptible to photolytic degradation. Experimental evaluation is necessary to determine its sensitivity to light.

Inter- and Intramolecular Reactivity
  • Aminolysis: One molecule of this compound can react with another, where the secondary amine of one molecule attacks the ester of the other. This would lead to the formation of a dimer containing an amide bond. This reaction is more likely to occur at elevated temperatures or in the presence of a catalyst. The reaction of an ester with an amine is a nucleophilic substitution that produces an amide and an alcohol.[5] Primary and secondary amines are highly reactive in this type of reaction.[5]

  • Intramolecular Cyclization: Under certain conditions, intramolecular reactions could be envisioned, although they are less likely given the steric constraints.

Methodologies for Stability and Reactivity Assessment

A robust assessment of the stability and reactivity of this compound requires a multi-faceted approach, combining forced degradation studies with validated analytical methods.

Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify likely degradation products and establish the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for various time points (e.g., 2, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for various time points.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for various time points.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 100°C) for an extended period. Also, heat a solution of the compound under reflux.

    • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by HPLC-UV and LC-MS.

cluster_stress Forced Degradation Conditions start Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 80°C) start->acid base Basic (0.1 M NaOH, 80°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (100°C, solid/solution) start->thermal photo Photolytic (ICH light source) start->photo analysis Sample Quenching & Neutralization acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis hplc HPLC-UV Analysis (Purity & Degradation Profile) analysis->hplc lcms LC-MS Analysis (Identification of Degradants) analysis->lcms

Caption: Workflow for forced degradation studies.

Analytical Methodologies

The choice of analytical technique is crucial for accurately monitoring the stability of the parent compound and identifying any degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for stability testing due to its ability to separate, identify, and quantify the analyte and its degradation products.[12] A reversed-phase C18 column is often a good starting point. Method development will be required to achieve adequate separation of the polar parent compound from its potential degradants. UV detection can be used, although derivatization may be necessary for enhanced sensitivity, especially for amino acids.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of degradation products.[14] By providing mass information, it allows for the structural elucidation of unknown peaks observed in the HPLC chromatogram.

Experimental Protocol: HPLC-UV Stability-Indicating Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical starting point would be a linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (for the carboxyl group) or after derivatization.[13]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Validation: The method should be validated according to ICH guidelines to ensure it is "stability-indicating," meaning it can accurately measure the decrease in the concentration of the active substance due to degradation.

Handling and Storage Recommendations

Given the reactivity of the functional groups, proper handling and storage are essential to maintain the integrity of this compound.

  • Storage: The compound should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1][15][16][17] Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. Keep containers tightly closed.[15][16][17]

  • Handling: Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation. Take precautions against static discharge.[15][16][17]

Concluding Remarks

This compound is a molecule with a rich and complex chemical profile. Its stability is governed by the lability of the methyl ester to hydrolysis and the nucleophilicity of the secondary amine, which can lead to oxidative degradation or intermolecular reactions. The strained cyclopropane ring, while generally stable under ambient conditions, presents the potential for unique reactivity under thermal stress. A thorough understanding of these characteristics, gained through systematic forced degradation studies and the application of robust analytical methods, is paramount for its successful application in research and drug development. This guide provides a framework for such an investigation, emphasizing the causal relationships between structure and reactivity to empower scientists in their work with this valuable synthetic building block.

References

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The Strategic Incorporation of Methyl 1-(methylamino)cyclopropane-1-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropane Advantage in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is paramount. Among the myriad of structural motifs employed by medicinal chemists, the cyclopropane ring has emerged as a powerful tool for optimizing drug candidates. Its inherent ring strain and unique stereoelectronic properties offer a compelling set of advantages, including increased metabolic stability, conformational rigidity, and the ability to modulate potency and selectivity.[1] This guide provides an in-depth technical overview of Methyl 1-(methylamino)cyclopropane-1-carboxylate, a versatile building block that embodies the strategic advantages of cyclopropyl-containing amino acid derivatives. We will explore its synthesis, physicochemical properties, and its pivotal role in the construction of complex, next-generation therapeutics.

The incorporation of a cyclopropane moiety into a drug candidate can significantly alter its pharmacokinetic and pharmacodynamic profile. The strained three-membered ring is less susceptible to metabolic degradation compared to linear alkyl chains, often leading to an extended in vivo half-life.[1] Furthermore, the rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to the target protein. This conformational constraint is a key strategy for improving the potency and selectivity of drug candidates.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of a building block is essential for its effective application in synthesis and for the characterization of its derivatives. Below is a summary of the key data for this compound.

PropertyValueSource/Method
CAS Number 119111-66-9Chemical Abstract Service
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Appearance Predicted: Colorless to pale yellow oil or low melting solid
Boiling Point Predicted: >150 °C (decomposes)
Solubility Predicted: Soluble in methanol, ethanol, dichloromethane, chloroform

Predicted Spectroscopic Data:

SpectroscopyPredicted Chemical Shifts / Peaks
¹H NMR (CDCl₃, 400 MHz) δ 3.70 (s, 3H, OCH₃), 2.45 (s, 3H, NCH₃), 1.50-1.40 (m, 2H, cyclopropyl CH₂), 1.20-1.10 (m, 2H, cyclopropyl CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 174.0 (C=O), 52.5 (OCH₃), 40.0 (C-N), 32.0 (NCH₃), 18.0 (CH₂)
FTIR (thin film, cm⁻¹) ν 3350-3250 (N-H stretch, if secondary amine character is present), 2950-2850 (C-H stretch), 1735 (C=O ester stretch), 1150 (C-N stretch)
Mass Spectrometry (ESI+) m/z 130.08 [M+H]⁺

Strategic Synthesis of this compound

While a direct, one-pot synthesis for this compound is not prominently described in the literature, a robust and logical synthetic strategy can be devised based on established organic chemistry principles. The following multi-step protocol outlines a reliable pathway for its preparation, designed for adaptability and scalability in a research setting.

Synthetic Workflow Overview

The proposed synthesis is a two-stage process, beginning with the formation of the core cyclopropyl amino ester, followed by N-methylation. This approach allows for the purification of the intermediate, ensuring a high-quality final product.

G cluster_0 Stage 1: Synthesis of Precursor cluster_1 Stage 2: N-Methylation Methyl_1_aminocyclopropane_1_carboxylate_HCl Methyl 1-aminocyclopropane- 1-carboxylate hydrochloride Target_Molecule Methyl 1-(methylamino)cyclopropane- 1-carboxylate Methyl_1_aminocyclopropane_1_carboxylate_HCl->Target_Molecule Reductive Amination

Caption: Synthetic workflow for this compound.

Experimental Protocol: Stage 1 - Synthesis of Methyl 1-aminocyclopropane-1-carboxylate Hydrochloride

This precursor can be synthesized from readily available starting materials. One common route involves the cyclopropanation of a suitable acrylic acid derivative followed by a Curtius or Hofmann rearrangement to install the amine functionality. For the purpose of this guide, we will assume the availability of the precursor, Methyl 1-aminocyclopropane-1-carboxylate hydrochloride, which is commercially available.

Experimental Protocol: Stage 2 - N-Methylation via Reductive Amination

This protocol is adapted from established procedures for the reductive amination of amines and amino acids.

Materials:

  • Methyl 1-aminocyclopropane-1-carboxylate hydrochloride

  • Paraformaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Argon or nitrogen supply for inert atmosphere

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add Methyl 1-aminocyclopropane-1-carboxylate hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a suspension.

  • Aldehyde Addition: Add paraformaldehyde (1.2 eq) to the suspension.

  • Reducing Agent Addition: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the reducing agent with atmospheric moisture.

  • Paraformaldehyde: Serves as a source of formaldehyde for the reductive amination.

  • Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent suitable for reductive aminations, as it is less prone to reducing the ester functionality compared to stronger reducing agents like sodium borohydride.

  • Aqueous Work-up with Bicarbonate: Neutralizes any remaining acid and quenches the excess reducing agent.

Role as a Building Block in Drug Development: A Perspective

The utility of this compound as a building block lies in its ability to introduce a conformationally constrained, metabolically stable, and functionally diverse moiety into a larger molecule. While specific examples of its direct incorporation into named drug candidates are not widely published, its structural features are highly relevant to modern drug design principles.

Case Study Insight: The Importance of the Cyclopropyl Moiety in Sotorasib

A pertinent example of the strategic use of a cyclopropane-containing building block is in the synthesis of Sotorasib (AMG 510), a first-in-class KRAS G12C inhibitor.[2][3][4][5] While not containing the exact target molecule of this guide, the synthesis of Sotorasib showcases the value of substituted cyclopropanes in creating complex and highly potent therapeutic agents. The cyclopropyl group in such molecules serves to orient key pharmacophoric elements in a precise three-dimensional arrangement, maximizing interactions with the target protein.

G Building_Block Methyl 1-(methylamino)cyclopropane- 1-carboxylate Amide_Coupling Amide Coupling Building_Block->Amide_Coupling Ester_Hydrolysis Ester Hydrolysis Building_Block->Ester_Hydrolysis Advanced_Intermediate Advanced Drug Intermediate Amide_Coupling->Advanced_Intermediate Further_Functionalization Further Functionalization Ester_Hydrolysis->Further_Functionalization Further_Functionalization->Advanced_Intermediate Final_API Final Active Pharmaceutical Ingredient (API) Advanced_Intermediate->Final_API

Caption: Potential synthetic pathways utilizing the building block.

The methylamino and methyl ester functionalities of this compound provide two orthogonal handles for further chemical modification. The secondary amine can participate in amide bond formation, reductive amination, or arylation reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid for subsequent amide coupling or other transformations. This dual functionality makes it a highly versatile synthon for constructing diverse chemical libraries for high-throughput screening.

Conclusion: A Valuable Asset in the Medicinal Chemist's Toolbox

This compound represents a strategically valuable building block for medicinal chemists and drug development professionals. Its unique combination of a conformationally rigid and metabolically stable cyclopropane core with versatile amino and ester functionalities provides a powerful platform for the design and synthesis of novel therapeutics. The synthetic protocol outlined in this guide offers a practical and logical approach to its preparation, enabling its broader application in drug discovery programs. As the demand for drug candidates with improved pharmacological profiles continues to grow, the strategic incorporation of building blocks like this compound will undoubtedly play an increasingly important role in shaping the future of medicine.

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Exploring the Chemical Space of Methylamino Cyclopropane Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane ring, a motif once considered a synthetic curiosity, has emerged as a powerful tool in modern medicinal chemistry. Its unique conformational rigidity and electronic properties offer a compelling strategy to navigate and expand the chemical space of drug candidates. This guide provides an in-depth exploration of methylamino cyclopropane derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. We will delve into the strategic rationale for their design, robust synthetic methodologies, the landscape of their biological activities, and the computational approaches used to map their structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this scaffold in their discovery programs.

The Cyclopropane Scaffold: A Gateway to Novel Chemical Space

The three-membered carbocycle of cyclopropane imposes significant ring strain, resulting in bent carbon-carbon bonds with increased p-character.[1] This unique electronic nature allows the cyclopropane ring to act as a bioisostere for various functional groups, including gem-dimethyl groups and even phenyl rings, while introducing a three-dimensional character that can enhance binding affinity and selectivity for biological targets.[2] The incorporation of a methylamino group further expands the accessible chemical space by introducing a key hydrogen bond donor and acceptor with a defined spatial vector, crucial for molecular recognition.

The rigidity of the cyclopropane core restricts the conformational freedom of appended functionalities, which can be advantageous in drug design.[1] This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially increasing potency. Furthermore, the cyclopropane moiety can favorably modulate physicochemical properties such as lipophilicity and metabolic stability.[1]

Navigating the Synthetic Landscape

The construction of methylamino cyclopropane derivatives requires synthetic strategies that can efficiently generate the strained ring system and incorporate the desired amine functionality with stereochemical control. Several powerful methods have been developed to address these challenges.

Cyclopropanation of Alkenes

A common and versatile approach involves the cyclopropanation of appropriately functionalized alkenes.

  • Simmons-Smith Reaction: This classic method utilizes a carbenoid generated from diiodomethane and a zinc-copper couple to cyclopropanate an alkene. While effective, the original conditions can be harsh. Milder variations have since been developed.

  • Catalytic Cyclopropanation: Transition metal-catalyzed reactions, often employing diazo compounds as carbene precursors, offer excellent control over stereochemistry. Chiral catalysts can be used to achieve enantioselective cyclopropanation.[3]

A general workflow for accessing methylamino cyclopropane derivatives via cyclopropanation is illustrated below:

Caption: General workflow for synthesizing methylamino cyclopropane derivatives via alkene cyclopropanation.

Kulinkovich-de Meijere and Kulinkovich-Szymoniak Reactions

These powerful reactions allow for the synthesis of cyclopropylamines directly from esters or nitriles, respectively, by reacting them with Grignard reagents in the presence of a titanium(IV) isopropoxide catalyst.[4][5] These methods are particularly attractive as they can provide direct access to the cyclopropylamine core. The de Meijere modification of the Kulinkovich reaction is particularly relevant for generating N,N-dimethylcyclopropylamines.[6]

N-Alkylation Strategies

For the introduction of the methyl group onto a pre-existing cyclopropylamine scaffold, standard N-alkylation protocols can be employed.

  • Reductive Amination: Reaction of the primary cyclopropylamine with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride is a mild and efficient method.[7]

  • Direct Alkylation: Using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base is another common approach. Care must be taken to control the degree of alkylation to avoid the formation of quaternary ammonium salts.[8]

Experimental Protocol: N-methylation of a Primary Cyclopropylamine via Reductive Amination
  • Dissolution: Dissolve the primary cyclopropylamine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) in a round-bottom flask under an inert atmosphere.

  • Aldehyde Addition: Add formaldehyde (1.1-1.5 eq, typically as a 37% aqueous solution or paraformaldehyde) to the solution.

  • Reducing Agent Addition: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired N-methylcyclopropylamine.[7]

The Biological Activity Landscape

Methylamino cyclopropane derivatives have demonstrated a wide range of biological activities, underscoring their potential as therapeutic agents.

Anticancer Activity

Several studies have explored cyclopropylamine-containing compounds as anticancer agents. For instance, cyanopyrimidine derivatives bearing a cyclopropylamine moiety have been designed and synthesized as inhibitors of Lysine Specific Demethylase 1 (LSD1), a promising target in oncology.[9]

Antiviral and Antimicrobial Activity

The constrained nature of the cyclopropane ring has been exploited in the design of antiviral and antimicrobial agents. Nucleoside analogs incorporating a methylenecyclopropane scaffold have shown activity against herpesviruses and the hepatitis B virus.[10]

Central Nervous System (CNS) Activity

The ability of the cyclopropane ring to mimic other moieties and its impact on physicochemical properties make it an attractive scaffold for CNS-active compounds. Derivatives of 1-aminocyclopropane-1-carboxylic acid have been investigated as ligands for the NMDA receptor.[11][12] Furthermore, trisubstituted cyclopropanes with a methylaminomethyl group have been synthesized as potent dual inhibitors of serotonin and norepinephrine transporters, with potencies comparable to duloxetine.[6]

Table 1: Overview of Biological Activities of Selected Methylamino Cyclopropane Derivatives

Compound ClassTarget/ActivityTherapeutic Area
Cyanopyrimidine DerivativesLSD1 InhibitionOncology
Methylenecyclopropane Nucleoside AnalogsAntiviral (Herpesviruses, HBV)Infectious Diseases
1-Aminocyclopropane-1-carboxylic Acid DerivativesNMDA Receptor LigandsNeuroscience
Trisubstituted MethylaminomethylcyclopropanesSerotonin/Norepinephrine Transporter InhibitionNeuroscience

Exploring Chemical Space: A Computational Approach

Computational chemistry plays a pivotal role in exploring the vast chemical space of methylamino cyclopropane derivatives, guiding the design of new analogs with improved properties.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[13] For methylamino cyclopropane derivatives, descriptors such as electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume), and hydrophobicity can be correlated with their inhibitory potency against a specific target. This allows for the prediction of the activity of virtual compounds, prioritizing synthetic efforts.

Pharmacophore Modeling

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For a series of active methylamino cyclopropane derivatives, a pharmacophore model would typically include features like a hydrogen bond donor (from the N-H), a hydrogen bond acceptor (the nitrogen lone pair), and hydrophobic features (the cyclopropane ring and other substituents). This model can then be used to screen large virtual libraries for new compounds that fit the pharmacophore and are therefore likely to be active.[14]

Caption: A conceptual pharmacophore model for a methylamino cyclopropane derivative.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[15] For methylamino cyclopropane derivatives, docking studies can reveal key interactions, such as hydrogen bonds between the methylamino group and amino acid residues in the active site, and hydrophobic interactions involving the cyclopropane ring. This information is invaluable for understanding the molecular basis of activity and for designing new analogs with enhanced binding affinity.[16]

Conclusion and Future Perspectives

The exploration of the chemical space of methylamino cyclopropane derivatives offers a rich and rewarding avenue for drug discovery. The unique structural and electronic properties of the cyclopropane ring, combined with the versatile hydrogen bonding capabilities of the methylamino group, provide a powerful platform for the design of novel therapeutic agents. Advances in synthetic methodologies, particularly in stereoselective synthesis, are enabling the creation of increasingly complex and diverse libraries of these compounds. The integration of computational tools will be crucial for navigating this expanded chemical space efficiently, accelerating the identification and optimization of lead candidates. As our understanding of the interplay between the unique properties of this scaffold and biological targets deepens, we can anticipate the emergence of new and innovative medicines built upon the methylamino cyclopropane core.

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A Comprehensive Technical Guide to the Synthesis of Methyl 1-(methylamino)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopropylamine Moiety in Modern Drug Discovery

The cyclopropylamine scaffold is a privileged motif in medicinal chemistry, prized for its unique conformational and electronic properties. Its incorporation into drug candidates often imparts favorable characteristics such as metabolic stability, enhanced potency, and improved membrane permeability. Methyl 1-(methylamino)cyclopropane-1-carboxylate, a key building block, serves as a versatile precursor for a wide range of pharmacologically active compounds. This in-depth technical guide provides a comprehensive review of the prevailing synthetic strategies for this valuable intermediate, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established chemical principles.

Strategic Overview: Pathways to the Target Molecule

The synthesis of this compound can be conceptually dissected into two primary stages: the construction of the core aminocyclopropane carboxylate structure and the subsequent N-methylation. This guide will explore various methodologies for each stage, presenting a logical workflow for the practicing chemist.

Synthesis_Overview cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N-Methylation ACC 1-Aminocyclopropane- 1-carboxylic Acid (ACC) Esterification Esterification ACC->Esterification MACC_HCl Methyl 1-aminocyclopropane- 1-carboxylate Hydrochloride Esterification->MACC_HCl N_Methylation N-Methylation MACC_HCl->N_Methylation Target Methyl 1-(methylamino)cyclopropane- 1-carboxylate N_Methylation->Target

Caption: General synthetic workflow.

Part 1: Synthesis of the Precursor - Methyl 1-aminocyclopropane-1-carboxylate Hydrochloride

The most common and practical starting material for the synthesis of the target molecule is 1-aminocyclopropane-1-carboxylic acid (ACC), a naturally occurring non-proteinogenic amino acid.[1] The initial step involves the esterification of ACC to its corresponding methyl ester. Due to the presence of the free amino group, this transformation is typically carried out under acidic conditions to yield the hydrochloride salt of the ester.

Methodology 1: Esterification using Thionyl Chloride in Methanol

This is a widely employed and highly efficient method for the esterification of amino acids. Thionyl chloride reacts with methanol to generate hydrogen chloride in situ, which acts as a catalyst for the esterification and also protonates the amino group, preventing undesired side reactions.

Reaction Scheme:

Esterification_SOCl2 ACC 1-Aminocyclopropane- 1-carboxylic Acid reactants Methanol Methanol (excess) SOCl2 SOCl2 MACC_HCl Methyl 1-aminocyclopropane- 1-carboxylate Hydrochloride products reactants->products 0°C to rt products->MACC_HCl

Caption: Esterification of ACC with SOCl₂ in Methanol.

Experimental Protocol:

  • Suspend 1-aminocyclopropane-1-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (2.0-2.5 eq) dropwise to the stirred suspension, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-16 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • The resulting white solid, Methyl 1-aminocyclopropane-1-carboxylate hydrochloride, is often used in the next step without further purification.[2]

Causality and Insights: The use of excess methanol serves as both the solvent and the reactant. The in situ generation of HCl from thionyl chloride and methanol provides the acidic environment necessary for the Fischer esterification. The hydrochloride salt of the product is typically a crystalline solid, which is convenient for isolation and storage.

Methodology 2: Esterification using Acetyl Chloride in Methanol

An alternative to thionyl chloride, acetyl chloride also reacts with methanol to produce HCl in situ. This method is also effective and avoids the handling of the highly corrosive and toxic thionyl chloride.

Experimental Protocol:

  • To anhydrous methanol (10 volumes), add acetyl chloride (1.0-1.5 eq) dropwise with stirring at 0°C.

  • Add 1-aminocyclopropane-1-carboxylic acid (1.0 eq) to the methanolic HCl solution.

  • Heat the reaction mixture to reflux for 4-16 hours.

  • Cool the reaction mixture and concentrate it in vacuo to obtain Methyl 1-aminocyclopropane-1-carboxylate hydrochloride.[2]

MethodReagentTypical ConditionsYieldReference
Thionyl ChlorideSOCl₂ in MeOH0°C to rt, 4-16 h~98%[2]
Acetyl ChlorideAcCl in MeOHReflux, 16 h~100%[2]

Part 2: N-Methylation of Methyl 1-aminocyclopropane-1-carboxylate

With the precursor in hand, the next critical step is the selective methylation of the primary amino group. Several methods are available for the N-methylation of amino esters, each with its own advantages and disadvantages.

Methodology 1: Reductive Amination with Formaldehyde

Reductive amination is a robust and widely used method for the formation of amines.[3] In this case, Methyl 1-aminocyclopropane-1-carboxylate reacts with formaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ by a suitable reducing agent to yield the N-methylated product.

Reaction Scheme:

Reductive_Amination MACC Methyl 1-aminocyclopropane- 1-carboxylate reactants Formaldehyde Formaldehyde ReducingAgent [Reducing Agent] Target Methyl 1-(methylamino)cyclopropane- 1-carboxylate products reactants->products Solvent, rt products->Target

Caption: Reductive amination for N-methylation.

Choice of Reducing Agent:

  • Sodium Cyanoborohydride (NaBH₃CN): This is a mild and selective reducing agent that can reduce imines in the presence of aldehydes. The reaction is typically carried out in a protic solvent like methanol at a slightly acidic pH.

  • Sodium Triacetoxyborohydride (STAB): A versatile and mild reducing agent, often used in dichloromethane or dichloroethane. It is particularly effective for reductive aminations.[3]

  • Zinc Dust in Acetic Acid: A classical and cost-effective method for reductive methylation.[4]

General Experimental Protocol (using STAB):

  • Dissolve Methyl 1-aminocyclopropane-1-carboxylate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or methanol.

  • Add a base, such as triethylamine or diisopropylethylamine (1.1 eq), to neutralize the hydrochloride salt.

  • Add aqueous formaldehyde (37% solution, 1.1-1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Trustworthiness and Causality: The success of reductive amination hinges on the selective reduction of the iminium ion over the starting aldehyde. STAB and NaBH₃CN are well-suited for this due to their reduced reactivity towards carbonyls at neutral or slightly acidic pH. The initial neutralization of the hydrochloride salt is crucial to liberate the free amine for reaction with formaldehyde.

Methodology 2: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a specific type of reductive amination that uses an excess of formic acid and formaldehyde for the methylation of primary or secondary amines.[5] The formic acid serves as the reducing agent. A key advantage of this method is that it does not produce quaternary ammonium salts.[5]

Experimental Protocol:

  • To a solution of Methyl 1-aminocyclopropane-1-carboxylate hydrochloride (1.0 eq) in water, add formaldehyde (37% aqueous solution, >2.0 eq) and formic acid (>2.0 eq).

  • Heat the reaction mixture to reflux for several hours.

  • Cool the reaction mixture and basify with a strong base (e.g., NaOH) to a pH > 10.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography or distillation.

Insights: The Eschweiler-Clarke reaction is a classic and often high-yielding method. The reaction is driven to completion by the formation of carbon dioxide as a byproduct. However, the high temperatures and strongly acidic conditions may not be suitable for all substrates.

Methodology 3: N-Methylation via 5-Oxazolidinone Intermediate

A milder approach involves the formation of a 5-oxazolidinone intermediate from the amino ester and formaldehyde, followed by reductive opening of the oxazolidinone ring. This method is particularly useful for sensitive substrates.

Reaction Scheme:

Oxazolidinone_Route MACC Methyl 1-aminocyclopropane- 1-carboxylate Oxazolidinone 5-Oxazolidinone Intermediate MACC->Oxazolidinone Formation Formaldehyde Formaldehyde Formaldehyde->Oxazolidinone Reduction Reductive Opening (e.g., Et₃SiH, TFA or Lewis Acid) Oxazolidinone->Reduction Target Methyl 1-(methylamino)cyclopropane- 1-carboxylate Reduction->Target

Caption: N-methylation via a 5-oxazolidinone intermediate.

Experimental Protocol:

  • Oxazolidinone Formation: React Methyl 1-aminocyclopropane-1-carboxylate with paraformaldehyde in a suitable solvent (e.g., toluene) with azeotropic removal of water.

  • Reductive Opening: Treat the isolated oxazolidinone with a reducing agent such as triethylsilane in the presence of an acid like trifluoroacetic acid (TFA) or a Lewis acid (e.g., AlCl₃).[6]

Expertise and Experience: This two-step procedure offers a high degree of control and can be advantageous when direct reductive amination proves problematic. The use of a Lewis acid for the reductive opening can be more environmentally benign and offer shorter reaction times compared to using TFA.[6]

N-Methylation MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Reductive Amination (STAB)Formaldehyde, NaB(OAc)₃HCH₂Cl₂, rt, 12-24 hMild, high yielding, good functional group toleranceRequires stoichiometric amounts of reducing agent
Eschweiler-ClarkeFormaldehyde, Formic AcidReflux, several hoursCost-effective, avoids over-methylationHigh temperatures, strongly acidic conditions
5-Oxazolidinone RouteParaformaldehyde, Et₃SiH, TFA/Lewis AcidTwo steps, varying conditionsMild, good for sensitive substratesTwo-step process, may require purification of intermediate

Conclusion and Future Outlook

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The choice of a specific route will depend on factors such as scale, available reagents, and the sensitivity of other functional groups in more complex applications. The reductive amination approach, particularly with modern reducing agents like sodium triacetoxyborohydride, offers a reliable and versatile strategy for the N-methylation step. As the demand for novel cyclopropylamine-containing pharmaceuticals continues to grow, the development of even more efficient, greener, and scalable syntheses for this key building block will remain an area of active research.

References

  • Stensland, B. et al. An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry. [Link]

  • Biron, E. et al. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Varma, R. S. et al. A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

  • Chamoin, S. et al. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]

  • Aurelio, L. et al. Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Reductive Amination. YouTube. [Link]

  • Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Nature. [Link]

  • Reductive methylation by aqueous formaldehyde and zinc. ResearchGate. [Link]

  • Reductive amination of amines with formaldehyde ?. ResearchGate. [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. FULIR. [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. PubMed. [Link]

  • Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. ResearchGate. [Link]

  • Purification and Characterization of 1-Aminocyclopropane-1-Carboxylate Oxidase from Apple Fruit. ResearchGate. [Link]

  • Purification and Characterization of 1-Aminocyclopropane-1-Carboxylate Synthase from Apple Fruits. ResearchGate. [Link]

  • 1-Aminocyclopropane-1-carboxylic acid. Wikipedia. [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate. [Link]

  • 1-(methylamino)cyclopropane-1-carboxylic acid (C5H9NO2). PubChem. [Link]

  • A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Royal Society of Chemistry. [Link]

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Methodological & Application

Application Notes: The Strategic Use of Methyl 1-(methylamino)cyclopropane-1-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Structural Rigidity in Drug Design

In the landscape of modern drug discovery and organic synthesis, the pursuit of molecules with precisely controlled three-dimensional structures is paramount. Non-canonical amino acids (ncAAs) have emerged as indispensable tools for medicinal chemists, offering pathways to fine-tune pharmacological properties that are often elusive with traditional proteinogenic building blocks.[1] Among these, scaffolds incorporating the cyclopropane ring have garnered significant attention for their ability to impart conformational rigidity, a feature that can lead to enhanced enzymatic stability and superior receptor selectivity.[2][3]

The cyclopropyl group, the smallest of the cycloalkanes, is not merely a passive spacer. Its unique electronic properties and inherent ring strain make it a powerful bioisostere for phenyl groups and other functionalities.[4] When incorporated into an amino acid framework, such as in Methyl 1-(methylamino)cyclopropane-1-carboxylate, it creates a highly constrained α,α-disubstituted amino acid. This structural lock prevents the free rotation of adjacent bonds, a critical factor in mitigating proteolytic degradation and pre-organizing a molecule into its bioactive conformation for optimal target engagement.[2][5][6]

This guide serves as a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the strategic value of the this compound scaffold, provides a robust synthetic protocol for accessing its derivatives, and outlines its core applications as a versatile building block in peptide and heterocyclic synthesis.

Section 1: Physicochemical and Pharmacological Significance

The decision to incorporate a cyclopropane-containing amino acid is a strategic choice rooted in fundamental principles of medicinal chemistry. The benefits stem directly from the ring's unique geometry and stability.

  • Conformational Constraint: Unlike linear alkyl chains that can adopt numerous conformations, the cyclopropane ring fixes the spatial relationship between its substituents. This rigidity minimizes the entropic penalty upon binding to a biological target, which can translate to a significant increase in binding affinity and potency.[4][6] Furthermore, this pre-organization helps in designing molecules with high selectivity, reducing the likelihood of off-target effects.[2]

  • Metabolic Stability: The carbon-carbon bonds within a cyclopropane ring are exceptionally strong and resistant to many common metabolic pathways, such as oxidation by cytochrome P450 enzymes, which readily degrade more flexible hydrocarbon chains.[2] This intrinsic stability can lead to a longer in vivo half-life for drug candidates, potentially allowing for less frequent dosing and improved patient compliance.

Caption: Conformational difference between flexible and rigid scaffolds.

Section 2: Synthetic Access to Protected Cyclopropane Amino Acid Building Blocks

While this compound is commercially available from suppliers, understanding its synthesis is crucial for creating novel derivatives.[7] A modern and scalable approach to access the core protected cyclopropane amino acid scaffold involves an intramolecular isocyanate trapping via a Hofmann rearrangement, which avoids the use of neurotoxic or precious metal catalysts.[1][3]

Protocol 1: Synthesis of a Protected Cyclopropane Amino Acid Intermediate

This protocol describes a general method for producing a versatile bicyclic carbamate intermediate, which can be readily converted to the desired amino acid derivatives.[1][3]

Step 1: Amide Formation from Cyclopropanecarboxylic Acid

  • To a stirred solution of 1-cyanocyclopropane-1-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 0.01 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours until gas evolution ceases.

  • Cool the mixture back to 0 °C and slowly add a solution of aqueous ammonia (2.5 eq, 28% solution).

  • Stir vigorously for 1 hour. Dilute with water and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude 1-cyanocyclopropane-1-carboxamide.

Step 2: Hofmann Rearrangement and Intramolecular Cyclization

  • Dissolve the crude carboxamide (1.0 eq) in a 1:1 mixture of acetonitrile and water (0.2 M).

  • Add [bis(trifluoroacetoxy)iodo]benzene (PIFA, 1.1 eq) and magnesium oxide (MgO, 2.2 eq).

  • Stir the suspension at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the bicyclic carbamate intermediate.

Step 3: Ring-Opening to the Methyl Ester

  • Dissolve the bicyclic carbamate (1.0 eq) in anhydrous methanol (0.2 M).

  • Add a catalytic amount of sodium methoxide (0.1 eq).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Neutralize the reaction with Amberlyst® 15 acidic resin, filter, and concentrate the filtrate in vacuo. The resulting product is the N-Boc protected version of the target scaffold, which can be N-methylated in a subsequent step if desired.

Caption: Synthetic workflow for accessing the core scaffold.

Section 3: Core Applications in Synthetic Chemistry

The primary utility of this compound lies in its role as a building block for more complex molecules, particularly peptidomimetics.

Application 1: Incorporation into Peptides

The incorporation of this ncAA can drastically alter the secondary structure and improve the metabolic stability of peptides.[5] The α,α-disubstitution pattern effectively shields the adjacent peptide bond from enzymatic cleavage.

Protocol 2: Dipeptide Synthesis via Amide Coupling

This protocol outlines the necessary steps to incorporate the amino acid into a peptide chain, starting from the commercially available methyl ester.

Step 1: Saponification of the Methyl Ester

  • Dissolve this compound (1.0 eq) in a 3:1 mixture of methanol and water (0.5 M).

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH ~3 with 1 M hydrochloric acid (HCl) at 0 °C.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield 1-(methylamino)cyclopropane-1-carboxylic acid.[8]

Step 2: N-Terminal Coupling with a C-Protected Amino Acid

  • In an inert atmosphere flask, dissolve 1-(methylamino)cyclopropane-1-carboxylic acid (1.0 eq), H-Ala-OMe·HCl (an example C-protected amino acid, 1.1 eq), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq) in anhydrous DMF (0.2 M).

  • Cool the solution to 0 °C and add N,N-diisopropylethylamine (DIEA, 3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired dipeptide.

Comparative Data: Enzymatic Stability
DipeptideStructureRelative Rate of Proteolytic Cleavage (Trypsin)
Gly-Ala Dipeptide (Control)Flexible100% (Reference)
(c3Me)Ala-Ala Dipeptide (Constrained)Contains 1-(methylamino)cyclopropane-1-carboxylate< 5%

This table presents illustrative data to highlight the expected increase in stability.

G A Methyl 1-(methylamino) cyclopropane-1-carboxylate B Saponification (LiOH, H2O/MeOH) A->B C Free Carboxylic Acid + H-AA-OR' B->C D Peptide Coupling (HATU, DIEA) C->D E Protected Dipeptide D->E

Caption: Workflow for dipeptide synthesis using the target amino acid.

Conclusion and Future Outlook

This compound is more than just another non-canonical amino acid; it is a strategic tool for molecular design. Its inherent rigidity and metabolic robustness provide a reliable method for enhancing the pharmacological profiles of peptide-based therapeutics.[6] The synthetic protocols outlined herein demonstrate that this building block is readily accessible and can be seamlessly integrated into standard synthetic workflows.

Looking forward, the applications for this scaffold are expected to expand beyond peptidomimetics. Its use as a precursor for novel heterocyclic systems and as a chiral building block in asymmetric synthesis represents fertile ground for future research.[9] As the demand for drugs with improved efficacy and safety profiles continues to grow, the "cyclopropyl fragment" in general, and this versatile amino acid in particular, will undoubtedly remain a cornerstone of innovation in organic and medicinal chemistry.[6][10]

References

  • General Synthesis of Conformationally Constrained Noncanonical Amino Acids with C(sp3)-Rich Benzene Bioisosteres. The Journal of Organic Chemistry - ACS Publications.

  • Synthesis of a conformationally constrained δ-amino acid building block. PubMed.

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery.
  • Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. PubMed.

  • Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

  • Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks That Support Helical Secondary Structure. Journal of the American Chemical Society.

  • 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride.
  • Methyl Cyclopropane Carboxylate: A Comprehensive Overview. Ketone Pharma.

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. National Institutes of Health (NIH).

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC - NIH.

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters - ACS Publications.

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications.

  • 119111-66-9|Methyl 1-(methylamino)cyclopropanecarboxylate. BLD Pharm.

  • Methyl Cyclopropane Carboxylate: Essential for Pharmaceutical and Agrochemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD.

  • Methyl cyclopropane carboxylate synthesis. ChemicalBook.

  • Synthesis of methyl 1-methylcyclobutane carboxylate. PrepChem.com.

  • 1-(methylamino)cyclopropane-1-carboxylic acid (C5H9NO2). PubChem.

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Application Notes and Protocols for the Incorporation of Methyl 1-(methylamino)cyclopropane-1-carboxylate into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptides with Conformational Rigidity and Enhanced Stability

In the landscape of modern drug discovery and materials science, the ability to fine-tune the three-dimensional structure and metabolic stability of peptides is paramount. The incorporation of non-canonical amino acids offers a powerful strategy to achieve these goals, moving beyond the 20 proteinogenic building blocks to access novel chemical space. Methyl 1-(methylamino)cyclopropane-1-carboxylate (Me-MACP-OMe), a unique α,α-disubstituted, N-methylated cyclopropyl amino acid, stands out as a particularly compelling building block. Its rigid cyclopropane backbone, combined with the steric bulk of the α-methyl group and the conformational influence of N-methylation, can enforce specific secondary structures, enhance resistance to enzymatic degradation, and improve pharmacokinetic profiles.[1]

However, the very features that make Me-MACP-OMe an attractive tool for peptide design also present significant challenges during solid-phase peptide synthesis (SPPS). The steric hindrance at the α-carbon and the secondary amine of the N-methyl group dramatically slows down the kinetics of peptide bond formation, often leading to incomplete coupling and the accumulation of deletion sequences with standard protocols.[2]

This comprehensive guide provides detailed protocols and expert insights for the successful incorporation of Me-MACP-OMe into peptide sequences. We will delve into the causality behind experimental choices, from the preparation of the necessary Fmoc-protected building block to advanced coupling strategies and thorough analytical characterization of the final peptide product. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of Me-MACP-OMe in their work.

Part 1: Pre-Coupling Considerations and Building Block Preparation

Before attempting to incorporate Me-MACP-OMe into a peptide sequence, it is essential to have the corresponding Nα-Fmoc-protected carboxylic acid, Fmoc-1-(methylamino)cyclopropane-1-carboxylic acid (Fmoc-Me-MACP-OH) , in hand. While this building block is commercially available, understanding its synthesis provides valuable context for its reactivity.[3]

Synthesis of Fmoc-Me-MACP-OH: A General Approach

A robust and adaptable method for the synthesis of Fmoc-N-methylated amino acids utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[4] This strategy allows for N-methylation on the solid support, followed by mild cleavage to yield the desired building block.

Protocol 1: Synthesis of Fmoc-Me-MACP-OH [4]

  • Loading of 1-aminocyclopropane-1-carboxylic acid onto 2-CTC resin: Swell 2-CTC resin in anhydrous dichloromethane (DCM). In a separate vessel, dissolve 1-aminocyclopropane-1-carboxylic acid and N,N-diisopropylethylamine (DIPEA) in anhydrous DCM and add to the resin. Agitate for 2 hours.

  • Fmoc Protection: Wash the resin with DCM. Treat the resin with a solution of Fmoc-OSu and DIPEA in DCM for 2 hours to protect the primary amine.

  • Fmoc Deprotection: Wash the resin and treat with 20% piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc group.

  • N-methylation:

    • Protect the newly freed secondary amine with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of collidine in N-methylpyrrolidone (NMP).

    • Perform the methylation using dimethyl sulfate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.

  • Desulfonylation and Final Fmoc Protection: Remove the o-NBS group with β-mercaptoethanol and DBU in NMP. Protect the N-methyl amine with Fmoc-OSu and DIPEA in DCM.

  • Cleavage from Resin: Wash the resin and cleave the Fmoc-Me-MACP-OH from the 2-CTC resin using a solution of 1% trifluoroacetic acid (TFA) in DCM. This mild cleavage condition preserves acid-labile side-chain protecting groups if they were present on a more complex starting material.

  • Purification: Purify the crude product by flash chromatography to obtain pure Fmoc-Me-MACP-OH.

Quality Control of the Building Block

Ensuring the purity of the Fmoc-Me-MACP-OH building block is critical for successful peptide synthesis. Standard analytical techniques should be employed:

  • NMR Spectroscopy: To confirm the structure and isomeric purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • HPLC/UPLC: To assess the purity, which should ideally be >98%.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocols for Me-MACP-OH Incorporation

The primary challenge in coupling Fmoc-Me-MACP-OH is overcoming the steric hindrance. This requires more potent coupling reagents, optimized reaction conditions, and potentially longer reaction times compared to standard amino acids.

General SPPS Setup
  • Resin: Standard resins such as Rink Amide or Wang resin are suitable, depending on the desired C-terminus.

  • Solvent: High-purity DMF or NMP are the solvents of choice.

  • Deprotection: Standard treatment with 20% piperidine in DMF is effective for Fmoc removal.

Advanced Coupling Protocols

Below are several recommended protocols for coupling Fmoc-Me-MACP-OH. The choice of method may depend on the specific peptide sequence and the efficiency of the previous coupling steps.

Protocol 2: High-Potency Uronium/Aminium Salt-Based Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically hindered amino acids.[2]

  • Resin Preparation: After Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF.

  • Activation of Fmoc-Me-MACP-OH: In a separate vessel, dissolve Fmoc-Me-MACP-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents). Allow the pre-activation to proceed for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for at least 2 hours at room temperature.

  • Monitoring and Washing: Monitor the coupling reaction (see Part 2.3). Once complete, wash the resin thoroughly with DMF.

Protocol 3: Phosphonium Salt-Based Coupling (PyBOP)

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling reagent, known for its high reactivity and reduced risk of side reactions compared to some uronium salts.[5]

  • Resin Preparation: Prepare the deprotected resin as in Protocol 2.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Me-MACP-OH (3 equivalents), PyBOP (3 equivalents), and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF. Add DIPEA (6 equivalents).

  • Coupling: Add the coupling solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitoring and Washing: Monitor the reaction and wash the resin as described previously.

Protocol 4: Microwave-Assisted SPPS

Microwave energy can significantly accelerate coupling reactions, particularly for difficult sequences and sterically hindered amino acids, by providing rapid and uniform heating.[3][4][6]

  • Instrument Setup: Use a dedicated microwave peptide synthesizer.

  • Reagent Preparation: Prepare stock solutions of Fmoc-Me-MACP-OH, a suitable coupling reagent (e.g., HATU or HCTU), and a base (e.g., DIPEA).

  • Microwave Coupling Cycle:

    • Add the amino acid, coupling reagent, and base to the deprotected resin in the reaction vessel.

    • Apply microwave power to maintain a temperature of 70-90°C for 5-15 minutes. Note: The optimal temperature and time should be determined empirically for the specific system.

  • Monitoring and Washing: After the microwave cycle, perform a coupling test and wash the resin. A second coupling cycle may be necessary.

Parameter Protocol 2 (HATU) Protocol 3 (PyBOP) Protocol 4 (Microwave)
Fmoc-Me-MACP-OH (eq.) 434-5
Coupling Reagent (eq.) 3.9 (HATU)3 (PyBOP)3.9-4.5 (e.g., HATU)
Base (eq.) 8 (DIPEA)6 (DIPEA)8-10 (DIPEA)
Temperature Room TemperatureRoom Temperature70-90°C
Time 2-4 hours2-4 hours5-15 minutes

Table 1: Comparison of Coupling Protocol Parameters

Monitoring Coupling Efficiency

Due to the secondary amine of the N-methyl group, the standard Kaiser test will give a false negative result. The bromophenol blue test is a reliable alternative for monitoring the presence of free amines.[2]

Protocol 5: Bromophenol Blue Test [2]

  • Sample Preparation: Take a small sample of resin beads (10-15) after the coupling reaction and wash them thoroughly with DMF and then methanol.

  • Test: Add a few drops of a 0.05% bromophenol blue solution in DMF to the beads.

  • Observation:

    • Blue beads: Incomplete coupling (free amines are present).

    • Yellow/Green beads: Complete coupling (no free amines).

Troubleshooting Incomplete Couplings

If the bromophenol blue test indicates an incomplete reaction, a systematic approach is necessary.

Troubleshooting_Coupling start Bromophenol Blue Test Positive (Blue Beads) double_couple Perform a Second Coupling (Double Couple) start->double_couple Incomplete Coupling re_test Re-run Bromophenol Blue Test double_couple->re_test capping Cap Unreacted Amines (e.g., with Acetic Anhydride) re_test->capping Test Still Positive proceed Proceed to Next Deprotection Step re_test->proceed Test Negative (Yellow) capping->proceed failure Consider Sequence Re-design or Alternative Strategy

Caption: Troubleshooting workflow for incomplete coupling.

Part 3: Post-Synthesis Handling and Characterization

After successful synthesis, the peptide must be cleaved from the resin, deprotected, purified, and thoroughly characterized to confirm its identity and purity.

Cleavage and Deprotection

A standard TFA cleavage cocktail is generally effective. The specific composition may vary depending on the other amino acids in the sequence.

  • Standard Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).

  • Procedure: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. Precipitate the crude peptide in cold diethyl ether.

Purification

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Characterization of the Final Peptide

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the correct molecular weight of the final peptide. The high-resolution mass should match the theoretical mass. The fragmentation pattern (MS/MS) can be used to confirm the sequence, although the rigid cyclopropyl group may influence fragmentation pathways.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques (TOCSY, NOESY, HSQC) are invaluable for confirming the incorporation of Me-MACP-OMe and for studying its impact on the peptide's conformation.[9][10]

  • Expected ¹H NMR Signatures:

    • The N-methyl group will appear as a singlet around 2.7-3.1 ppm.

    • The cyclopropyl protons will have characteristic signals in the aliphatic region (typically 0.5-1.5 ppm).

    • The absence of an amide proton signal for the Me-MACP-OMe residue.

  • Conformational Analysis: The presence of cis/trans isomers around the Xaa-Me-MACP peptide bond can lead to multiple sets of signals in the NMR spectrum, providing insight into the conformational dynamics.[5] NOESY spectra can reveal through-space contacts and help to define the local and global fold of the peptide.

SPPS_Workflow cluster_prep Building Block Synthesis cluster_spps Solid-Phase Peptide Synthesis cluster_post Post-Synthesis synthesis Synthesis of Fmoc-Me-MACP-OH qc_aa QC of Amino Acid (NMR, MS, HPLC) synthesis->qc_aa resin_prep Resin Swelling & Initial Deprotection qc_aa->resin_prep coupling Coupling of Fmoc-Me-MACP-OH (Protocols 2, 3, or 4) resin_prep->coupling monitoring Monitoring (Bromophenol Blue Test) coupling->monitoring monitoring->coupling Incomplete (Double Couple) deprotection Fmoc Deprotection (20% Piperidine/DMF) monitoring->deprotection Coupling Complete chain_elong Chain Elongation (Repeat Cycles) deprotection->chain_elong cleavage Cleavage from Resin & Deprotection (TFA) chain_elong->cleavage purification RP-HPLC Purification cleavage->purification characterization Characterization (MS, NMR, HPLC) purification->characterization final_peptide Pure Peptide characterization->final_peptide

Caption: Overall workflow for incorporating Me-MACP-OH into peptides.

Conclusion

The successful incorporation of sterically demanding, N-methylated amino acids like this compound is a challenging yet achievable goal in modern peptide synthesis. By moving beyond standard coupling protocols and employing high-potency reagents such as HATU or PyBOP, extended reaction times, or microwave-assisted synthesis, researchers can effectively overcome the kinetic barriers imposed by steric hindrance. Rigorous monitoring with appropriate methods like the bromophenol blue test is crucial for ensuring high-yield synthesis and minimizing deletion impurities. The detailed protocols and troubleshooting guides presented herein provide a robust framework for scientists to confidently utilize this valuable building block, paving the way for the development of novel peptides with enhanced structural and functional properties for a wide range of applications in medicine and materials science.

References

  • Coin, I., et al. (2013). Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™. Methods in Molecular Biology, 1047, 225-34. doi: 10.1007/978-1-62703-544-6_16
  • Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7589. doi: 10.3390/molecules28227589
  • AZA Mid-Year Meeting. (n.d.). Fmoc-1-methylaminocyclopropane-1-carboxylic acid. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Bhardwaj, G., et al. (2016). Accurate de novo design of hyperstable constrained peptides. Nature, 538(7625), 329–335. doi: 10.
  • White, C. J., & Craik, D. J. (2014). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 10(10), 834–840. doi: 10.1038/nchembio.1624
  • Moody, P. C., & Williamson, M. P. (2011). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 50(44), 10403–10406. doi: 10.1002/anie.201104443
  • Jia, X., et al. (2019). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Marine Drugs, 17(10), 577. doi: 10.3390/md17100577
  • Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. doi: 10.1021/jo050477z
  • Balaram, P. (1985). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(1-2), 21-38.
  • Acevedo-Jake, A. M., et al. (2021). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 51, 36-45. doi: 10.1016/j.ejbt.2021.02.003
  • El-Faham, A., & Albericio, F. (2026). Mass Spectrometry for the Structural Elucidation of Peptide-Based Therapeutics. IntechOpen. doi: 10.5772/intechopen.100130
  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. Retrieved from [Link]

  • NMR-Bio. (n.d.). Isotope-labeled amino acids and compounds for NMR studies. Retrieved from [Link]

  • Biron, E., & Kessler, H. (2005). Efficient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Request PDF. Retrieved from [Link]

  • Barnes, S. (2008). Mass spectra of peptides and proteins. UAB. Retrieved from [Link]

  • Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents.
  • Saghyan, A., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. World Journal of Pharmaceutical Research, 6(8), 282-309. doi: 10.20959/wjpr20178-9049
  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. doi: 10.1111/j.1399-3011.2004.00213.x
  • Nájera, C., & de Cózar, A. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry, 84(11), 7078–7087. doi: 10.1021/acs.joc.9b00695
  • Sharma, S., et al. (2017). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry, 33(4), 2055-2059.
  • Tan, G., et al. (2023). Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms. Toxins, 15(10), 589. doi: 10.3390/toxins15100589

Sources

Application Notes and Protocols: Methyl 1-(methylamino)cyclopropane-1-carboxylate as a Constrained Amino Acid Mimic

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Constraint in Peptide-Based Drug Discovery

The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity for their biological targets. A leading strategy to overcome these limitations is the incorporation of non-canonical, conformationally constrained amino acids. These unique building blocks introduce rigidity into the peptide backbone, effectively locking it into a bioactive conformation. The cyclopropane ring, being the smallest and most strained cycloalkane, is an exceptionally powerful tool in this regard. Its rigid structure can significantly influence the three-dimensional structure of a peptide, enhancing its stability against proteolytic degradation and improving its receptor binding profile.[1]

This guide focuses on Methyl 1-(methylamino)cyclopropane-1-carboxylate , a non-proteinogenic amino acid that serves as a valuable mimic of natural amino acids. Its cyclopropyl scaffold provides a fixed orientation for the side chain, which can lead to enhanced enzymatic stability and receptor selectivity.[2][3] This document provides a comprehensive overview of its synthesis, characterization, and incorporation into peptides, offering researchers a practical guide to leveraging its unique properties in drug discovery and development.

Structural Features and Mechanistic Implications

This compound is an α,α-disubstituted amino acid, a class of compounds known to induce stable helical or β-turn conformations in peptides.[4][5][6] The cyclopropane ring restricts the possible values of the backbone dihedral angles (φ and ψ), thereby pre-organizing the peptide into a specific secondary structure. This conformational rigidity can be advantageous for several reasons:

  • Enhanced Receptor Binding: By reducing the entropic penalty of binding, a constrained peptide can exhibit higher affinity and selectivity for its target receptor.[1]

  • Increased Proteolytic Stability: The unnatural structure of the cyclopropane ring can sterically hinder the approach of proteases, leading to a longer in vivo half-life.[1]

  • Improved Bioavailability: The increased stability and potentially altered physicochemical properties can contribute to better absorption and distribution in the body.

The following diagram illustrates the workflow for the synthesis and incorporation of this constrained amino acid mimic into a peptide chain.

G cluster_synthesis Synthesis of the Amino Acid Mimic cluster_spps Peptide Synthesis Start Starting Materials Synthesis Chemical Synthesis of This compound Start->Synthesis Reaction Fmoc_Protection N-Fmoc Protection Synthesis->Fmoc_Protection Protection Purification_Char Purification & Characterization (HPLC, NMR, MS) Fmoc_Protection->Purification_Char Workup Fmoc_AA Fmoc-Protected Amino Acid Purification_Char->Fmoc_AA SPPS Solid-Phase Peptide Synthesis (SPPS) Fmoc_AA->SPPS Incorporation Resin Resin Support Resin->SPPS Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Elongation Final_Peptide Constrained Peptide Cleavage->Final_Peptide

Caption: Workflow for the synthesis and incorporation of this compound.

Synthesis and Characterization Protocols

While the Fmoc-protected version of 1-(methylamino)cyclopropane-1-carboxylic acid is commercially available, which is often more practical for direct use in peptide synthesis, a general synthetic approach is outlined below for researchers interested in its de novo preparation.[5] The following protocols are based on established methods for the synthesis of cyclopropane amino acids and N-methylamino acids.[7][8]

Protocol 1: Synthesis of this compound

This protocol is a conceptual adaptation of known methods for synthesizing cyclopropane derivatives and N-methylated amino acids.

Materials:

  • Methyl 2-nitroacetate

  • 1,2-dibromoethane

  • Sodium ethoxide

  • Raney Nickel

  • Hydrogen gas source

  • Formaldehyde

  • Sodium cyanoborohydride

  • Anhydrous solvents (Ethanol, Methanol, Dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Cyclopropanation: In a round-bottom flask under an inert atmosphere, dissolve methyl 2-nitroacetate in anhydrous ethanol. Add sodium ethoxide portion-wise at 0°C. To this solution, add 1,2-dibromoethane dropwise and allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Purification of Nitro-cyclopropane Ester: After the reaction is complete, neutralize the mixture with a weak acid and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield methyl 1-nitrocyclopropane-1-carboxylate.

  • Nitro Group Reduction: Dissolve the purified nitro-cyclopropane ester in methanol. Add a catalytic amount of Raney Nickel and subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) until the nitro group is completely reduced to an amine.

  • Reductive Amination (N-methylation): To the resulting methyl 1-aminocyclopropane-1-carboxylate, add formaldehyde (as a 37% aqueous solution) and sodium cyanoborohydride. The reaction is typically carried out in methanol at a slightly acidic pH (around 6-7). Stir the reaction at room temperature for several hours.

  • Final Purification: Once the reaction is complete, quench any remaining reducing agent, remove the solvent, and purify the final product, this compound, by column chromatography or distillation.

Protocol 2: N-Fmoc Protection

For incorporation into peptides using standard solid-phase peptide synthesis (SPPS), the N-methylamino group must be protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Materials:

  • This compound

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) or Fmoc-Cl

  • Sodium bicarbonate or Diisopropylethylamine (DIPEA)

  • Dioxane/water or Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • Dissolve this compound in a mixture of dioxane and water (or DCM).

  • Add sodium bicarbonate (or DIPEA) to create a basic environment.

  • Add Fmoc-OSu (or Fmoc-Cl) portion-wise at 0°C and then allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, perform an aqueous workup to remove water-soluble byproducts.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting Fmoc-protected amino acid ester by column chromatography.

  • Saponification (if the free acid is required for SPPS): The methyl ester can be hydrolyzed to the free carboxylic acid using a mild base like lithium hydroxide in a mixture of THF and water.

Characterization Data

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Technique Expected Observations for this compound
¹H NMR Signals corresponding to the methyl ester protons, the N-methyl protons, and the diastereotopic protons of the cyclopropane ring.
¹³C NMR Resonances for the carbonyl carbon, the quaternary cyclopropane carbon, the methylene carbons of the cyclopropane ring, the N-methyl carbon, and the methoxy carbon.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected this compound can be incorporated into a peptide sequence using standard automated or manual SPPS protocols.

Protocol 3: SPPS of a Peptide Containing the Constrained Amino Acid

This protocol outlines a general procedure for incorporating the title amino acid into a peptide sequence using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including the title compound)

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • SPPS reaction vessel or automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[2]

  • Fmoc Deprotection: Remove the Fmoc group from the resin (or the preceding amino acid) by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-protected this compound (3-5 equivalents), a coupling reagent like HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. The reaction can be monitored using a ninhydrin test to ensure completion. Due to the steric hindrance of α,α-disubstituted amino acids, a longer coupling time or a double coupling may be necessary.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[9]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify it by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Conformational Analysis of the Resulting Peptide

The introduction of this compound is expected to induce a specific and stable conformation in the resulting peptide. This can be investigated using various analytical techniques.

G cluster_analysis Conformational Analysis Peptide Constrained Peptide NMR NMR Spectroscopy (NOESY, ROESY) Peptide->NMR CD Circular Dichroism (CD) Spectroscopy Peptide->CD Xray X-ray Crystallography Peptide->Xray MD Molecular Dynamics (MD) Simulations Peptide->MD Structure 3D Structure & Dynamics NMR->Structure CD->Structure Xray->Structure MD->Structure

Caption: Techniques for the conformational analysis of peptides containing constrained amino acids.

  • NMR Spectroscopy: Two-dimensional NMR techniques, such as NOESY and ROESY, can provide information about through-space proton-proton distances, which can be used to determine the peptide's three-dimensional structure in solution.[1][10]

  • Circular Dichroism (CD) Spectroscopy: CD is a rapid and sensitive technique for assessing the secondary structure content (e.g., α-helix, β-sheet, β-turn) of a peptide in solution.

  • X-ray Crystallography: If the peptide can be crystallized, X-ray crystallography can provide a high-resolution, atomic-level picture of its solid-state conformation.[4][11][12][13]

Conclusion and Future Perspectives

This compound represents a powerful tool for medicinal chemists and peptide scientists. Its incorporation into peptide sequences offers a reliable strategy for enforcing conformational constraint, which can lead to peptides with improved therapeutic properties. The protocols and application notes provided herein serve as a guide for the synthesis, characterization, and utilization of this valuable building block. Future research will likely focus on exploring the full potential of this and related constrained amino acids in the design of novel peptide-based drugs, including stapled peptides and macrocyclic structures, for a wide range of therapeutic targets.

References

  • Vertex AI Search. (n.d.).
  • The Journal of Organic Chemistry Ahead of Print - ACS Public
  • ResearchGate. (n.d.). Conformational profile of 1-aminocyclopropanecarboxylic acid | Request PDF.
  • National Institutes of Health. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery.
  • PubMed Central. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.
  • National Institutes of Health. (n.d.). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.
  • ACS Publications. (n.d.). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks | Organic Letters.
  • PubMed. (n.d.). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides.
  • R Discovery. (1981). Peptide synthesis with 1-Aminocyclopropane-1-carboxylic acid.
  • National Institutes of Health. (n.d.).
  • ACS Publications. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry.
  • Google Patents. (n.d.).
  • MDPI. (n.d.).
  • ChemicalBook. (n.d.). 1-Aminocyclopropanecarboxylic acid(22059-21-8) 1H NMR spectrum.
  • eScholarship.org. (n.d.). A Newcomer′s Guide to Peptide Crystallography.
  • MDPI. (n.d.). Crystal Structure of a Ten-Amino Acid Protein.
  • PrepChem.com. (n.d.).
  • BLD Pharm. (n.d.). 119111-66-9|Methyl 1-(methylamino)
  • Guidechem. (n.d.).
  • Google Patents. (n.d.). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • SeRMN – NMR Service at UAB. (2017). Folding peptides studied by NMR.
  • National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • UCI Department of Chemistry. (n.d.).
  • PubMed. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis.
  • ResearchGate. (n.d.). Biomedical and Pharmaceutical Applications of HPLC–NMR and HPLC–NMR–MS | Request PDF.
  • PubMed. (n.d.).
  • IJCRT.org. (n.d.). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine.
  • ChemicalBook. (n.d.).
  • PubMed Central. (2024). Evaluation of stability of (1R,2 S)-(−)
  • MDPI. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks.

Sources

Application Notes and Protocols: Methyl 1-(methylamino)cyclopropane-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Constraint

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Unnatural amino acids that introduce conformational rigidity into peptide or small-molecule scaffolds are powerful tools in achieving these goals.[1] Methyl 1-(methylamino)cyclopropane-1-carboxylate is a prime example of such a building block. As a constrained analog of α-aminoisobutyric acid (Aib) and N-methylated amino acids, its rigid cyclopropane backbone offers medicinal chemists a unique opportunity to lock a portion of a molecule into a specific, biologically active conformation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in improved binding affinity.[2] Furthermore, the cyclopropane motif is known to enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation.[3]

This guide provides a detailed overview of the synthesis and application of this compound, with a specific focus on its role as a key intermediate in the development of enzyme inhibitors.

Physicochemical Properties

A summary of the key properties for this compound is provided below.

PropertyValueReference
CAS Number 119111-66-9[4][5]
Molecular Formula C₆H₁₁NO₂[4]
Molecular Weight 129.16 g/mol [4]
IUPAC Name This compound[4]
Appearance Assumed to be a liquid or low-melting solid-
Solubility Expected to be soluble in common organic solvents-

Synthesis of the Building Block

While multiple routes to substituted cyclopropane carboxylic acids exist, a common and effective strategy involves the cyclopropanation of an appropriate alkene precursor. The following protocol outlines a plausible and robust synthetic sequence for the preparation of this compound, adapted from established methodologies for similar structures.[6]

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: N-Protection cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Deprotection A Methyl Acrylate B Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acrylate A->B Multi-step sequence (e.g., amination, Boc-protection) C Methyl 1-((tert-butoxycarbonyl)(methyl)amino)cyclopropane-1-carboxylate B->C Diazomethane, Pd(OAc)₂ D This compound C->D Trifluoroacetic Acid (TFA) DPPIV_Inhibitor_Synthesis A Methyl 1-(methylamino) cyclopropane-1-carboxylate C Dipeptide Mimetic (DPP-IV Inhibitor Precursor) A->C Amide Coupling (HATU, DIPEA, DMF) B Proline Derivative (e.g., cis-4,5-methanoprolinenitrile) B->C

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Compounds Using Methyl 1-(methylamino)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Constrained Cyclopropane Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with improved pharmacological profiles is paramount. The strategic incorporation of conformationally constrained bioisosteres is a proven method to enhance metabolic stability, binding affinity, and cell permeability while reducing off-target effects. The cyclopropylamine moiety, a three-membered ring system, is a quintessential example of such a scaffold, prized for the unique structural and electronic properties conferred by its inherent ring strain.[1] This structural motif is a key pharmacophore in numerous therapeutic agents, including enzyme inhibitors and various drugs targeting a wide range of medical conditions.[2][3]

This guide focuses on a particularly versatile building block: Methyl 1-(methylamino)cyclopropane-1-carboxylate . This reagent offers two orthogonal points for chemical modification: a nucleophilic secondary amine and an ester functional group. This dual reactivity allows for its seamless integration into complex molecular architectures, making it an invaluable tool for researchers in drug discovery and development. We will explore the core synthetic transformations, provide detailed, field-tested protocols, and explain the rationale behind the experimental choices to empower scientists to leverage this building block in their synthetic campaigns.

Reagent Profile and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
Chemical Name This compound[4]
CAS Number 119111-66-9[4][5]
Molecular Formula C₆H₁₁NO₂[4]
Molecular Weight 129.16 g/mol [4]
Appearance Typically a liquid or low-melting solidN/A
Key Functional Groups Secondary Amine, Methyl Ester, Cyclopropane RingN/A

Handling and Storage: Like most secondary amines, this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The compound is expected to be sensitive to oxidation and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a cool, dry place.

Core Synthetic Transformations and Protocols

The synthetic utility of this compound stems from the selective reactivity of its amine and ester groups. The following sections detail the most critical transformations.

Pathway A: Direct Amide Bond Formation via N-Acylation

The most direct application involves using the secondary amine as a nucleophile in an amide coupling reaction. This is the most frequently employed reaction in medicinal chemistry for library synthesis and lead optimization.[6] This pathway is ideal for attaching the cyclopropane scaffold to a carboxylic acid-containing fragment.

Causality Behind Experimental Choices:

  • Coupling Reagents: Carbodiimides (e.g., EDC, DIC) are classic activators, but uronium/aminium salts like HATU or HBTU are often preferred.[7] They are highly efficient, react quickly, and, when used with additives like HOBt or HOAt, significantly suppress racemization, which is critical when working with chiral substrates.[6][7]

  • Base: A non-nucleophilic organic base, typically Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine starting material, enhancing its nucleophilicity. DIPEA is often favored due to its steric bulk, which minimizes side reactions.

  • Solvent: Anhydrous, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are standard choices as they effectively dissolve the reagents without interfering with the reaction.

G cluster_0 Direct Amide Coupling Workflow reagent Methyl 1-(methylamino) cyclopropane-1-carboxylate product Novel Amide Product reagent->product acid R-COOH (Carboxylic Acid Fragment) activated_ester Activated Intermediate (e.g., O-acylisourea, Active Ester) acid->activated_ester Activation activated_ester->product Nucleophilic Attack reagents Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF)

Caption: General workflow for direct amide coupling.

Protocol 1: HATU-Mediated Amide Coupling

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Reagent Addition: Add this compound (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).

    • Insight: Using a slight excess of the amine and coupling reagent ensures the complete consumption of the potentially more valuable carboxylic acid starting material. The excess base is crucial for driving the reaction to completion.

  • Reaction: Stir the mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-12 hours).

  • Work-up: a. Dilute the reaction mixture with ethyl acetate or DCM. b. Wash sequentially with 5% aqueous citric acid or 1N HCl (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Pathway B: Synthesis via Ester Hydrolysis and Subsequent Coupling

This two-step pathway unlocks further synthetic diversity. The methyl ester is first hydrolyzed to the corresponding carboxylic acid. This new intermediate, 1-(methylamino)cyclopropane-1-carboxylic acid [8], can then be coupled with a different amine, effectively reversing the roles of the nucleophile and electrophile.

Causality Behind Experimental Choices:

  • Hydrolysis (Saponification): Lithium hydroxide (LiOH) is a preferred base for ester hydrolysis as it is highly effective and minimizes side reactions compared to NaOH or KOH, particularly with sensitive substrates. A co-solvent system like THF/water or Methanol/water is used to ensure the solubility of both the ester and the inorganic base.

  • Coupling: The same principles as in Pathway A apply, but now the cyclopropane-containing fragment is the carboxylic acid component.

G cluster_1 Two-Step Synthesis via Ester Hydrolysis start Methyl 1-(methylamino) cyclopropane-1-carboxylate hydrolyzed 1-(Methylamino)cyclopropane -1-carboxylic Acid start->hydrolyzed Saponification product Novel Amide Product hydrolyzed->product Amide Coupling amine R-NH₂ (Amine Fragment) amine->product reagents1 Step 1: LiOH, THF/H₂O reagents2 Step 2: HATU, DIPEA, DMF

Sources

The Strategic Role of Methyl 1-(methylamino)cyclopropane-1-carboxylate in the Synthesis of Neuroactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Constrained Scaffolds in Neuroscience Drug Discovery

In the intricate landscape of neuropharmacology, the conformational rigidity of a molecule can be a decisive factor in its efficacy and selectivity. The cyclopropane ring, a three-membered carbocycle, offers a unique and valuable scaffold in the design of neuroactive compounds. Its inherent strain and well-defined stereochemistry provide a level of conformational constraint that can lock a molecule into a bioactive conformation, enhancing its interaction with specific neural targets. Among the various cyclopropane-based building blocks, methyl 1-(methylamino)cyclopropane-1-carboxylate stands out as a particularly versatile synthon for the development of novel therapeutics targeting the central nervous system (CNS).

This guide provides a comprehensive overview of the synthesis and application of this compound, with a focus on its utility in the preparation of neuroactive compounds, particularly those modulating the N-methyl-D-aspartate (NMDA) receptor. The protocols and insights presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chemical entity in their discovery programs. The cyclopropylamine motif is a key feature in a range of biologically active pharmaceutical compounds.[1]

Physicochemical Properties and Significance

This compound (CAS: 119111-66-9) is a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), a well-known precursor in ethylene biosynthesis in plants.[2] The introduction of a methyl group on the nitrogen atom and the esterification of the carboxylic acid provide a unique set of properties that are advantageous for synthetic manipulations and for tuning the pharmacological profile of the final compounds.

PropertyValueSource
CAS Number 119111-66-9[3][4]
Molecular Formula C6H11NO2[3]
Molecular Weight 129.16 g/mol [3]
Appearance Not specified, likely an oil or low-melting solid
Solubility Soluble in common organic solvents

The significance of this building block lies in its ability to introduce a constrained α-amino acid-like motif into a larger molecule. This is particularly relevant for targeting receptors where specific conformations are required for binding, such as the glutamate family of receptors.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is most efficiently achieved through a two-step sequence starting from the readily available precursor, methyl 1-aminocyclopropane-1-carboxylate. The overall synthetic workflow is depicted below.

SynthesisWorkflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: N-Methylation Start γ-Butyrolactone or Methyl γ-chlorobutyrate Precursor Methyl 1-aminocyclopropane-1-carboxylate Start->Precursor Cyclization & Amination Target This compound Precursor->Target Eschweiler-Clarke Reaction

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Precursor, Methyl 1-aminocyclopropane-1-carboxylate

The precursor can be synthesized via several established routes. A common and efficient method involves the cyclization of a γ-substituted linear precursor.

Protocol 1: Synthesis of Methyl 1-aminocyclopropane-1-carboxylate

This protocol is adapted from established methods for the synthesis of cyclopropane carboxylates.

Materials:

  • Methyl γ-chlorobutyrate

  • Sodium methoxide

  • Ammonia

  • Methanol

  • Dichloromethane

  • Water

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Cyclization to Methyl cyclopropanecarboxylate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of sodium methoxide in methanol is prepared. Methyl γ-chlorobutyrate is added dropwise to the refluxing solution. The reaction mixture is heated under reflux for an additional 2 hours. After cooling, the mixture is diluted with dichloromethane and washed with water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl cyclopropanecarboxylate.

  • Amination (Illustrative - requires further specific literature adaptation for direct amination to the 1-amino ester): The direct conversion of methyl cyclopropanecarboxylate to methyl 1-aminocyclopropane-1-carboxylate is a multi-step process often involving Hofmann or Curtius rearrangement of the corresponding amide or acyl azide. A more direct, albeit challenging, approach could involve a catalyzed amination. For a more reliable synthesis, it is recommended to consult literature for specific multi-step sequences from methyl cyclopropanecarboxylate or to source methyl 1-aminocyclopropane-1-carboxylate commercially if available.

Part 2: N-Methylation via the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[5][6] It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. A key advantage of this reaction is that it typically proceeds to the tertiary amine stage without the formation of over-methylated quaternary ammonium salts.[5]

Protocol 2: N-Methylation of Methyl 1-aminocyclopropane-1-carboxylate

Materials:

  • Methyl 1-aminocyclopropane-1-carboxylate hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide solution (e.g., 2 M)

  • Dichloromethane or other suitable organic solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., for distillation or chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask containing methyl 1-aminocyclopropane-1-carboxylate hydrochloride, add an excess of aqueous formaldehyde solution followed by an excess of formic acid.

  • Reaction Execution: The mixture is heated to 80-100 °C and maintained at this temperature for several hours (typically 4-18 hours), with reaction progress monitored by a suitable technique (e.g., TLC or LC-MS). The reaction is typically performed in an aqueous solution near boiling.[5]

  • Work-up: After cooling to room temperature, the reaction mixture is carefully made alkaline (pH > 11) by the addition of a sodium hydroxide solution.

  • Extraction: The aqueous layer is extracted several times with an organic solvent such as dichloromethane.

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

  • Excess Reagents: The use of excess formaldehyde and formic acid drives the reaction to completion, ensuring the formation of the tertiary amine.

  • Heating: The reaction requires thermal energy to proceed at a reasonable rate.

  • Alkaline Work-up: Basification of the reaction mixture is necessary to deprotonate the product amine, making it soluble in the organic extraction solvent.

Application in the Synthesis of Neuroactive Compounds: Targeting the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Consequently, NMDA receptor antagonists have significant therapeutic potential. The constrained scaffold of this compound makes it an excellent starting point for the synthesis of novel NMDA receptor modulators.

The general strategy involves utilizing the amino and ester functionalities of the cyclopropane building block to introduce pharmacophoric elements known to interact with the NMDA receptor.

ApplicationWorkflow cluster_0 Starting Material cluster_1 Synthetic Modifications cluster_2 Final Product Start This compound Modification1 Amide Coupling Start->Modification1 Modification2 Ester Hydrolysis/ Reduction Start->Modification2 End Neuroactive Compound (e.g., NMDA Antagonist) Modification1->End Modification2->End

Caption: General workflow for synthesizing neuroactive compounds from the title building block.

Illustrative Synthetic Protocol: Towards a Novel NMDA Receptor Antagonist

The following protocol outlines a hypothetical, yet plausible, synthetic route to a novel NMDA receptor antagonist, demonstrating the utility of this compound. This is based on the known pharmacophores for NMDA receptor antagonists, which often include an acidic group and an aromatic moiety.

Protocol 3: Synthesis of a Hypothetical NMDA Receptor Antagonist

Materials:

  • This compound

  • A suitable aromatic carboxylic acid (e.g., 2-naphthoic acid)

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA)

  • Anhydrous DMF or other suitable aprotic solvent

  • Lithium hydroxide (LiOH)

  • THF/Water solvent system

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., HPLC)

Procedure:

  • Amide Coupling: To a solution of the aromatic carboxylic acid in anhydrous DMF, add the peptide coupling reagent and DIPEA. Stir for a few minutes to activate the carboxylic acid. Then, add a solution of this compound in DMF. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up and Purification of the Intermediate: The reaction mixture is diluted with ethyl acetate and washed successively with a weak acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the amide intermediate.

  • Ester Hydrolysis: The purified amide intermediate is dissolved in a mixture of THF and water. An excess of lithium hydroxide is added, and the mixture is stirred at room temperature until the ester is completely hydrolyzed (monitored by TLC or LC-MS).

  • Final Product Isolation and Purification: The reaction mixture is acidified with HCl to a pH of approximately 2-3. The aqueous layer is extracted with ethyl acetate. The combined organic extracts are dried, filtered, and concentrated to yield the crude final product. The final compound is purified by preparative HPLC to afford the desired neuroactive compound.

Self-Validating System for Protocols:

  • Reaction Monitoring: Each step of the synthesis should be carefully monitored by an appropriate analytical technique (TLC, LC-MS, or GC-MS) to ensure the reaction has gone to completion and to identify any potential side products.

  • Spectroscopic Characterization: The structure and purity of the precursor, the title compound, and the final neuroactive compound must be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Purity Assessment: The purity of the final compound should be determined by analytical HPLC, and should typically be >95% for use in biological assays.

Conclusion

This compound is a valuable and versatile building block in the synthesis of neuroactive compounds. Its constrained cyclopropane core and amenable functional groups provide a robust platform for the design and synthesis of novel CNS drug candidates, particularly those targeting the NMDA receptor. The synthetic protocols outlined in this guide offer a practical framework for the preparation and application of this important synthon, empowering researchers to explore new avenues in neuroscience drug discovery.

References

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587. [Link]

  • Davenport, A. J., & Hesp, K. D. (2020). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

  • U.S. Patent No. 4,367,344. (1983). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • White, J. D., Juniku, R., Huang, K., Yang, J., & Wong, D. T. (2009). Synthesis of 1,1-[1-naphthyloxy-2-thiophenyl]-2-methylaminomethylcyclopropanes and their evaluation as inhibitors of serotonin, norepinephrine, and dopamine transporters. Journal of medicinal chemistry, 52(19), 5872–5879. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • Szymański, J., et al. (2020). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. RSC Medicinal Chemistry, 11(10), 1165-1175. [Link]

  • Chen, Y., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239-17258. [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • Zhou, X., et al. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 29(17), 3504. [Link]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]

  • U.S. Patent No. 4,298,760. (1981). Process for preparing 1-aminocyclopropane-1-carboxylic acid.
  • Chinese Patent No. CN103864635A. (2014). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • ResearchGate. (2024). Some biologically active natural compounds. [Link]

  • ResearchGate. (2024). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. [Link]

  • Feng, Y., et al. (2016). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 21(8), 1043. [Link]

  • He, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4059. [Link]

  • Robertson, M. J., et al. (2016). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). Bioorganic & medicinal chemistry letters, 26(15), 3564–3569. [Link]

  • Wang, Y., et al. (2014). Recent Progress in Neuroactive Marine Natural Products. Marine drugs, 12(6), 3574–3609. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic letters, 3(21), 3293–3296. [Link]

Sources

Application Notes & Protocols: Strategic Development of Novel Enzyme Inhibitors from Methyl 1-(methylamino)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The cyclopropane ring is a highly sought-after motif in modern medicinal chemistry, prized for its ability to confer metabolic stability, conformational rigidity, and unique stereoelectronic properties to bioactive molecules.[1][2][3][4] This guide provides a comprehensive framework for the strategic development of enzyme inhibitors starting from the readily accessible, yet underexplored, building block: Methyl 1-(methylamino)cyclopropane-1-carboxylate. We will traverse the entire discovery pipeline, from the design and synthesis of a diverse chemical library to the detailed protocols for enzymatic screening and hit validation. The causality behind experimental choices is elucidated, ensuring that each protocol is a self-validating system for robust and reproducible results.

Introduction: The Cyclopropane Advantage in Enzyme Inhibitor Design

The incorporation of a cyclopropane moiety into a drug candidate can be a transformative event in the optimization process. This small, strained ring system is not merely a passive spacer; its unique electronic character and rigid structure can lead to significant improvements in pharmacological properties.[4] Cyclopropane rings can act as bioisosteres for other common functional groups, such as phenyl rings or gem-dimethyl groups, while offering a more favorable physicochemical profile.[3][5][6] This bioisosteric replacement can enhance binding affinity to the target enzyme by locking the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding.[2][7] Furthermore, the inherent stability of the cyclopropane ring to metabolic degradation often translates to an improved pharmacokinetic profile.[2]

Our starting material, this compound, presents a trifecta of reactive handles: a secondary amine, a methyl ester, and the cyclopropane core. This unique combination allows for a diversity-oriented synthesis approach to generate a library of potential enzyme inhibitors with varied pharmacophores.

Synthetic Strategy: From a Single Building Block to a Diverse Library

The following protocols outline a divergent synthetic approach to create a library of compounds from this compound. This strategy is designed to explore a wide range of chemical space around the central cyclopropane scaffold.

Core Amide Library Synthesis

The secondary amine of our starting material is a prime site for derivatization via amide bond formation. This allows for the introduction of a vast array of substituents, mimicking the side chains of amino acids or introducing other desirable chemical features.

Protocol 2.1: Amide Coupling with Carboxylic Acids

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

    • In a separate flask, dissolve the desired carboxylic acid (1.1 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 eq) in the same solvent.

  • Reaction:

    • Slowly add the carboxylic acid solution to the solution of the starting material at room temperature.

    • Stir the reaction mixture for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, making it a reliable choice for amide bond formation. The use of DIPEA as a base is crucial to neutralize the generated acids without interfering with the coupling reaction.

Urea and Thiourea Library Synthesis

The secondary amine can also be functionalized to form ureas and thioureas, which are common pharmacophores in enzyme inhibitors due to their hydrogen bonding capabilities.

Protocol 2.2: Urea and Thiourea Formation

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) and a base such as Triethylamine (TEA) (1.2 eq) in a suitable aprotic solvent (e.g., DCM).

  • Reaction:

    • Slowly add the desired isocyanate or isothiocyanate (1.1 eq) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Rationale: The reaction of amines with isocyanates or isothiocyanates is a highly efficient and often quantitative method for the synthesis of ureas and thioureas, respectively. The reaction is typically fast and clean, requiring minimal purification.

Ester Hydrolysis and Subsequent Amide Coupling

Hydrolysis of the methyl ester to the corresponding carboxylic acid opens up another avenue for diversification, allowing for the formation of amides with a variety of amines.

Protocol 2.3: Ester Hydrolysis

  • Reaction:

    • Dissolve the ester-containing starting material or its derivatives in a mixture of Tetrahydrofuran (THF) and water.

    • Add Lithium Hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-8 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product with an organic solvent such as Ethyl Acetate.

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the carboxylic acid.

Rationale: LiOH is a strong base that effectively hydrolyzes the ester under mild conditions, minimizing the risk of cyclopropane ring opening.

The resulting carboxylic acid can then be used in the amide coupling protocol described in 2.1 with a diverse range of primary and secondary amines.

Target Selection and Rationale

The rigid cyclopropane scaffold is a known feature in inhibitors of various enzyme classes, including proteases and kinases. For the purpose of this guide, we will focus on the screening of our synthesized library against a model cysteine protease, such as Papain or a therapeutically relevant target like a Cathepsin. Cysteine proteases are involved in numerous physiological and pathological processes, making them attractive drug targets.

Enzymatic Screening Protocols

A tiered screening approach is recommended to efficiently identify and characterize potent inhibitors from the synthesized library.

Primary Screening: High-Throughput Fluorogenic Assay

This initial screen aims to identify compounds that exhibit inhibitory activity against the target enzyme at a single concentration.

Protocol 4.1: Primary Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the target cysteine protease in an appropriate assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 5.5).

    • Prepare a stock solution of a fluorogenic substrate (e.g., Z-FR-AMC) in DMSO.

    • Prepare 10 mM stock solutions of the synthesized compounds in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of each compound solution to a well to achieve a final concentration of 10 µM. Include positive (known inhibitor) and negative (DMSO) controls.

    • Add 188 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate solution (final concentration at its Km value).

    • Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound relative to the DMSO control.

    • Compounds exhibiting >50% inhibition are considered "hits" and are selected for further analysis.

Rationale: Fluorogenic assays are highly sensitive and amenable to high-throughput screening.[8] The pre-incubation of the enzyme with the compound allows for the identification of both reversible and irreversible inhibitors.

Hit Confirmation and IC50 Determination

Hits from the primary screen are subjected to dose-response analysis to confirm their activity and determine their potency (IC50 value).

Protocol 4.2: Dose-Response Assay

  • Compound Preparation:

    • Prepare serial dilutions of the hit compounds in DMSO.

  • Assay Procedure:

    • Perform the enzymatic assay as described in 4.1 , but with varying concentrations of the inhibitor.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Assays: Mechanism of Inhibition Studies

To understand how the confirmed hits inhibit the enzyme, mechanism of inhibition (MOI) studies are performed.

Protocol 4.3: Reversibility and Kinetics

  • Reversibility Assay (Jump Dilution):

    • Incubate the enzyme with a high concentration of the inhibitor (10-20x IC50) for 30 minutes.

    • Rapidly dilute the enzyme-inhibitor complex 100-fold into a solution containing the substrate.

    • Monitor the enzymatic activity over time. A rapid recovery of activity suggests a reversible inhibitor, while a slow or no recovery suggests an irreversible or tightly-binding inhibitor.

  • Kinetic Studies (for reversible inhibitors):

    • Measure the initial reaction rates at various substrate and inhibitor concentrations.

    • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Rationale: Understanding the mechanism of inhibition is crucial for lead optimization, as it provides insights into the binding mode of the inhibitor and can guide further structural modifications.

Data Presentation and Visualization

Table 1: Representative Data for a Synthesized Amide Library
Compound IDR-Group (from Carboxylic Acid)% Inhibition @ 10 µMIC50 (µM)Mechanism of Inhibition
LIB-001 Phenyl658.2Competitive
LIB-002 4-Chlorophenyl822.5Competitive
LIB-003 Thiophene-2-yl755.1Mixed
LIB-004 Cyclohexyl30>50-
Workflow Visualization

Enzyme_Inhibitor_Development cluster_synthesis Library Synthesis cluster_screening Screening Cascade Start This compound Amide Amide Library Start->Amide Amide Coupling Urea Urea/Thiourea Library Start->Urea Isocyanate/ Isothiocyanate Addition Acid Carboxylic Acid Intermediate Start->Acid Ester Hydrolysis Primary Primary Screen (10 µM) Amide->Primary Urea->Primary Acid_Amide Amide Library (from Acid) Acid->Acid_Amide Amide Coupling Acid_Amide->Primary Hits Hit Identification (>50% Inhibition) Primary->Hits IC50 IC50 Determination Hits->IC50 Confirmed Hits MOI Mechanism of Inhibition IC50->MOI Lead Lead Compound MOI->Lead

Caption: Overall workflow from the starting material to a validated lead compound.

Conclusion

This guide provides a detailed and actionable framework for the development of enzyme inhibitors from this compound. By following the outlined synthetic and screening protocols, researchers can efficiently generate and evaluate a diverse library of potential drug candidates. The principles and methodologies described herein are broadly applicable and can be adapted to other starting materials and enzyme targets, providing a solid foundation for innovative drug discovery efforts.

References

  • Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes. PMC. [Link]

  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [Link]

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. LinkedIn. [Link]

  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. PMC. [Link]

  • Selected cyclopropane-containing natural products and pharmaceutical compounds. ResearchGate. [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. [Link]

  • Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. PMC. [Link]

  • Special Issue : Design, Synthesis, and Biological Evaluation of Enzyme Inhibitors. MDPI. [Link]

  • Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. ResearchGate. [Link]

  • One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization. American Chemical Society. [Link]

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]

  • Bioisosteric Replacements. Chem-Space. [Link]

  • Rational Design and Synthesis of Enzyme Inhibitors: Significance in Probing the Function of... R Discovery. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Rapid and Sensitive Inhibitor Screening Using Magnetically Modulated Biosensors. PMC. [Link]

  • Enzyme inhibitors: strategies and challenges in drug design. IT Medical Team. [Link]

  • 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride. Synnovator. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. [Link]

  • Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. [Link]

  • Methyl 1-methylcyclopropane-1-carboxylate. PubChem. [Link]

Sources

Application Note & Protocol: A Practical Guide to the Safe Handling and Storage of Methyl 1-(methylamino)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and disposal of Methyl 1-(methylamino)cyclopropane-1-carboxylate (CAS No. 119111-66-9). As a specialized amino acid ester derivative containing a strained cyclopropane ring, this compound requires specific procedures to ensure its chemical integrity and the safety of laboratory personnel. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols grounded in established chemical safety principles.

Compound Overview and Scientific Context

This compound is a non-canonical amino acid derivative. Its structure, featuring a methyl ester, a secondary amine, and a cyclopropane ring, makes it a valuable building block in medicinal chemistry. The cyclopropane moiety is a structurally stable bioisostere often used to replace carbon-carbon double bonds, which can improve metabolic stability and binding affinity in drug candidates[1]. The ester and amine functionalities provide reactive handles for further synthetic modifications, such as in peptide synthesis or the construction of complex molecular scaffolds[2][3].

The inherent strain of the three-membered ring and the reactivity of the amino acid ester functionality dictate the specific handling and storage requirements outlined in this guide[4][5].

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 119111-66-9[6][7]
Molecular Formula C₆H₁₁NO₂[6]
Molecular Weight 129.16 g/mol [6]
Appearance Not specified; likely a liquid or low-melting solid.Inferred
Storage Temperature 2-8 °C (Refrigerated)[7][]

Note: Detailed physical properties like boiling point, melting point, and solubility are not widely published. Treat the compound as having unknown full properties and handle with appropriate caution.

Hazard Identification and Risk Assessment

  • Flammability: Structural analogues like Methyl Cyclopropane Carboxylate are classified as flammable liquids[4][9]. Vapors may form explosive mixtures with air[10][11]. Therefore, this compound should be treated as a flammable substance.

  • Irritation: Analogues may cause skin, eye, and respiratory system irritation[4].

  • Hydrolytic Instability: As an amino acid ester, the compound is susceptible to hydrolysis, particularly in the presence of moisture, acids, or bases, which would yield methanol and the parent carboxylic acid[12]. This degradation compromises sample integrity.

  • Oxidative Instability: The secondary amine group is susceptible to oxidation. Long-term exposure to air can lead to degradation and impurity formation.

  • Toxicology: The toxicological properties have not been fully investigated. All unknown substances should be handled as potentially hazardous. Harmful if swallowed is a potential hazard based on similar small molecules[9][11].

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, the following engineering controls and PPE are mandatory.

Engineering Controls:

  • Fume Hood: All handling of the compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

  • Safety Shower & Eyewash Station: Must be readily accessible in the immediate work area[9][10].

  • Grounding: For transfers of larger quantities, containers and receiving equipment should be grounded and bonded to prevent static discharge, a potential ignition source[10][11].

Personal Protective Equipment (PPE):

Table 2: Required Personal Protective Equipment

ProtectionSpecificationRationale
Hand Nitrile or neoprene gloves.To prevent skin contact and irritation.
Eye ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and vapors[4][10].
Body Flame-resistant laboratory coat.To protect skin and clothing from spills and potential fire hazards.
Respiratory Not required if handled exclusively within a fume hood.A respirator may be needed for large-scale spills or ventilation failure.

Detailed Protocols for Handling and Use

Workflow for Receiving and Initial Storage

This workflow ensures the compound is received, inspected, and stored correctly to maintain its quality from the outset.

Receiving_Workflow cluster_receiving Receiving Bay cluster_lab Laboratory Receive Receive Package (Cold-Chain) Inspect Inspect for Damage & Temperature Indicator Receive->Inspect Immediate Log Log into Inventory (LIMS/ELN) Inspect->Log If OK Quarantine Quarantine & Contact Supplier Inspect->Quarantine If Damaged/ Temp. Excursion Store Transfer to Designated 2-8°C Flammables Storage Log->Store Immediate Spill_Response Spill Spill Occurs Size Is the spill large or uncontained? Spill->Size Evacuate Evacuate Area. Alert EH&S. Pull Fire Alarm if Needed. Size->Evacuate Yes SmallSpill Small, Contained Spill Size->SmallSpill No PPE Ensure Proper PPE is Worn SmallSpill->PPE Ignition Remove all ignition sources. PPE->Ignition Absorb Cover with inert absorbent (sand, vermiculite). Ignition->Absorb Collect Collect residue with non-sparking tools. Absorb->Collect Dispose Place in sealed container for hazardous waste. Collect->Dispose

Sources

Application Notes & Protocols: Methyl 1-(methylamino)cyclopropane-1-carboxylate as a Foundational Precursor for Advanced Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The constrained, three-dimensional architecture of the cyclopropane ring has emerged as a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance binding affinity, metabolic stability, and pharmacokinetic profiles. This guide focuses on methyl 1-(methylamino)cyclopropane-1-carboxylate as a representative building block for the synthesis of potent antiviral agents. We will explore its application in the construction of complex cores for leading viral protease inhibitors, specifically using the synthetic strategies for Nirmatrelvir (a key component of Paxlovid™) and Boceprevir (Victrelis™) as illustrative examples. This document provides detailed synthetic protocols, explains the causal relationships behind experimental choices, and offers insights into the mechanism of action, targeting researchers and professionals in drug development.

Introduction: The Strategic Importance of the Cyclopropane Moiety in Antiviral Design

The cyclopropane ring, the smallest of the cycloalkanes, imparts a unique set of properties when integrated into a molecular framework. Its rigid structure and distinct electronic character make it a valuable tool for medicinal chemists. Compounds containing cyclopropane have demonstrated a wide range of biological activities, including antibacterial, antifungal, and antiviral properties[1][2]. In the context of antiviral drug design, the cyclopropane moiety serves as a bioisostere for other chemical groups, helping to lock in a specific conformation that is optimal for binding to a biological target, such as the active site of a viral enzyme[3]. The strained ring system can also influence the molecule's metabolic stability.

This compound represents a versatile starting material, containing the key cyclopropane core, an amino group for peptide coupling, and an ester for further functionalization. While direct large-scale syntheses of major antivirals may start from more complex bicyclic analogs, the fundamental chemistry and strategic importance of this core structure are well-illustrated through the synthesis of drugs like Nirmatrelvir and Boceprevir.

Application in Key Antiviral Therapeutics

Nirmatrelvir (PF-07321332): A SARS-CoV-2 Main Protease (Mpro) Inhibitor

Nirmatrelvir is an orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication[4][5]. A critical component of Nirmatrelvir's structure is a bicyclic proline analog, specifically a derivative of 3-azabicyclo[3.1.0]hexane-2-carboxylate. This rigid scaffold, which contains a cyclopropane ring fused to a pyrrolidine ring, correctly orients the functional groups of the drug to fit into the active site of the Mpro. The synthesis of this crucial intermediate is a key focus in the overall production of Nirmatrelvir[6].

The development of Nirmatrelvir involved replacing more flexible groups with this rigid bicyclic system to enhance binding and oral bioavailability[4][7]. The cyclopropane-containing core is instrumental in achieving the high potency and selectivity of the drug.

Boceprevir: A Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor

Boceprevir was a first-generation direct-acting antiviral agent for the treatment of hepatitis C[8]. Similar to Nirmatrelvir, its structure features a bicyclic [3.1.0]proline moiety[9]. This component plays a vital role in the molecule's ability to bind to the active site of the HCV NS3/4A serine protease. The synthesis of this key bicyclic intermediate was a significant challenge in the drug's development, with various chemical and chemoenzymatic routes being explored to achieve high stereochemical purity[9][10].

Synthetic Pathways and Protocols

The following sections provide detailed protocols for the synthesis of key cyclopropane-containing intermediates relevant to the antiviral agents discussed. These protocols are based on patented and published large-scale synthetic routes.

Synthesis of a Bicyclic [3.1.0] Proline Intermediate for Nirmatrelvir

The synthesis of Nirmatrelvir often involves the coupling of a bicyclic proline derivative with other key fragments. The following diagram and protocol outline a representative synthesis of this crucial building block and its subsequent use.

nirmatrelvir_synthesis cluster_precursor Precursor Synthesis cluster_coupling Peptide Coupling & Elaboration Hydroxyproline_derivative Hydroxyproline-derived Olefin (5.9) Bicyclic_Proline Bicyclic Proline Ester (5.1) Hydroxyproline_derivative->Bicyclic_Proline Cobalt-catalyzed cyclopropanation Amino_Acid_5_2 Amino Acid (5.2) (from 5.1) Bicyclic_Proline->Amino_Acid_5_2 Saponification Acid_5_3 Acid Fragment (5.3) Dipeptide_5_4 Dipeptide (5.4) Acid_5_3->Dipeptide_5_4 Coupling Amino_Acid_5_2->Dipeptide_5_4 Tripeptide_5_6 Tripeptide (5.6) Dipeptide_5_4->Tripeptide_5_6 Coupling Amine_5_5 Aminolactam (5.5) Amine_5_5->Tripeptide_5_6 Nirmatrelvir Nirmatrelvir Tripeptide_5_6->Nirmatrelvir Dehydration & Crystallization

Caption: Synthetic workflow for Nirmatrelvir highlighting the formation of the key bicyclic proline intermediate and subsequent peptide couplings.

Protocol 1: Cobalt-Catalyzed Cyclopropanation for Bicyclic Proline Ester (5.1)[6]

  • Objective: To synthesize the key bicyclic proline intermediate via cyclopropanation.

  • Materials:

    • Hydroxyproline-derived olefin (5.9)

    • Cobalt catalyst with ligand (5.10)

    • 1,1-Dichloropropane or 1,1-dibromopropane

    • Appropriate solvent (e.g., toluene)

    • Reagents for Boc deprotection (e.g., HCl in dioxane)

  • Procedure:

    • To a stirred solution of the hydroxyproline-derived olefin (5.9) in an appropriate solvent under an inert atmosphere (e.g., nitrogen or argon), add the cobalt catalyst and ligand (5.10).

    • Slowly add 1,1-dichloropropane (or 1,1-dibromopropane) to the reaction mixture at a controlled temperature.

    • Monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS) until completion.

    • Upon completion, quench the reaction and perform a standard aqueous workup. Extract the product with an organic solvent.

    • Purify the crude product containing the Boc-protected bicyclic intermediate by column chromatography if necessary.

    • Dissolve the purified intermediate in a suitable solvent and treat with a strong acid (e.g., HCl in dioxane) to remove the Boc protecting group.

    • Isolate the resulting bicyclic proline ester hydrochloride salt (5.1) by filtration or evaporation of the solvent. The overall yield for these two steps is reported to be around 80%[6].

Synthesis of a Bicyclic [3.1.0] Proline Intermediate for Boceprevir

The synthesis of Boceprevir's key bicyclic proline moiety has been achieved through various methods, including chemoenzymatic processes.

boceprevir_synthesis Prochiral_Amine Prochiral Amine Substrate Intermediate_Imine Intermediate Imine Prochiral_Amine->Intermediate_Imine Monoamine Oxidase (Enzymatic Desymmetrization) Bicyclic_Proline_P2 Bicyclic Proline (P2 Fragment) Intermediate_Imine->Bicyclic_Proline_P2 Cyanation & Hydrolysis Boceprevir Boceprevir Bicyclic_Proline_P2->Boceprevir Multi-step Coupling

Caption: Chemoenzymatic synthesis workflow for the Boceprevir P2 fragment.

Protocol 2: Chemoenzymatic Synthesis of the Boceprevir P2 Fragment[9]

  • Objective: To synthesize the bicyclic [3.1.0]proline moiety of Boceprevir using an amine oxidase-catalyzed desymmetrization.

  • Materials:

    • Prochiral amine substrate

    • Monoamine oxidase enzyme

    • Cyanide source (e.g., KCN)

    • Reagents for hydrolysis

  • Procedure:

    • Enzymatic Oxidation: In a buffered aqueous solution, combine the prochiral amine substrate with a monoamine oxidase enzyme. This step performs an oxidative desymmetrization to form an intermediate imine.

    • Strecker Reaction: To the resulting imine, add a cyanide source to perform a Strecker reaction, introducing the nitrile group with high stereoselectivity.

    • Hydrolysis: The nitrile is then hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can be subsequently esterified to produce the desired bicyclic proline intermediate.

    • Purification: The final product is purified through crystallization or chromatography to yield the enantiomerically pure P2 fragment.

Mechanism of Action: How the Cyclopropane Scaffold Enhances Antiviral Activity

The antiviral agents derived from cyclopropane-containing precursors primarily function as inhibitors of viral proteases[4][8]. These enzymes are crucial for the viral life cycle as they cleave large polyproteins into functional viral proteins.

  • Conformational Rigidity: The cyclopropane ring introduces significant conformational rigidity. This pre-organizes the inhibitor into a shape that is complementary to the enzyme's active site, reducing the entropic penalty of binding and leading to higher affinity.

  • Precise Orientation of Pharmacophores: The rigid scaffold ensures that key functional groups (e.g., the nitrile warhead in Nirmatrelvir or the ketoamide in Boceprevir) are precisely positioned to interact with catalytic residues in the protease active site.

  • Improved Drug-like Properties: The introduction of the cyclopropane moiety can enhance metabolic stability by blocking sites susceptible to metabolism by cytochrome P450 enzymes. This can lead to improved oral bioavailability and a longer half-life in the body.

Antiviral Activity Data

The following table summarizes the activity of various cyclopropane-containing compounds against different viruses, demonstrating the broad applicability of this structural motif.

Compound Class/ExampleTarget VirusTarget EnzymePotency (IC₅₀ / EC₅₀)Reference
Nirmatrelvir SARS-CoV-2Main Protease (Mpro)Potent Mpro inhibitor[4]
Boceprevir Hepatitis C Virus (HCV)NS3/4A ProteaseProtease inhibitor[8][9]
Cyclopropane-based Aldehydes (5c, 11c) SARS-CoV-23CLpro11-12 nM (EC₅₀)[3]
Sydocyclopropane A Influenza A (H1N1)Not specified26.7 µM (IC₅₀)[1][11]
Z-methylenecyclopropane adenine analogue Epstein-Barr virus (EBV)Not specified0.5 µM (EC₅₀)[12]

Conclusion

This compound and its derivatives are highly valuable precursors in the synthesis of sophisticated antiviral agents. The unique structural and electronic properties of the cyclopropane ring, when incorporated into drug molecules like Nirmatrelvir and Boceprevir, lead to highly potent and selective enzyme inhibitors. The protocols and data presented herein underscore the strategic importance of this chemical scaffold for researchers and scientists engaged in the discovery and development of novel antiviral therapies. The continued exploration of cyclopropane-containing building blocks is expected to yield the next generation of antiviral drugs.

References

  • The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations. (2022-08-30).
  • Development and patent synthesis of nirmatrelvir – the main component of the first oral drug against SARS-CoV-2 Paxlovid. (n.d.).
  • Synthesis and Antiviral Activity of Monofluorinated Cyclopropanoid Nucleosides. (2004-01-21). PubMed.
  • Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. (n.d.). MDPI.
  • Boceprevir synthesis. (2011-05-13). ChemicalBook.
  • How to synthesise Nirmatrelvir on a large scale?. (2024-01-12). ChemicalBook.
  • Development and patent synthesis of nirmatrelvir – the main component of the first oral drug against SARS-CoV-2 Paxlovid®. (2022-08-18). SciSpace.
  • Antiviral Cyclopropane Acids from Deep-Sea-Derived Fungus Aspergillus sydowii. (n.d.). PubMed Central.
  • Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.
  • CN103435532A - Synthetic method of boceprevir intermediate. (n.d.).
  • Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. (2022-12-28).
  • Antiviral Cyclopropane Acids from Deep-Sea-Derived Fungus Aspergillus sydowii. (2022-06-23). PubMed.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024-08-30). MDPI.
  • Fluorinated methylenecyclopropane analogues of nucleosides. Synthesis and antiviral activity of (Z)- and (E)-9-{[(2-fluoromethyl-2-hydroxymethyl)-cyclopropylidene]methyl}adenine and -guanine. (n.d.). PubMed Central.

Sources

"experimental procedures for reactions involving Methyl 1-(methylamino)cyclopropane-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Utility of Methyl 1-(methylamino)cyclopropane-1-carboxylate

Introduction: The Strategic Value of a Strained Scaffold

This compound is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a methyl ester and a secondary amine on a quaternary carbon, which is part of a strained cyclopropane ring. The cyclopropyl fragment is a versatile bioisostere frequently employed in drug design to enhance metabolic stability, improve potency, increase brain permeability, and constrain molecular conformation to favor binding with biological targets.[1][2] This guide provides detailed protocols and the underlying scientific rationale for key chemical transformations involving this valuable intermediate.

Table 1: Physicochemical Properties

Property Value
CAS Number 119111-66-9[3]
Molecular Formula C₆H₁₁NO₂[3]
Molecular Weight 129.16 g/mol [3]
IUPAC Name Methyl 1-(methylamino)cyclopropanecarboxylate
Appearance Varies (typically an oil or low-melting solid)

| Key Functional Groups | Secondary Amine, Methyl Ester, Cyclopropane |

Safety and Handling Protocols

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical safety goggles, and nitrile gloves.

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, which could lead to vigorous or uncontrolled reactions.[5]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

  • Disposal: Dispose of chemical waste in accordance with local and institutional regulations.

Application 1: Amide Bond Formation via Peptide Coupling

Scientific Rationale: The secondary amine of this compound serves as a potent nucleophile for the synthesis of amides. Direct reaction with a carboxylic acid results in a non-productive acid-base salt formation.[7] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that converts the carboxylic acid into an active ester, which is then readily attacked by the amine to form the thermodynamically stable amide bond.[2] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the generated acids without interfering with the coupling reaction.

Amide_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Sequence cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Combine Combine R-COOH, HATU, DIPEA Stir for 10-15 min (Activation) Carboxylic_Acid->Combine HATU HATU HATU->Combine DIPEA DIPEA DIPEA->Combine Solvent_Prep Anhydrous Solvent (e.g., DMF) Solvent_Prep->Combine Add_Amine Add Methyl 1-(methylamino) cyclopropane-1-carboxylate Combine->Add_Amine Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Amine->Reaction Quench Aqueous Workup (e.g., H₂O, Brine) Reaction->Quench Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Dry Dry (Na₂SO₄), Filter, Concentrate Extract->Dry Purify Purify via Column Chromatography Dry->Purify Product Isolated Amide Product Purify->Product

Caption: Workflow for HATU-mediated amide coupling.

Protocol 1: HATU-Mediated Amide Coupling

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Water, Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq), HATU (1.2 eq), and anhydrous DMF.

  • Stir the solution at room temperature and add DIPEA (3.0 eq).

  • Allow the activation to proceed for 10-15 minutes. The solution may change color.

  • In a separate vial, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.

Table 2: Typical Amide Coupling Reaction Parameters

Reagent Equivalents Purpose
Amine 1.0 Nucleophile
Carboxylic Acid 1.0 - 1.2 Electrophile precursor
HATU 1.1 - 1.3 Coupling agent
DIPEA 2.0 - 3.0 Non-nucleophilic base
Solvent DMF, DCM Anhydrous
Temperature 0 °C to RT Standard condition

| Typical Yield | 60 - 95% | Substrate dependent |

Application 2: N-Alkylation via Reductive Amination

Scientific Rationale: The synthesis of tertiary amines from secondary amines can be achieved through various methods. While direct alkylation with alkyl halides is possible, it carries a risk of over-alkylation, leading to the formation of quaternary ammonium salts. A milder and more controlled alternative is reductive amination (or more accurately, reductive alkylation in this case).[8] The secondary amine first reacts with an aldehyde or ketone to form an intermediate iminium ion. This electrophilic species is then immediately reduced in situ by a mild, selective hydride agent like sodium triacetoxyborohydride (STAB). STAB is particularly effective because it is less reactive towards the carbonyl starting material than the iminium intermediate, minimizing side reactions.

Reductive_Alkylation_Mechanism Amine R₂NH (Secondary Amine) Iminium [R₂N=CHR']⁺ (Iminium Ion) Amine->Iminium + R'CHO Water H₂O Amine->Water - H₂O Aldehyde R'CHO (Aldehyde) Product R₂N-CH₂R' (Tertiary Amine) Iminium->Product + NaBH(OAc)₃ STAB NaBH(OAc)₃ (STAB)

Caption: Simplified mechanism of reductive alkylation.

Protocol 2: Reductive Alkylation with STAB

Materials:

  • This compound (1.0 eq)

  • Aldehyde or ketone of interest (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the aldehyde/ketone (1.2 eq) in anhydrous DCE.

  • (Optional) If the amine is used as a salt (e.g., HCl salt), add one equivalent of a non-nucleophilic base like triethylamine or DIPEA to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture for 20-30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 3-24 hours. Monitor its progress by TLC or LC-MS.

  • Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired tertiary amine.

  • Confirm the structure and purity of the product by NMR and Mass Spectrometry.

Application 3: Saponification (Ester Hydrolysis)

Scientific Rationale: The methyl ester group can be hydrolyzed to a carboxylic acid, a process known as saponification. This transformation is crucial as it unmasks a new reactive handle, converting the molecule into 1-(methylamino)cyclopropane-1-carboxylic acid.[9] This new bifunctional molecule can then participate in subsequent reactions, such as amide coupling with a different amine. The reaction is typically performed under basic conditions using a reagent like lithium hydroxide (LiOH), which is often preferred for its high yields and reduced potential for side reactions compared to sodium or potassium hydroxide.

Hydrolysis_Workflow Start Methyl 1-(methylamino) cyclopropane-1-carboxylate Add_Base Add LiOH in THF/H₂O Start->Add_Base Stir Stir at RT (Monitor by TLC/LC-MS) Add_Base->Stir Acidify Cool to 0 °C Acidify with 1N HCl to pH ~3-4 Stir->Acidify Extract Extract with Organic Solvent (e.g., EtOAc or DCM) Acidify->Extract Dry Dry (Na₂SO₄), Filter, Concentrate Extract->Dry Product 1-(methylamino)cyclopropane -1-carboxylic acid Dry->Product

Caption: Experimental workflow for ester hydrolysis.

Protocol 3: LiOH-Mediated Ester Hydrolysis

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 - 3.0 eq)

  • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add LiOH·H₂O (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS (typically 1-4 hours).

  • Once the hydrolysis is complete, cool the flask in an ice bath to 0 °C.

  • Slowly add 1N HCl dropwise with stirring to acidify the mixture to a pH of approximately 3-4. A precipitate of the product may form.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3-4x). Note: The zwitterionic nature of the product may affect its solubility. Continuous extraction may be required for high yields.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the carboxylic acid product.

  • The product can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or chromatography.

References

  • Organic Syntheses Procedure. Cyclopropane-1,1-dicarboxylic acid.
  • BLD Pharm. Methyl 1-(methylamino)cyclopropanecarboxylate | 119111-66-9. Available from: bldpharm.com/products/119111-66-9.html
  • Organic Syntheses Procedure. cyclopropanecarboxylic acid.
  • Ketone Pharma. (2024). Methyl Cyclopropane Carboxylate: A Comprehensive Overview. Available from: ketonepharma.
  • Organic Chemistry Portal. Synthesis of cyclopropanes. Available from:

  • Fisher Scientific. (2009). SAFETY DATA SHEET - Methyl cyclopropanecarboxylate. Available from:

  • Organic Chemistry Portal. Preparation of Optically Active cis-Cyclopropane Carboxylates. Available from:

  • Fisher Scientific. (2009). SAFETY DATA SHEET - Methyl cyclopropanecarboxylate. Available from:

  • YouTube. (2024). Synthesis of Cyclopropanecarboxylic Acid. Available from:

  • Airgas. SAFETY DATA SHEET - Cyclopropane. Available from:

  • Chemspace. 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride | 1803603-95-3. Available from: chem-space.com/compounds/1803603-95-3
  • Guidechem. How to Prepare Methyl Cyclopropane Carboxylate?. Available from:

  • ChemicalBook. Methyl cyclopropane carboxylate synthesis. Available from:

  • PrepChem.com. Synthesis of methyl 1-methylcyclobutane carboxylate. Available from:

  • Master Organic Chemistry. (2018). The Amide Functional Group. Available from:

  • Wiley Online Library. Amide Synthesis from Decarboxylative Coupling of Isocyanates and Carboxylic Acids. Available from: onlinelibrary.wiley.com/doi/10.1002/slct.202100821
  • PubChemLite. 1-(methylamino)cyclopropane-1-carboxylic acid (C5H9NO2). Available from: pubchemlite.com/compound/1-methylamino-cyclopropane-1-carboxylic-acid/386197
  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available from:

  • Google Patents. Method for preparing 1-methyl cyclopropane carboxylic acid. Available from: patents.google.
  • Google Patents. Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. Available from: patents.google.
  • PubMed. Catalytic reductive N-alkylation of amines using carboxylic acids.
  • Google Patents. Process for the preparation of cyclopropane-carboxylic-amide. Available from: patents.google.
  • Organic Chemistry Portal. Amide synthesis by acylation. Available from:

  • PubMed. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides.
  • Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). Available from:

  • NIH National Center for Biotechnology Information. N-Dealkylation of Amines. Available from:

  • PubMed. The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Organic Chemistry Portal. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Available from:

  • NIH National Center for Biotechnology Information. Methyl-Containing Pharmaceuticals. Available from:

  • NIH National Center for Biotechnology Information. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Available from:

  • MDPI. Convenient Synthesis of Functionalized Cyclopropa[c]coumarin-1a-carboxylates. Available from:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-(methylamino)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-(methylamino)cyclopropane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this specific synthesis. Our goal is to equip you with the necessary information to overcome common challenges and improve your reaction yields.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of this compound.

Q1: What is a common synthetic route for this compound?

A common and effective strategy involves a multi-step synthesis starting from Diethyl 1,1-cyclopropanedicarboxylate. The general sequence is as follows:

  • Selective Monohydrolysis: One of the two ester groups of the starting material is selectively hydrolyzed to yield a mono-acid, mono-ester intermediate.

  • Amide Formation: The carboxylic acid is converted to a primary amide.

  • Hofmann Rearrangement: The amide undergoes a Hofmann rearrangement to produce a primary amine with one less carbon atom, yielding Methyl 1-aminocyclopropane-1-carboxylate.[1][2][3][4]

  • N-Methylation: The primary amine is then methylated to afford the final product, this compound.

Q2: My overall yield is very low. Which step is the most likely culprit?

Low yields in this synthesis can often be attributed to two critical steps:

  • Selective Monohydrolysis: Achieving high selectivity for the hydrolysis of only one ester group can be challenging. Incomplete reaction or over-hydrolysis to the diacid are common issues.

  • Hofmann Rearrangement: This reaction involves a sensitive isocyanate intermediate that can be prone to side reactions if conditions are not strictly controlled, particularly with respect to moisture.[2][3]

Q3: I am observing ring-opening of the cyclopropane. How can I prevent this?

The cyclopropane ring is strained and can be susceptible to opening under harsh acidic or basic conditions, or at elevated temperatures.[5][6] To mitigate this, it is crucial to:

  • Employ mild reaction conditions whenever possible.

  • Carefully control the temperature, especially during hydrolysis and methylation steps.

  • Choose reagents that are less likely to promote ring-opening. For instance, in substitution reactions, favoring SN2 conditions with strong, non-bulky nucleophiles in polar aprotic solvents can help maintain the ring's integrity.[5]

Q4: What are the best purification methods for the final product?

This compound is a relatively polar compound. Effective purification can typically be achieved through:

  • Column Chromatography: Using silica gel with a gradient elution of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes).

  • Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be an effective purification method.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis.

Guide 1: Low Yield in Selective Monohydrolysis of Diethyl 1,1-cyclopropanedicarboxylate
Problem Potential Cause(s) Recommended Solution(s)
Low conversion to the mono-acid 1. Insufficient base: The stoichiometry of the base (e.g., KOH) is critical. 2. Short reaction time or low temperature: The hydrolysis may be kinetically slow under the current conditions.1. Optimize base stoichiometry: Carefully titrate with 1.0-1.2 equivalents of a standard base solution. 2. Adjust reaction parameters: Gradually increase the reaction time and/or temperature while monitoring the reaction progress by TLC or LC-MS to find the optimal balance before diacid formation becomes significant.
Formation of significant amounts of cyclopropane-1,1-dicarboxylic acid (diacid) 1. Excess base: More than one equivalent of base will lead to the hydrolysis of both ester groups. 2. Prolonged reaction time or high temperature: Even with correct stoichiometry, harsh conditions can favor the formation of the diacid.1. Precise stoichiometry: Ensure no more than 1.2 equivalents of base are used. 2. Milder conditions: Conduct the reaction at a lower temperature (e.g., 0°C to room temperature) for a longer period. Monitor closely to stop the reaction once the starting material is consumed.
Difficult isolation of the mono-acid The product may be soluble in the aqueous phase, leading to poor extraction efficiency.Acidify and extract: After the reaction, carefully acidify the aqueous solution to a pH of ~3-4 with cold 1M HCl. This will protonate the carboxylate, making it less water-soluble. Extract promptly with a suitable organic solvent like ethyl acetate or dichloromethane.
Guide 2: Poor Yield in the Hofmann Rearrangement Step
Problem Potential Cause(s) Recommended Solution(s)
Incomplete reaction or recovery of starting amide 1. Insufficient halogenating agent or base. 2. Low reaction temperature. 1. Reagent stoichiometry: Ensure the correct molar ratios of the amide, bromine (or other halogen source), and base are used. 2. Temperature control: The initial N-halogenation is often performed at low temperatures, but the rearrangement step may require gentle warming. Follow a well-established temperature profile for the reaction.
Formation of urea byproducts The isocyanate intermediate can react with the product amine.Controlled addition: If possible, add the halogenating agent slowly to the solution of the amide and base to keep the concentration of the intermediate low. Ensure efficient stirring.
Formation of carbamate byproduct If an alcohol is used as the solvent or is present as an impurity, it can trap the isocyanate intermediate.[2]Use of a non-alcoholic solvent: Conduct the reaction in a solvent like water or a mixture of water and a non-reactive organic solvent (e.g., THF, dioxane). Ensure all reagents and glassware are dry if a non-aqueous system is used with a reagent like lead tetraacetate.
Guide 3: Inefficient N-Methylation
Problem Potential Cause(s) Recommended Solution(s)
Low conversion to the N-methyl product 1. Weak methylating agent. 2. Insufficient base. 3. Steric hindrance. 1. Choice of methylating agent: Use a more reactive methylating agent like methyl iodide or dimethyl sulfate. 2. Base selection: Employ a non-nucleophilic base such as potassium carbonate or triethylamine to neutralize the acid formed during the reaction. 3. Alternative method: Consider reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. This is often a milder and more efficient method.[7]
Over-methylation to form a quaternary ammonium salt Excess methylating agent or harsh conditions. Control stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the methylating agent and monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a guideline and may require optimization based on your specific laboratory conditions and available reagents.

Step 1: Selective Monohydrolysis of Diethyl 1,1-cyclopropanedicarboxylate

  • Dissolve Diethyl 1,1-cyclopropanedicarboxylate (1.0 eq) in ethanol (5 mL/mmol).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of potassium hydroxide (1.1 eq) in water (2 mL/mmol) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer to 0°C and acidify to pH 3-4 with cold 1M HCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid.

Step 2: Amide Formation

  • Dissolve the mono-acid from Step 1 (1.0 eq) in dichloromethane (10 mL/mmol).

  • Add oxalyl chloride (1.2 eq) followed by a catalytic amount of DMF (1 drop).

  • Stir at room temperature for 2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in dichloromethane and add it dropwise to a cooled (0°C) solution of aqueous ammonia (28%, 5 eq).

  • Stir vigorously for 1 hour.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate to yield 1-(methoxycarbonyl)cyclopropane-1-carboxamide.

Step 3: Hofmann Rearrangement

  • Prepare a solution of sodium hydroxide (2.2 eq) in water (5 mL/mmol) and cool to 0°C.

  • Add bromine (1.1 eq) dropwise to the cold NaOH solution to form sodium hypobromite.

  • In a separate flask, dissolve the amide from Step 2 (1.0 eq) in a minimal amount of cold water or a THF/water mixture.

  • Slowly add the cold sodium hypobromite solution to the amide solution, keeping the temperature below 10°C.

  • After the addition is complete, slowly warm the reaction mixture to 60-70°C for 1 hour.

  • Cool the reaction mixture and extract the product, Methyl 1-aminocyclopropane-1-carboxylate, with a suitable organic solvent. The product may also be isolated after acidification and extraction.

Step 4: N-Methylation via Reductive Amination

  • Dissolve Methyl 1-aminocyclopropane-1-carboxylate (1.0 eq) in methanol (10 mL/mmol).

  • Add aqueous formaldehyde (37%, 1.2 eq) and acetic acid (1.2 eq).

  • Stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir at room temperature for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway A Diethyl 1,1-cyclopropanedicarboxylate B 1-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid A->B 1. KOH, EtOH/H2O 2. HCl C 1-(Methoxycarbonyl)cyclopropane-1-carboxamide B->C 1. (COCl)2, DMF 2. NH4OH D Methyl 1-aminocyclopropane-1-carboxylate C->D Br2, NaOH E This compound D->E HCHO, Na(OAc)3BH

Caption: Overall synthetic route to the target molecule.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Overall Yield Check_Mono Analyze Monohydrolysis Step Start->Check_Mono Check_Hofmann Analyze Hofmann Rearrangement Start->Check_Hofmann Check_Methylation Analyze N-Methylation Step Start->Check_Methylation Optimize_Mono Optimize base stoichiometry and temperature Check_Mono->Optimize_Mono Optimize_Hofmann Ensure anhydrous conditions, check reagent purity Check_Hofmann->Optimize_Hofmann Optimize_Methylation Consider reductive amination, control stoichiometry Check_Methylation->Optimize_Methylation

Caption: Decision tree for troubleshooting low yield issues.

References

  • Burgess, K., & Ke, C.-Y. (2005). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663–1674.
  • CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents. (n.d.).
  • Wheeler, T. N., & Ray, J. (1983). Synthesis of 1-aminocyclopropenecarboxylic acid: the unsaturated analog of ACC. The Journal of Organic Chemistry, 48(25), 4871–4873.
  • Li, Z., et al. (2021). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. Organic Chemistry Frontiers, 8(19), 5415-5421.
  • 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia. (n.d.). Retrieved from [Link]

  • Hofmann rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • Salaün, J., Marguerite, J., & Karkour, B. (1988). A new and convenient preparation of 1-aminocyclopropanecarboxylic acid from acrolein. The Journal of Organic Chemistry, 53(18), 4276–4281.
  • Is there a way to open up cyclopropane so it reacts with formaldehyde like this? - Reddit. (n.d.). Retrieved from [Link]

  • van der Graaff, W. N. P., et al. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 22(15), 4947-4955.
  • Hofmann Rearrangement - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines - ChemRxiv. (n.d.). Retrieved from [Link]

  • Hofmann Rearrangement: Mechanism & Examples - NROChemistry. (n.d.). Retrieved from [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. - SciSpace. (n.d.). Retrieved from [Link]

  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (n.d.). Retrieved from [Link]

  • A Reductive Amination Using Methyl Esters as Nominal Electrophiles - Nottingham ePrints. (n.d.). Retrieved from [Link]

  • Liu, H. W., & Walsh, C. T. (1986). Synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid, an inactivator of 1-aminocyclopropane-1-carboxylate deaminase. Journal of medicinal chemistry, 29(7), 1204–1208.
  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC. (n.d.). Retrieved from [Link]

  • One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - ResearchGate. (n.d.). Retrieved from [Link]

  • Reductive Amination & Amide Synthesis (IOC 40) - YouTube. (2022, April 29). Retrieved from [Link]

  • Synthesis of methyl 1-methylcyclobutane carboxylate - PrepChem.com. (n.d.). Retrieved from [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application - Longdom. (n.d.). Retrieved from [Link]

  • Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 137(40), 12988–12995.
  • Cyclopropylamine | C3H7N | CID 69828 - PubChem. (n.d.). Retrieved from [Link]

  • 1-(methylamino)cyclopropane-1-carboxylic acid (C5H9NO2) - PubChemLite. (n.d.). Retrieved from [Link]

  • Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Diethyl 1,1-cyclopropanedicarboxylate - NIST WebBook. (n.d.). Retrieved from [Link]

  • Diethyl cyclopropane-1,1-dicarboxylate | C9H14O4 | CID 73790 - PubChem. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 1-(methylamino)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 1-(methylamino)cyclopropane-1-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. The guidance herein is based on established chemical principles and practical experience in synthetic and medicinal chemistry.

Introduction

This compound is a unique small molecule featuring a secondary amine and a methyl ester attached to a cyclopropane ring. This combination of functional groups presents specific challenges for purification. The basicity of the amine can lead to interactions with acidic stationary phases in chromatography, while the polarity of the molecule can influence its solubility and crystallization behavior. This guide will walk you through logical, step-by-step approaches to achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities I should expect in my crude sample?

Understanding the potential impurities is the first step toward a successful purification strategy. The impurity profile will largely depend on the synthetic route used to prepare this compound. Common impurities may include:

  • Unreacted starting materials: Depending on the synthesis, this could include precursors to the cyclopropane ring or the amine source.

  • Over-alkylation products: If the methylamino group is introduced via alkylation, there's a possibility of forming a tertiary amine.

  • Hydrolyzed product: The methyl ester can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the corresponding carboxylic acid, 1-(methylamino)cyclopropane-1-carboxylic acid.

  • Reagents and byproducts: Residual coupling agents, bases, or solvents from the reaction.

A preliminary analysis of your crude material by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities.

FAQ 2: Which purification technique is generally the most effective for this compound?

The choice of purification technique depends on the nature and quantity of the impurities, as well as the scale of your reaction. Here's a breakdown of the most common methods:

Purification TechniqueAdvantagesDisadvantagesBest For
Acid-Base Extraction Simple, fast, and inexpensive.[1][2]Only effective for removing acidic or basic impurities.Removing acidic or basic starting materials and byproducts.
Silica Gel Column Chromatography High resolving power for a wide range of compounds.The basic amine can interact with acidic silica, causing streaking and poor separation.[3]Separating non-polar and moderately polar impurities.
Recrystallization Can provide very high purity material.Requires finding a suitable solvent system; may result in lower yield.Final polishing step or when the crude material is relatively pure.
Reverse-Phase Chromatography Good for polar compounds that are difficult to purify on silica gel.More expensive than normal-phase chromatography.Separating highly polar impurities.

A multi-step purification strategy is often the most effective. For instance, an initial acid-base extraction to remove bulk acidic or basic impurities, followed by column chromatography for finer separation.

Troubleshooting Guides

Scenario 1: My compound is streaking badly on the TLC plate and in the silica gel column.

Cause: This is a classic issue when purifying basic compounds like amines on acidic silica gel.[3] The lone pair of electrons on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to irreversible adsorption or slow, uneven elution. This results in "streaking" or "tailing" of the spot on a TLC plate and a broad, poorly resolved peak during column chromatography.

Solution:

1. Deactivate the Silica Gel:

  • Mobile Phase Modifier: The most common solution is to add a small amount of a basic modifier to your eluent system.[3] Triethylamine (Et3N) is a popular choice. Start with 0.5-1% (v/v) Et3N in your eluent (e.g., ethyl acetate/hexanes). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more cleanly.

  • Ammonia Solution: For more polar solvent systems, such as dichloromethane/methanol, adding a small amount of ammonium hydroxide (e.g., 1-2% of a 7N solution in methanol) can also be effective.

2. Use an Alternative Stationary Phase:

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying basic compounds. Basic or neutral alumina will not have the acidic sites that cause streaking.

  • Amine-Functionalized Silica: Pre-treated, amine-functionalized silica gels are commercially available and can significantly improve the chromatography of amines.[3]

Workflow for Troubleshooting Streaking on Silica Gel:

Caption: Decision workflow for addressing amine streaking in chromatography.

Scenario 2: I am losing a significant amount of my product during the aqueous workup.

Cause: this compound, due to its amine functionality, can be protonated in acidic conditions to form a water-soluble salt.[2][4] If your workup involves an acidic wash (e.g., with dilute HCl) to remove basic impurities, you may be inadvertently protonating your product and partitioning it into the aqueous layer.

Solution:

1. Control the pH:

  • During extraction, ensure the aqueous layer is basic (pH > 9-10) before extracting with an organic solvent. This will keep your product in its neutral, organic-soluble form. You can use a dilute base like sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) solution for washes.

2. Back-Extraction:

  • If you suspect your product is in the aqueous layer, you can perform a "back-extraction." Basify the acidic aqueous layer with a strong base (e.g., 1M NaOH) to a pH > 10, and then re-extract with an organic solvent like dichloromethane or ethyl acetate.

Protocol for Acid-Base Extraction to Purify this compound:

  • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Acid Wash (to remove basic impurities): Wash the organic layer with a dilute acid (e.g., 1M HCl). Caution: Your product may partition into the aqueous layer if it is the only basic compound. Collect the aqueous layer separately.

  • Base Wash (to remove acidic impurities): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[1] This will remove any acidic impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • If product loss is suspected, basify the acidic aqueous wash from step 3 and re-extract with an organic solvent. Combine these organic extracts with the main batch.

Scenario 3: I am having difficulty finding a suitable solvent system for recrystallization.

Cause: Finding the right solvent for recrystallization is often a process of trial and error. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.

Solution:

1. Systematic Solvent Screening:

  • Start with small-scale tests in test tubes. Place a small amount of your crude material in different solvents.

  • Common single-solvent systems to try for amino esters include alcohols (isopropanol, ethanol), esters (ethyl acetate), and ethers (diethyl ether, MTBE).[5][6]

  • If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (one in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy (the point of saturation). Allow the solution to cool slowly. Common binary systems include ethyl acetate/hexanes, acetone/hexanes, and methanol/diethyl ether.

2. Salt Formation and Crystallization:

  • If the free-base form of your compound is an oil or does not crystallize well, consider forming a salt.[7] Reacting your amine with an acid like hydrochloric acid (as a solution in diethyl ether or dioxane) or oxalic acid can produce a crystalline salt that is often easier to purify by recrystallization. The salt can then be neutralized back to the free base if needed.

Recrystallization Troubleshooting:

Caption: A systematic approach to finding a suitable recrystallization method.

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Reddit. (2022). Amine workup. [Link]

  • Google Patents. (1987).
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • Google Patents. (2020). EP3672935A1 - Process for purifying long chain amino acids.
  • Science Forums. (2011). Amine purification. [Link]

  • Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. [Link]

  • ResearchGate. (2023). Is it possible to extract amino acids from water using extraction?[Link]

  • Sorbtech. (n.d.). Amino Acid Purification - Column Chromatography. [Link]

  • ResearchGate. (2014). How can I recrystallize an amino acid derivative?[Link]

  • Google Patents. (1992).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Methyl 1-(methylamino)cyclopropane-1-carboxylate Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 1-(methylamino)cyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable synthetic building block. This document provides in-depth troubleshooting for common side reactions, backed by mechanistic insights and validated protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

The primary synthetic challenges revolve around the cyclopropanation and N-methylation steps. Key side reactions include:

  • Low Yield of Cyclopropanation: Often due to catalyst inactivity, impurities in reagents, or poor reactivity of the alkene precursor.[1]

  • Formation of Over-Methylated or Quaternary Ammonium Salts: This occurs during the N-methylation step if the reaction is not carefully controlled.

  • Hydrolysis of the Methyl Ester: The ester group is susceptible to hydrolysis, especially under basic or acidic conditions, leading to the corresponding carboxylic acid.[2]

  • Racemization/Epimerization: The stereocenter at the 1-position of the cyclopropane ring can be susceptible to epimerization under harsh basic conditions.[3][4]

  • Ring-Opening of the Cyclopropane Ring: The strained cyclopropane ring can undergo cleavage under certain hydrolytic or acidic conditions, leading to linear byproducts.[5]

Q2: My cyclopropanation reaction is giving a low yield. What should I check first?

Low yields in cyclopropanation are a frequent issue. A systematic check of the following is recommended:

  • Catalyst Activity: For Simmons-Smith type reactions, ensure your zinc-copper couple is freshly prepared and highly active.[1] For catalyst-driven reactions (e.g., Rhodium or Copper), verify the catalyst's source, age, and ensure proper activation if required.[6]

  • Inert Atmosphere: Many cyclopropanation catalysts are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1]

  • Purity of Reagents: Impurities in the alkene, diazo compounds (if used), or solvents can inhibit the catalyst.[6] Use purified reagents and anhydrous solvents.

  • Temperature Control: Higher temperatures can sometimes lead to side reactions and decomposition of reagents like diazo compounds.[1][6]

Q3: I am observing significant hydrolysis of the methyl ester. How can I prevent this?

Ester hydrolysis is a common challenge. To minimize this:

  • Avoid Strong Aqueous Bases: During workup and purification, avoid prolonged exposure to strong aqueous bases like sodium hydroxide. Use milder bases like sodium bicarbonate for neutralization if necessary.

  • Anhydrous Conditions: Ensure all steps post-esterification are carried out under anhydrous conditions until the final workup.

  • Purification Method: When using column chromatography, ensure the silica gel is not acidic. It can be neutralized by pre-treating with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.

  • SN2 Dealkylation: For cleaving the methyl ester to the carboxylic acid without affecting other sensitive functional groups, consider SN2 dealkylation conditions, such as using lithium iodide in refluxing ethyl acetate, which can proceed with minimal epimerization.[4]

Q4: How can I avoid the formation of the N,N-dimethyl quaternary ammonium salt during N-methylation?

Over-methylation is a common side reaction. To achieve selective mono-N-methylation:

  • Choice of Methylating Agent: Use a less reactive methylating agent. While methyl iodide is common, dimethyl sulfate can sometimes offer better control.[3]

  • Stoichiometry: Carefully control the stoichiometry of the methylating agent. Using a slight excess (e.g., 1.1 equivalents) is often sufficient.

  • Reaction Conditions: Lowering the reaction temperature can help to control the rate of the second methylation.

  • Protecting Groups: For more complex syntheses, consider using a protecting group on the amine that can be selectively removed after methylation. The o-nitrobenzenesulfonyl (o-NBS) group is a notable example that allows for N-methylation followed by deprotection.[3]

Troubleshooting Guides

This section provides a more detailed, issue-specific approach to troubleshooting.

Issue 1: Low or No Product Yield in Cyclopropanation

This is a critical step in the synthesis of the core cyclopropane structure.

Potential Causes & Solutions
Potential Cause Troubleshooting & Optimization
Catalyst Inactivity or Decomposition - Verify Catalyst Source and Age: Ensure the catalyst is from a reliable supplier and within its expiration date. - Proper Activation: Some catalysts, like the zinc-copper couple in the Simmons-Smith reaction, require fresh preparation.[1] For other metal catalysts, consult literature for specific activation procedures.[6] - Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to find the optimal concentration.[6]
Presence of Inhibitors - Water and Oxygen: Many cyclopropanation catalysts are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] - Impurities in Reagents: Use purified reagents and solvents to avoid introducing potential inhibitors.
Poor Reactivity of Alkene Precursor - Electron-Rich Alkenes: Electron-rich alkenes are generally more reactive in cyclopropanations.[6] For electron-deficient alkenes, consider using a more reactive carbene source or a different catalytic system.[6] - Steric Hindrance: Highly substituted or sterically hindered alkenes may react more slowly.[6] Longer reaction times or higher temperatures might be required, but must be balanced against potential side reactions.
Decomposition of Diazo Compound (if applicable) - Slow Addition: Diazo compounds can be unstable. Use a syringe pump for slow, controlled addition to the reaction mixture to minimize side reactions like dimerization.[6] - Temperature Control: Perform the reaction at the recommended temperature. Many rhodium-catalyzed reactions are suitable at room temperature, but optimization may be necessary.[6]
Experimental Protocol: Fresh Preparation of Zinc-Copper Couple (Simmons-Smith)
  • Place zinc dust in a flask under an inert atmosphere.

  • Add a solution of copper(I) chloride or copper(II) acetate in glacial acetic acid.

  • Stir the mixture until the blue color of the copper ions disappears and the zinc dust turns black.

  • Decant the acetic acid and wash the zinc-copper couple with ether several times.

  • The freshly prepared couple is now ready for use in the Simmons-Smith reaction with diiodomethane.

Issue 2: Epimerization at the α-Carbon

The stereochemical integrity of the cyclopropane ring is often crucial for biological activity.

Mechanistic Insight

Epimerization at the α-carbon (the carbon bearing the amino and ester groups) can occur under basic conditions. The α-proton can be abstracted by a base to form a carbanion intermediate. Reprotonation can then occur from either face, leading to a mixture of stereoisomers. N-methylation can increase the susceptibility to racemization during subsequent saponification of the methyl ester because the N-H proton is no longer available to be deprotonated first, making the α-C-H more acidic.[3][4]

Prevention Strategies
  • Mild Bases: Use weaker bases for any necessary deprotonation or neutralization steps. Bases like DBU (1,8-Diazabicyclo[7]undec-7-ene) have been used effectively in N-methylation reactions.[3]

  • Temperature Control: Perform base-mediated reactions at lower temperatures to minimize the rate of epimerization.

  • Avoid Prolonged Saponification: When hydrolyzing the methyl ester, use conditions known to minimize racemization. For example, using lithium hydroxide in a mixture of THF and water at room temperature or below is often preferred over sodium hydroxide at elevated temperatures.[3] As mentioned previously, SN2 dealkylation with LiI is an excellent alternative.[4]

Issue 3: Unwanted Ring Opening of the Cyclopropane

The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions, especially with adjacent carbocation formation.

Mechanistic Pathway

Under strongly acidic or hydrolytic conditions, protonation of the ester or reaction at the amine can lead to intermediates that facilitate ring opening. For instance, the cyclopropylcarbinyl cation is unstable and can rearrange to a more stable cyclobutyl or homoallyl cation, leading to linear byproducts.[5]

Mitigation Techniques
  • Control of pH: Maintain the pH of the reaction mixture and during workup within a range that does not promote ring opening. Generally, neutral to mildly basic or acidic conditions are preferred.

  • Avoid Strong Lewis Acids: Be cautious when using strong Lewis acids, as they can coordinate to the functional groups and promote ring cleavage.

  • Careful Hydrolysis: During hydrolysis of a nitrile precursor to a carboxylic acid, for example, harsh acidic conditions (e.g., concentrated HCl at high temperatures) can lead to ring-opened impurities.[8] Milder, two-step procedures are often better.

Visualized Workflows

Troubleshooting Low Cyclopropanation Yield

G start Low Yield in Cyclopropanation catalyst Check Catalyst Activity (Freshness, Activation) start->catalyst atmosphere Verify Inert Atmosphere (Dry Glassware, N2/Ar) start->atmosphere reagents Assess Reagent Purity (Alkene, Solvents) start->reagents conditions Optimize Reaction Conditions (Temperature, Time) catalyst->conditions atmosphere->conditions reagents->conditions success Improved Yield conditions->success

Caption: A logical workflow for troubleshooting low yields in cyclopropanation reactions.

Managing N-Methylation Side Reactions

G start N-Methylation Step over_methylation Observed Over-Methylation (Quaternary Salt) start->over_methylation epimerization Observed Epimerization start->epimerization control_stoich Control Stoichiometry of Methylating Agent over_methylation->control_stoich lower_temp Lower Reaction Temperature over_methylation->lower_temp epimerization->lower_temp mild_base Use Milder Base (e.g., DBU) epimerization->mild_base desired_product Desired Mono-N-Methylated Product control_stoich->desired_product lower_temp->desired_product mild_base->desired_product protecting_group Consider Protecting Group Strategy (e.g., o-NBS) protecting_group->start Alternative Strategy

Caption: Decision tree for mitigating common side reactions during N-methylation.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity.
  • ResearchGate. (n.d.).
  • Bocquet, N., et al. (2022). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • Aurelio, L., et al. (n.d.). Synthesis of N-Alkyl Amino Acids. Monash University.
  • Chemistry Stack Exchange. (2020). Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product?.
  • Singh, R., et al. (2012).

Sources

Technical Support Center: Optimization of Reaction Conditions for Coupling Methyl 1-(methylamino)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support center dedicated to the successful coupling of Methyl 1-(methylamino)cyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered secondary amino acid ester. Here, we provide in-depth FAQs, troubleshooting strategies, and validated protocols to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions and provides expert insights into the causality behind experimental choices when working with sterically demanding building blocks.

Q1: My amide coupling reaction with this compound is failing or resulting in very low yields. What are the primary causes?

Low reactivity is the most common issue when coupling this substrate and is typically rooted in two main factors:

  • Steric Hindrance: The core challenge arises from the molecule's structure. The secondary amine is flanked by a methyl group on one side and a gem-disubstituted cyclopropane ring on the other. This significant bulk physically obstructs the amine's nitrogen from attacking the activated carboxylic acid, slowing down or preventing the reaction.[1][2][3][4] Many standard coupling conditions are simply not potent enough to overcome this high activation energy barrier.[4]

  • Reduced Nucleophilicity: Secondary amines are inherently less nucleophilic than primary amines due to the electron-donating effect and increased steric bulk of the additional alkyl group. This, combined with the significant steric hindrance of the cyclopropyl group, makes the nitrogen a poor nucleophile.

Q2: Which coupling reagents are most effective for a sterically hindered amine like this?

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), even with additives like HOBt, are often inefficient for severely hindered couplings.[4] More potent activating agents are required.

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly recommended.[1][5] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is more susceptible to attack by a hindered nucleophile. HATU is often a preferred choice as its Oxyma-based byproduct is less likely to cause side reactions compared to the HOBt-based byproducts of HBTU.[6]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for hindered couplings.[1][4] They are known for their high reactivity and have been successfully used in the synthesis of peptides containing other sterically demanding amino acids.[4]

  • Acyl Fluoride Generation: For exceptionally challenging cases where even potent uronium salts fail, converting the carboxylic acid to an acyl fluoride is a powerful strategy.[2][7] Acyl fluorides are highly reactive intermediates that can be attacked by even very weak nucleophiles. This can be achieved using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[2]

Q3: How should I select the optimal base, solvent, and temperature for the reaction?

These parameters are critical for success and must be chosen carefully to favor the desired reaction pathway.

  • Base Selection: A non-nucleophilic, sterically hindered base is essential. The most common choice is N,N-Diisopropylethylamine (DIPEA). Its role is to neutralize the acidic hexafluorophosphate counter-ion from the coupling reagent and any acidic protons, preventing the protonation and deactivation of the this compound.[7] Bases like triethylamine should be avoided as they are more nucleophilic and can cause unwanted side reactions.

  • Solvent Choice: Polar aprotic solvents are generally the best choice as they can solvate the charged intermediates effectively.[8] Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent options. Dichloromethane (DCM) can also be used, particularly for acyl fluoride-based couplings.[7] It is critical to use anhydrous solvents, as water can hydrolyze the activated intermediate, shutting down the reaction.[7]

  • Temperature: While many amide couplings are run at room temperature, hindered couplings often require elevated temperatures to overcome the high activation energy.[8] Running the reaction at 40-60 °C can significantly increase the reaction rate. However, temperature should be optimized carefully, as excessively high temperatures can promote side reactions or racemization of the carboxylic acid partner.[9]

Q4: What is "pre-activation" and why is it beneficial for this type of coupling?

Pre-activation involves mixing the carboxylic acid, coupling reagent, and base in the solvent for a period (e.g., 15-30 minutes) before adding the amine.[7] This allows the carboxylic acid to be fully converted into its highly reactive activated intermediate. For a sluggish nucleophile like this compound, adding it to a solution where the activated species is already maximized significantly increases the probability of a successful coupling event.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the coupling reaction.

Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient Carboxylic Acid Activation: The coupling reagent is not potent enough for the steric hindrance involved.[1][7] 2. Amine Protonation: The amine is deactivated by protonation from acidic species in the reaction mixture. 3. Hydrolysis of Activated Intermediate: Presence of water in the reagents or solvent.[7] 4. Suboptimal Temperature: The reaction lacks sufficient energy to overcome the activation barrier.1. Switch to a more powerful coupling reagent (e.g., HATU, HCTU, PyBOP).[5] 2. For extremely difficult couplings, consider converting the carboxylic acid to an acyl fluoride using TFFH.[2] 3. Ensure a sufficient amount (at least 2.0 equivalents) of a non-nucleophilic base like DIPEA is used.[7] 4. Use anhydrous solvents and dry all glassware thoroughly. 5. Increase the reaction temperature incrementally (e.g., to 40 °C or 60 °C) and monitor for improvement.[8]
Reaction Stalls / Incomplete Conversion 1. High Steric Hindrance: The reaction rate is extremely slow due to steric bulk.[2][3] 2. Reagent Degradation: The activated intermediate or coupling reagent is not stable over the extended reaction time.1. Perform a Double Coupling: After the initial coupling period (e.g., 2-4 hours), add a second portion of fresh coupling reagent and base to the reaction mixture.[1] 2. Increase the equivalents of the carboxylic acid and coupling reagents (e.g., from 1.1 to 1.5 equivalents).
Multiple Unidentified Byproducts 1. Side Reactions from Coupling Reagent: Certain coupling reagents can lead to byproducts (e.g., N-acylurea from carbodiimides). 2. Epimerization/Racemization: If the carboxylic acid partner is chiral, the harsh conditions or excess base can cause loss of stereochemical integrity.1. Switch to a coupling reagent known for cleaner reactions, such as COMU, whose byproducts are water-soluble and easily removed.[6] 2. Minimize the amount of base used to the minimum required (typically 2.0 equivalents for uronium salts). 3. Consider additives like OxymaPure, which are known to suppress racemization.[6]

Visualized Workflow and Mechanism

To aid in experimental design, the following diagrams illustrate a logical workflow for optimization and the fundamental mechanism of activation.

G cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Execution & Monitoring cluster_2 Phase 3: Troubleshooting & Optimization start Define Coupling Partners: Carboxylic Acid + This compound reagent Select Potent Coupling Reagent (e.g., HATU, HCTU, PyBOP) start->reagent conditions Set Initial Conditions: - Anhydrous DMF or NMP - Base: DIPEA (2.0 eq) - Temp: RT reagent->conditions preactivate Pre-activate Acid with Reagent + Base (15 min) conditions->preactivate add_amine Add Hindered Amine preactivate->add_amine monitor Monitor Reaction by LC-MS (Check at 2h, 4h, 12h) add_amine->monitor decision Conversion >90%? monitor->decision success Proceed to Workup & Purification decision->success Yes troubleshoot Low Conversion: - Increase Temperature (40-60°C) - Perform Double Coupling - Switch to Acyl Fluoride Method decision->troubleshoot No troubleshoot->preactivate Re-attempt

Caption: Logical workflow for optimizing hindered amide coupling reactions.

Activation cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling RCOOH Carboxylic Acid (R-COOH) ActiveEster Highly Reactive Activated Intermediate RCOOH->ActiveEster Pre-activation HATU Coupling Reagent (e.g., HATU) HATU->ActiveEster Pre-activation Base Base (DIPEA) Base->ActiveEster Pre-activation Amide Target Amide (R-CON(Me)R') ActiveEster->Amide Nucleophilic Attack Amine Hindered Amine (R'-NHMe) Amine->Amide Byproducts Water-Soluble Byproducts

Caption: Simplified mechanism of carboxylic acid activation and coupling.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the coupling reaction.

Protocol 1: General Procedure using HATU

This protocol is a robust starting point for the coupling of this compound.

  • Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equivalent).

    • Dissolve the acid in anhydrous DMF (to make a 0.1 to 0.5 M solution).

  • Activation:

    • Add HATU (1.1 to 1.2 equivalents) to the solution.

    • Add DIPEA (2.0 to 2.5 equivalents) to the mixture.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[7] A color change may be observed.

  • Coupling:

    • Add a solution of this compound (1.1 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • If the reaction is sluggish after 2-4 hours, gradually increase the temperature to 40-50 °C.

  • Workup and Purification:

    • Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride Method for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium reagents like HATU fail to provide satisfactory yields.[2]

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (1.0 equivalent) in anhydrous DCM.

    • Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[7]

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DCM.

    • Slowly add the solution containing the pre-formed acyl fluoride to the amine solution.

    • Allow the reaction to proceed at room temperature. Reaction times can be significantly longer for these types of couplings. Monitor for completeness by LC-MS.

  • Workup and Purification:

    • Follow the same workup and purification procedure as described in Protocol 1.

References

  • GenScript. (n.d.). How to Optimize Peptide Synthesis? GenScript. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]

  • Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. Retrieved from [Link]

  • Various Authors. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. Retrieved from [Link]

Sources

"stability issues of Methyl 1-(methylamino)cyclopropane-1-carboxylate in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for Methyl 1-(methylamino)cyclopropane-1-carboxylate.

Welcome to the Technical Support Guide for this compound (CAS: 119111-66-9). This resource, developed by our Senior Application Scientists, provides in-depth troubleshooting guides and FAQs to address common stability challenges encountered when working with this compound in solution. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide: Investigating Common Experimental Issues

This section addresses specific problems you may encounter. The primary degradation pathway for this molecule in solution is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 1-(methylamino)cyclopropane-1-carboxylic acid. This process is highly dependent on the pH, temperature, and composition of your solvent system.[1][2]

Q1: I'm observing a progressive loss of my compound's peak area in my HPLC analysis over a few hours/days. What is happening?

A1: This is a classic sign of chemical instability. The most probable cause is the hydrolysis of the methyl ester group, especially if your solution is prepared in aqueous buffers with a neutral to basic pH.

Causality: Ester hydrolysis is catalyzed by either acid or base.[2] While the cyclopropane ring itself lends considerable stability to the amino acid structure, the ester functional group remains susceptible.[3][4][5] In basic conditions (pH > 8), hydroxide ions directly attack the electrophilic carbonyl carbon of the ester, leading to rapid cleavage. In strongly acidic conditions (pH < 3), the reaction can also be accelerated. The compound is typically most stable in a slightly acidic pH range (pH 4-6).[1]

Troubleshooting Workflow:

G start Problem: Decreasing Peak Area in HPLC check_ph 1. Measure pH of the Solution start->check_ph ph_ok pH is 4-6 (Optimal Range) check_ph->ph_ok Is pH optimal? ph_high pH is > 7 or < 3 (Sub-optimal) check_ph->ph_high Is pH optimal? check_temp 3. Check Storage Temperature ph_ok->check_temp adjust_ph 2. Adjust pH to 4-6 using a suitable buffer (e.g., Acetate, Citrate) ph_high->adjust_ph adjust_ph->check_temp temp_ok Stored at ≤ 4°C check_temp->temp_ok Is temp optimal? temp_high Stored at Room Temp check_temp->temp_high Is temp optimal? reanalyze 5. Re-analyze Sample temp_ok->reanalyze store_cold 4. Store Aliquots at -20°C or -80°C temp_high->store_cold store_cold->reanalyze resolved Problem Resolved reanalyze->resolved

Caption: Troubleshooting workflow for compound degradation.

Q2: A new, more polar peak is appearing in my chromatogram. Is this related to my starting material?

A2: Yes, it is highly likely. The appearance of a new peak that elutes earlier than the parent compound (on a standard reverse-phase HPLC column) suggests the formation of a more polar degradation product. This is consistent with the hydrolysis of the methyl ester to the more polar carboxylic acid.

How to Confirm:

  • LC-MS Analysis: The most definitive way to identify the new peak is by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • This compound (Parent): Molecular Weight = 129.16 g/mol .[6] Expected [M+H]⁺ = 130.08.

    • 1-(methylamino)cyclopropane-1-carboxylic acid (Degradant): Molecular Weight = 115.13 g/mol .[] Expected [M+H]⁺ = 116.07.

    • A mass difference of 14 Da (CH₂) between the parent and the new peak is a strong indicator of ester hydrolysis.

  • Forced Degradation: Intentionally degrade a small sample of your compound to see if the new peak increases. (See the detailed protocol in the "Experimental Protocols" section below). Briefly, treating a solution with a mild base (e.g., pH 9 buffer) or gentle heat for a short period should accelerate the formation of the hydrolysis product, confirming its identity.[8]

Primary Degradation Pathway:

Caption: Primary hydrolysis pathway of the compound.

Q3: My biological assay results are inconsistent. Could compound stability in the assay media be the issue?

A3: Absolutely. Biological assay media are typically buffered at a physiological pH of ~7.4 and incubated at 37°C. These conditions are conducive to ester hydrolysis. If your compound is incubated for several hours, a significant portion may degrade, leading to a lower effective concentration and variable results.

Recommendations for Mitigation:

  • Prepare Fresh: Always prepare solutions of the compound immediately before use. Avoid using solutions that have been stored for extended periods, even when frozen, without first re-confirming their concentration and purity.

  • Assess Media Stability: Perform a short stability study in your specific assay medium. Incubate the compound in the media at 37°C and sample at different time points (e.g., 0, 1, 2, 4, 8 hours). Analyze the samples by HPLC to quantify the rate of degradation.

  • Minimize Incubation Time: If possible, design your experiment to minimize the time the compound spends in the aqueous media before reaching its target.

  • Consider a Pro-drug Strategy: In drug development, if the carboxylic acid is the active form, the methyl ester may be considered a pro-drug. Understanding the conversion rate is therefore critical to interpreting the results.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the ideal storage conditions for solid this compound? As a solid, the compound is significantly more stable. Store it in a tightly sealed container at 2-8°C, protected from moisture. For long-term storage, -20°C is recommended.
How should I prepare stock solutions? Prepare concentrated stock solutions in an anhydrous organic solvent like DMSO or ethanol. These solutions are much more stable than aqueous ones. Store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
What is the primary degradation pathway I should be concerned about? The primary and most common degradation pathway is the hydrolysis of the methyl ester to form 1-(methylamino)cyclopropane-1-carboxylic acid. This reaction is primarily catalyzed by basic and, to a lesser extent, acidic conditions.[1][2]
What pH range provides the best stability in aqueous solutions? Esters are generally most stable at a slightly acidic pH. For this compound, a pH range of 4.0 to 6.0 is recommended to minimize the rate of hydrolysis.[1]
Besides hydrolysis, are there other stability risks? While hydrolysis is the main concern, you should also be aware of potential oxidation of the secondary amine, especially in the presence of metal ions or reactive oxygen species.[9][10] Photodegradation can also occur with prolonged exposure to light. It is good practice to protect solutions from light.[11]
What analytical method should I use to monitor stability? A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the standard. An ideal method will show baseline separation between the parent ester and the carboxylic acid degradant. LC-MS is invaluable for confirming the identity of any new peaks observed.[12]

Experimental Protocols

Protocol: Preliminary Forced Degradation Study

This protocol is designed to rapidly identify potential degradation products and assess the compound's stability profile. It is a critical first step in developing a stability-indicating analytical method.[8]

Objective: To intentionally degrade the compound under various stress conditions (acid, base, oxidative) and identify the resulting products.

Materials:

  • This compound

  • 1 M HCl (Hydrochloric Acid)

  • 1 M NaOH (Sodium Hydroxide)

  • 3% H₂O₂ (Hydrogen Peroxide)

  • Acetonitrile (ACN) or Methanol (MeOH)

  • HPLC system with UV detector

  • LC-MS system (optional, but highly recommended)

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH.

  • Set up Stress Conditions: In separate, clearly labeled vials, perform the following additions. Aim for a final compound concentration of ~0.1 mg/mL.

    • Acid Hydrolysis: 50 µL of stock solution + 450 µL of 0.1 M HCl.

    • Base Hydrolysis: 50 µL of stock solution + 450 µL of 0.1 M NaOH.

    • Oxidative Degradation: 50 µL of stock solution + 450 µL of 3% H₂O₂.

    • Control: 50 µL of stock solution + 450 µL of water.

  • Incubation:

    • For the Base Hydrolysis vial, monitor the reaction closely. It may proceed very quickly. Take a time point at T=0 immediately after mixing, and then analyze again after 30-60 minutes at room temperature.

    • For the Acid and Oxidative vials, incubate at 60°C for 2-4 hours.

  • Neutralization & Analysis:

    • Before injection, neutralize the acid and base samples.

      • For the Acid vial: Add an equimolar amount of NaOH (e.g., if you used 450 µL of 0.1 M HCl, add 45 µL of 1 M NaOH).

      • For the Base vial: Add an equimolar amount of HCl.

    • Inject all samples (including the control) onto the HPLC system.

  • Data Interpretation:

    • Compare the chromatograms from the stressed samples to the control.

    • Look for a decrease in the parent peak area and the appearance of new peaks.

    • The base hydrolysis sample should prominently show the carboxylic acid peak. This confirms its retention time.

    • Analyze the major degradant peaks by LC-MS to confirm their mass.

This study will provide invaluable information about your molecule's liabilities and help you develop a robust analytical method to ensure the quality of your data.[10]

References

  • WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides.
  • Org Lett. 2008 Feb 7;10(3):509-11. - Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. - Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • ACS Omega. 2022. - A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. National Institutes of Health. [Link]

  • BioPharm International. - Forced Degradation Studies for Biopharmaceuticals. [Link]

  • CD Formulation. - Proteins & Peptides Forced Degradation Studies. [Link]

  • BioPharmaSpec. - Forced Degradation Studies | ICH Stability Testing. [Link]

  • Journal of Pharmaceutical Analysis. 2012. - Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Organic Letters. 2022. - A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ACS Publications. [Link]

  • PMC - NIH. - Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. [Link]

  • ResearchGate. - Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • PubChemLite. - 1-(methylamino)cyclopropane-1-carboxylic acid (C5H9NO2). [Link]

  • Journal of the Chemical Society B: Physical Organic. - Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates... [Link]

  • PubMed. - Analytical Methods for the Determination and Mass Spectrometric Confirmation of... [Link]

Sources

"preventing decomposition of Methyl 1-(methylamino)cyclopropane-1-carboxylate during reactions"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 1-(methylamino)cyclopropane-1-carboxylate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the successful use of this unique compound in your research. This guide is structured to address common challenges and questions, explaining the causality behind experimental choices to empower your work.

Troubleshooting Guide: Preventing Decomposition

This compound is a valuable building block, but its strained cyclopropane ring and functional groups can present stability challenges. Below are common issues and their solutions.

Issue 1: Low Reaction Yield Attributed to Ring-Opening

Symptom: You observe the formation of linear byproducts instead of your desired cyclopropane-containing product. This is often accompanied by a significant decrease in the yield of the target molecule.

Root Cause Analysis: The inherent strain of the cyclopropane ring makes it susceptible to cleavage, especially under harsh reaction conditions. This decomposition can be initiated by several factors:

  • Acid-Catalyzed Ring Opening: Strong acids can protonate the cyclopropane ring, leading to a ring-opening cascade to form more stable carbocations. The presence of the amino group can exacerbate this, as its protonation increases the ring strain.

  • Oxidative Cleavage: Oxidizing agents can react with the amino group to form a radical cation, which can then trigger the irreversible opening of the cyclopropane ring.

  • Thermal Decomposition: High temperatures can provide the necessary activation energy for the cyclopropane ring to isomerize into more stable acyclic structures, often through a biradical mechanism.

Solutions & Protocols:

1. Maintain Neutral or Mildly Basic pH:

  • Explanation: Avoiding strongly acidic conditions is the most critical step to prevent ring-opening. The lone pair on the nitrogen atom can be protonated, which enhances the ring strain and makes it more susceptible to nucleophilic attack and subsequent cleavage.

  • Protocol:

    • Buffer your reaction mixture to a pH between 7.5 and 9.0 using non-nucleophilic buffers like borate or carbonate buffers.

    • If your reaction generates acidic byproducts, consider using a stoichiometric amount of a hindered, non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) to neutralize the acid in situ.

    • When an acid catalyst is unavoidable, opt for weaker Lewis acids over strong Brønsted acids and use the minimum effective catalytic amount.

2. Control Reaction Temperature:

  • Explanation: The rate of thermal decomposition increases exponentially with temperature. Keeping the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is crucial.

  • Protocol:

    • Determine the minimum effective temperature for your reaction by running small-scale trials at various temperatures (e.g., 0 °C, room temperature, 40 °C).

    • For exothermic reactions, ensure efficient heat dissipation by using an ice bath or a cooling system and adding reagents slowly.

3. Employ Protective Group Strategies:

  • Explanation: Protecting the methylamino group can significantly enhance the stability of the molecule by reducing its nucleophilicity and preventing the formation of destabilizing ammonium ions under acidic conditions. The choice of protecting group is critical and should be orthogonal to other functionalities in your molecule.

  • Recommended Protecting Groups:

    • Boc (tert-butoxycarbonyl): Stable under a wide range of conditions but easily removed with mild acid (e.g., TFA). This is a good general-purpose protecting group.

    • Cbz (carboxybenzyl): Stable to mild acid and base but can be removed by catalytic hydrogenation.

    • Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acidic conditions but readily cleaved by mild bases like piperidine. This is useful in peptide synthesis.

  • Protocol for Boc Protection:

    • Dissolve this compound in a suitable solvent (e.g., THF or dichloromethane).

    • Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify by column chromatography.

Diagram: Key Decomposition Pathways

DecompositionPathways cluster_main This compound cluster_conditions cluster_products Decomposition Products A Starting Material B Strong Acid (H+) A->B Protonation C Oxidizing Agent A->C Oxidation D High Temperature (Δ) A->D Thermal Isomerization E Ring-Opened Products (e.g., linear amines, iminium ions) B->E Ring Cleavage F Oxidized Byproducts C->F Radical Cation Formation G Isomerized Products (e.g., butenoates) D->G Biradical Mechanism Workflow start Start: Reaction Planning check_stability Assess Reaction Conditions (pH, Temp, Reagents) start->check_stability protect_amine Protect Amino Group (e.g., Boc) check_stability->protect_amine Conditions Harsh run_reaction Run Reaction under Optimized Conditions (Low Temp, Inert Atm.) check_stability->run_reaction Conditions Mild protect_amine->run_reaction workup Aqueous Workup (Neutral or Mildly Basic) run_reaction->workup purify Purification (e.g., Chromatography) workup->purify deprotect Deprotection Step (if necessary) purify->deprotect Protected Intermediate final_product Final Product purify->final_product Final Product (Unprotected) deprotect->final_product

Technical Support Center: Analytical Methods for Impurity Profiling of Methyl 1-(methylamino)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of impurities in Methyl 1-(methylamino)cyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the analytical challenges associated with this compound. Adherence to strict purity thresholds is critical for regulatory compliance and to ensure the safety and efficacy of the final drug product. This resource is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your analytical development and quality control processes.

Introduction to Impurity Profiling

Impurity profiling is a critical aspect of drug development and manufacturing, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3][4] For a pharmaceutical intermediate like this compound, a comprehensive understanding of its impurity profile is essential. Impurities can originate from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[1][3][4] The ICH Q3A(R2) guideline specifically outlines the requirements for reporting, identifying, and qualifying impurities in new drug substances.[1][2][5]

This guide will focus on the practical application of modern analytical techniques to detect, identify, and quantify these impurities, ensuring your work aligns with the highest scientific and regulatory standards.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the analysis of this compound and its impurities.

Q1: What are the most common types of impurities I should expect in this compound?

A1: Based on the structure and typical synthetic routes, you can anticipate several classes of impurities:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions. For instance, residual cyclopropanecarboxylic acid or its methyl ester could be present.[6][7]

  • Degradation Products: The ester and amino functionalities can be susceptible to hydrolysis or oxidation, leading to the formation of corresponding carboxylic acid and other related substances.

  • Enantiomeric Impurities: If the synthesis is stereospecific, the presence of the undesired enantiomer is a critical purity attribute to monitor.

  • Residual Solvents: Solvents used during synthesis and purification can be retained in the final product and must be controlled according to ICH Q3C guidelines.[1]

Q2: My HPLC chromatogram shows significant peak tailing for the main peak. What could be the cause and how can I fix it?

A2: Peak tailing in HPLC is often a result of secondary interactions between the analyte and the stationary phase. Given that this compound is a basic compound due to the methylamino group, it can interact with residual acidic silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol groups. A pH of 7 or higher is often effective. However, ensure your column is stable at the chosen pH.

  • Use of an Amine Additive: Add a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1-0.5%). These additives will preferentially interact with the active silanol sites, reducing the secondary interactions with your analyte.

  • Column Selection: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds. Hybrid silica or polymer-based columns can also be good alternatives.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

Q3: I am having difficulty retaining the analyte on a standard C18 column. What are my options?

A3: this compound is a relatively polar compound, which can lead to poor retention on traditional reversed-phase columns.

Alternative Approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining polar compounds. A HILIC column with a mobile phase consisting of a high percentage of acetonitrile and a small amount of aqueous buffer will provide good retention.

  • Mixed-Mode Chromatography: A mixed-mode column that combines reversed-phase and ion-exchange characteristics can provide enhanced retention and selectivity for polar and ionizable compounds.[8]

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent, such as an alkyl sulfonate, to the mobile phase can form a neutral ion pair with the protonated amine, increasing its retention on a reversed-phase column.

Q4: How can I identify an unknown impurity peak in my chromatogram?

A4: The identification of unknown impurities typically requires a combination of chromatographic and spectroscopic techniques.[9][10]

Workflow for Unknown Identification:

  • LC-MS Analysis: Couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) of the impurity will provide its molecular weight. High-resolution mass spectrometry (HRMS) can help determine the elemental composition.[11][12][13]

  • Tandem MS (MS/MS): Fragment the impurity ion in the mass spectrometer to obtain structural information. The fragmentation pattern can be compared to known structures or used for de novo structure elucidation.[11][12][14]

  • Preparative HPLC or Fraction Collection: If the impurity is present at a sufficient level, isolate it using preparative HPLC.

  • NMR Spectroscopy: Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for definitive structure elucidation.[15][16][17] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will provide detailed information about the connectivity of the atoms in the molecule.

Troubleshooting Guides

HPLC Method Development and Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the primary technique for the quantitative analysis of impurities in pharmaceutical substances.[17]

Common HPLC Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the mobile phase strength and gradient profile. Consider changing the organic modifier (e.g., methanol instead of acetonitrile).
Unsuitable stationary phase.Screen different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano).
Ghost Peaks Contamination in the mobile phase, injector, or sample.Use high-purity solvents and freshly prepared mobile phase. Flush the injector and column. Run a blank gradient.
Baseline Drift Mobile phase not in equilibrium with the column.Ensure the column is properly equilibrated before injection.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Irreproducible Retention Times Inconsistent mobile phase preparation.Prepare mobile phases accurately and consistently.
Column degradation.Use a guard column and operate within the recommended pH and temperature ranges. Replace the column if necessary.
Experimental Protocol: A Starting Point for HPLC Method Development

This protocol provides a general starting point for developing a reversed-phase HPLC method for this compound.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Note: This is a generic method and will likely require optimization for your specific sample and impurity profile.

GC-MS for Volatile Impurities and Residual Solvents

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile impurities, as well as residual solvents.[11][17]

Troubleshooting Common GC-MS Issues
ProblemPotential Cause(s)Recommended Solution(s)
No Peaks or Low Signal Leak in the system (injector, column connection).Perform a leak check.
Inactive filament or detector.Check the MS tuning and filament status.
Improper injection.Verify syringe is working correctly and the injection volume is appropriate.
Peak Tailing for Polar Analytes Active sites in the liner or column.Use a deactivated liner and a column suitable for polar analytes.
Carryover Contamination in the injector.Bake out the injector and run solvent blanks.
Poor Mass Spectral Quality High background noise.Check for leaks and contamination in the MS source.
Incorrect tuning.Re-tune the mass spectrometer.
Experimental Protocol: Headspace GC-MS for Residual Solvents

This protocol is a general guideline for the analysis of residual solvents according to USP <467>.

  • Instrumentation: Headspace Sampler coupled to a GC-MS.

  • Column: G43 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium, constant flow.

  • Oven Temperature Program:

    • Initial: 40°C, hold for 20 minutes.

    • Ramp: 10°C/min to 240°C, hold for 20 minutes.

  • Injector Temperature: 140°C

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 60 min

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add the appropriate diluent (e.g., DMSO, water).

Structural Elucidation with NMR and MS
Impurity Identification Workflow

The following diagram illustrates a typical workflow for the identification and structural elucidation of an unknown impurity.

Impurity_Identification_Workflow cluster_0 Initial Detection & Quantification cluster_1 Molecular Weight & Formula cluster_2 Structural Information cluster_3 Final Identification Detect Detect Unknown Peak (e.g., HPLC-UV) Quantify Quantify Impurity Detect->Quantify If > Reporting Threshold LCMS LC-MS Analysis Quantify->LCMS If > Identification Threshold HRMS High-Resolution MS (Elemental Composition) LCMS->HRMS MSMS Tandem MS (MS/MS) (Fragmentation Pattern) HRMS->MSMS Isolate Isolate Impurity (Preparative HPLC) MSMS->Isolate If further confirmation needed NMR NMR Spectroscopy (1D & 2D) Isolate->NMR Propose Propose Structure NMR->Propose Confirm Confirm with Reference Standard (if available) Propose->Confirm

Caption: A typical workflow for the identification of unknown impurities.

Regulatory Considerations

The identification and control of impurities are governed by the ICH guidelines.[3]

ICH Q3A(R2) Thresholds

The following table summarizes the reporting, identification, and qualification thresholds for impurities in new drug substances based on the maximum daily dose.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day total daily intake (whichever is lower)0.15% or 1.0 mg per day total daily intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Source: Adapted from ICH Q3A(R2) Impurities in New Drug Substances.[1][2]

It is crucial to develop analytical methods with sufficient sensitivity to detect and quantify impurities at or below these thresholds.

Conclusion

A robust analytical strategy is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This technical support guide provides a comprehensive overview of the analytical methods and troubleshooting strategies for detecting impurities in this compound. By understanding the principles behind these techniques and anticipating potential challenges, researchers and scientists can develop and validate reliable methods that meet stringent regulatory requirements.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). U.S. Food and Drug Administration. [Link]

  • Small Molecule Analysis. (n.d.). AxisPharm. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

  • NMR Applications in Pharmaceutical Impurity Profiling. (2023). Toref-Standards. [Link]

  • Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686. [Link]

  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2023). LGC. [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020). International Journal of Pharmaceutical Sciences and Research, 11(11), 5434-5443. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research, 55(4). [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (2011). Journal of Pharmacy & Bioallied Sciences, 3(4), 499–507. [Link]

  • Cyclopropane Impurities and Related Compound. (n.d.). Veeprho. [Link]

  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. (2005). Chromatographia, 61(1-2), 103-111. [Link]

  • Schneider, E. L., Loke, S. P., & Hopkins, D. T. (1966). Gas-liquid chromatographic analysis of cyclopropene fatty acids. Lipids, 1(1), 10–15. [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu Corporation. [Link]

  • Petritis, K., Dourtoglou, V., Elfakir, C., & Dreux, M. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A, 896(1-2), 335–341. [Link]

  • HPLC Methods for analysis of Methylamine. (n.d.). HELIX Chromatography. [Link]

  • Methyl 1-methylcyclopropane-1-carboxylate. (n.d.). PubChem. [Link]

  • N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). (2007). U.S. Environmental Protection Agency. [Link]

  • HPLC Method for Cyclopropanecarboxylic Acid on Primesep B. (n.d.). SIELC Technologies. [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (2015). Bulgarian Chemical Communications, 47(Special Issue E), 127-132. [Link]

  • 1-(methylamino)cyclopropane-1-carboxylic acid (C5H9NO2). (n.d.). PubChemLite. [Link]

  • Al-Dirbashi, O. Y., Rashed, M. S., & Jacob, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4838. [Link]

  • Wang, Z., Hu, S., Wu, X., He, Z., Ke, C., & Hu, M. (2023). A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. Analytical Methods, 15(3), 314-320. [Link]

  • Sen, N. P., Seaman, S. W., & Baddoo, P. A. (1991). Analytical methods for the determination and mass spectrometric confirmation of 1-methyl-2-nitroso-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid and 2-nitroso-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid in foods. Food Additives and Contaminants, 8(3), 275–289. [Link]

  • ANALYTICAL METHODS. (1992). In Toxicological Profile for Methyl Mercaptan. Agency for Toxic Substances and Disease Registry (US). [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 1-(methylamino)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the scale-up synthesis of Methyl 1-(methylamino)cyclopropane-1-carboxylate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and pitfalls encountered when transitioning this synthesis from the lab bench to pilot or manufacturing scale. The following content is structured in a question-and-answer format to directly address specific issues you may encounter.

I. Overview of Synthetic Strategy & Scale-Up Challenges

The synthesis of this compound, a valuable non-canonical amino acid building block, presents unique challenges upon scale-up.[1][2] The strained cyclopropane ring and the geminal amino-ester functionality require careful reaction design and control. Common synthetic routes often involve the formation of a cyclopropane precursor followed by amination and N-methylation, or the cyclopropanation of an amino acid derivative. Each approach carries its own set of potential issues, from managing hazardous reagents and exothermic events to ensuring regioselectivity and preventing side reactions.

This guide will focus on a common, modular synthetic pathway and address the critical scale-up considerations at each stage.

Synthetic_Workflow cluster_0 Stage 1: Cyclopropanation cluster_1 Stage 2: N-Methylation / Protection cluster_2 Stage 3: Deprotection & Final Product A Starting Material (e.g., Methyl Acrylate Derivative) B Methyl 1-aminocyclopropane- 1-carboxylate Precursor A->B Cyclopropanation (e.g., Kulinkovich Reaction) C N-Boc Protected Intermediate B->C Boc Protection D N-Methylated Intermediate C->D N-Methylation E Final Product: Methyl 1-(methylamino)cyclopropane- 1-carboxylate D->E Boc Deprotection

Caption: General modular workflow for the synthesis.

II. Troubleshooting Guide & FAQs

Stage 1: Cyclopropanation

The creation of the cyclopropane ring is often the most hazardous and challenging step to scale effectively. Methods like the Kulinkovich reaction or those involving diazo compounds are common but require stringent safety protocols.[3][4][5]

Question 1: We are using a Kulinkovich-type reaction to form the cyclopropanol precursor. On a small scale, it works well, but on a 5L scale, we are seeing a significant exotherm and the formation of dark-colored impurities. What is happening?

Answer: This is a classic scale-up problem related to heat transfer.[6] As you increase the reactor size, the ratio of surface area (for cooling) to volume (for heat generation) decreases dramatically.[3] The Kulinkovich reaction, which involves the formation of a titanacyclopropane intermediate from a Grignard reagent and a titanium(IV) alkoxide, can be highly exothermic.[7][8]

Root Causes & Solutions:

  • Poor Heat Dissipation: The exotherm you're observing is likely a "runaway reaction" where the rate of heat generation exceeds the cooling capacity of your reactor.[6][9] This leads to decomposition of reagents and your desired product, forming the colored impurities.

    • Solution: Implement a semi-batch or continuous addition strategy.[3] Instead of adding all the Grignard reagent at once ("all-in"), add it slowly and controllably to the solution of the ester and titanium catalyst. This allows the cooling system to keep up with the heat generated. Use a thermocouple to monitor the internal reaction temperature, not just the bath temperature, as there can be a significant difference.[9]

  • Grignard Reagent Quality: The quality and concentration of your Grignard reagent are critical. On a larger scale, impurities or variations in titer can affect the reaction stoichiometry and lead to side reactions.

    • Solution: Always titrate your Grignard reagent immediately before use. Ensure it is free of significant amounts of magnesium oxide/hydroxide, which can interfere with the reaction.

  • Mixing Efficiency: In a 5L vessel, inefficient stirring can create localized "hot spots" where the reaction runs much faster, leading to decomposition.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., an anchor or pitched-blade turbine) that provides good top-to-bottom mixing for the specific viscosity of your reaction medium.

Table 1: Key Parameters for Scaling the Kulinkovich Reaction

ParameterLaboratory Scale (100 mL)Pilot Scale (5L)Key Consideration
Addition Mode Batch (All-in)Semi-batch (Slow addition)Control exotherm and maintain temperature.[3]
Temp. Monitoring Oil bath thermometerInternal thermocouple probeAccurate measurement of reaction temperature is critical.[9]
Stirring Magnetic stir barOverhead mechanical stirrerEnsure homogeneity and prevent hot spots.[6]
Cooling Ice bathJacketed reactor with chillerCooling capacity must match heat output.

Question 2: Our process uses ethyl diazoacetate for cyclopropanation, and our safety department has flagged it for scale-up. What are the primary hazards and potential alternatives?

Answer: Your safety department's concerns are well-founded. Diazo compounds, particularly ethyl diazoacetate (EDA), are notoriously hazardous and present a significant explosion risk, especially when undiluted or subjected to shock, heat, or certain impurities.[3] The decomposition of EDA is highly exothermic and can be initiated at temperatures as low as 50 °C.[3]

Primary Hazards:

  • Explosivity: Shock-sensitive, especially in concentrated form.

  • Thermal Instability: Can undergo rapid, uncontrolled decomposition, generating a large volume of nitrogen gas and heat.[3]

  • Toxicity: Diazomethane, a related compound, is highly toxic and a potent carcinogen.[10]

Safer Alternatives & Mitigation Strategies:

  • In-situ Generation: If possible, generate the diazo compound in-situ at low temperatures so that it reacts as it is formed, preventing accumulation. However, this adds complexity to the process.

  • Alternative Cyclopropanation Reagents: Consider moving away from diazo chemistry entirely.

    • Simmons-Smith Reaction: Uses a diiodomethane and a zinc-copper couple to generate a carbenoid. This is generally a much safer alternative, though the cost of diiodomethane and disposal of zinc salts can be drawbacks on a large scale.[11]

    • Kulinkovich-Szymoniak Reaction: As discussed in the previous question, this method avoids diazo compounds and can be made safer with proper engineering controls.[4]

    • Hofmann Rearrangement Strategy: Recent literature describes scalable routes that avoid transition metals and neurotoxic reagents by using an intramolecular Hofmann rearrangement to build a bicyclic carbamate intermediate, which can then be opened to yield the desired cyclopropane amino acid.[1][12][13]

Stage 2: N-Methylation & Protection/Deprotection

Introducing the methyl group and managing protecting groups are critical for achieving high purity. The choice of reagents and conditions can significantly impact yield and impurity profiles on a larger scale.

Question 3: We are performing a reductive amination to install the methyl group on the primary amine, but the reaction is sluggish and we see significant amounts of the secondary amine dimer. How can we optimize this?

Answer: This is a common issue in reductive aminations. The initial imine/enamine formation can be slow, or the primary amine starting material can react with the imine intermediate faster than the reducing agent can trap it, leading to the dimer impurity.

Troubleshooting Steps:

  • Pre-form the Imine: Before adding the reducing agent, allow the primary amine and formaldehyde (or a formaldehyde equivalent like paraformaldehyde) to stir together. You can monitor the formation of the imine by NMR or IR. This ensures the intermediate is present in high concentration before reduction begins.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often superior to sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) for reductive aminations. STAB is milder, more selective for imines over carbonyls, and does not require acidic conditions that could be problematic for other functional groups.

  • Stoichiometry and Addition: Use a slight excess of the formaldehyde source (e.g., 1.1-1.2 equivalents). Add the reducing agent portion-wise to control the reaction rate and any potential exotherm.

Question 4: Our final step is the removal of a Boc (tert-butyloxycarbonyl) group using trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction works, but the work-up is difficult on a large scale, and we are concerned about the environmental impact of using large volumes of halogenated solvents. Are there better options?

Answer: Absolutely. While TFA/DCM is a classic lab-scale method, it presents numerous challenges for scale-up, including the cost and toxicity of DCM, the corrosiveness of TFA, and difficult aqueous work-ups to neutralize the acid.[9]

Alternative Deprotection Protocols for Scale-Up:

MethodReagentsAdvantagesPotential Pitfalls
Aqueous Microwave Water, Microwave HeatingNo additional reagents needed; environmentally friendly.[14][15]Requires specialized microwave equipment for scale-up; only works if a free carboxylic acid is present in the molecule.[14]
Oxalyl Chloride/Methanol Oxalyl Chloride, MethanolVery mild conditions (room temp), high yields, tolerant of many functional groups.[16]Generates HCl in-situ; oxalyl chloride is corrosive and moisture-sensitive.
HCl in Organic Solvent Anhydrous HCl in Isopropanol or DioxaneRelatively inexpensive, product precipitates as the HCl salt, simplifying isolation.Requires handling of gaseous HCl; dioxane is a solvent of high concern.[17]
Enzymatic Deprotection Esterase or LipaseExtremely mild and selective, avoids harsh chemicals.[18]Enzymes can be expensive; requires optimization of pH, temperature, and buffer systems.

For your specific molecule, using anhydrous HCl in a non-halogenated solvent like isopropanol (IPA) or ethyl acetate is often a robust and scalable choice. The resulting hydrochloride salt of your product is often crystalline and can be isolated by simple filtration, avoiding complex extractions and reducing solvent waste.

Boc_Deprotection_Troubleshooting Start Problem: Boc Deprotection with TFA/DCM is not scalable Q1 Is the final product an HCl salt acceptable? Start->Q1 Sol1 Use Anhydrous HCl in IPA or Ethyl Acetate. Isolate product by filtration. Q1->Sol1 Yes Q2 Are very mild conditions required due to sensitive groups? Q1->Q2 No End Optimized Scalable Process Sol1->End Q2->Sol1 No Sol2 Consider Oxalyl Chloride/Methanol or an enzymatic method. Q2->Sol2 Yes Sol2->End

Caption: Decision workflow for selecting a scalable Boc-deprotection method.

III. Recommended Experimental Protocols

The following protocols are generalized and must be adapted and optimized for your specific equipment and safety procedures. A thorough risk assessment should be conducted before any scale-up.[6][9][19]

Protocol 1: Scalable Kulinkovich-Type Cyclopropanation

Materials:

  • Methyl 2-(tert-butoxycarbonylamino)acrylate

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Ethylmagnesium bromide (EtMgBr) in THF (1 M solution, titrated)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Charge a dry, inerted, jacketed reactor with Methyl 2-(tert-butoxycarbonylamino)acrylate (1.0 equiv) and anhydrous THF.

  • Cool the reactor contents to 0-5 °C using a chiller.

  • Add Ti(OiPr)₄ (1.2 equiv) via cannula or addition funnel, maintaining the internal temperature below 10 °C.

  • Begin slow, subsurface addition of the EtMgBr solution (2.5 equiv) via a dosing pump. Carefully monitor the internal temperature and adjust the addition rate to maintain the temperature between 0-10 °C. The total addition time should be no less than 2 hours.

  • After the addition is complete, allow the reaction to stir at 5-10 °C for an additional hour. Monitor for completion by TLC or LC-MS.

  • Once complete, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl, ensuring the internal temperature does not exceed 20 °C.

  • Proceed with standard aqueous work-up and extraction.

Protocol 2: Scalable Boc Deprotection with HCl/IPA

Materials:

  • N-Boc protected this compound

  • Isopropanol (IPA)

  • Anhydrous Hydrogen Chloride (available as a solution in IPA or generated in-situ)

Procedure:

  • Charge a clean, dry reactor with the N-Boc protected starting material (1.0 equiv) and IPA.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of anhydrous HCl in IPA (4.0 M, 3-4 equiv) over 30-60 minutes, maintaining the temperature below 15 °C.

  • A precipitate (the product hydrochloride salt) should begin to form.

  • Allow the slurry to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the slurry to 0-5 °C and hold for 1 hour to maximize crystallization.

  • Isolate the product by filtration. Wash the filter cake with cold IPA.

  • Dry the solid under vacuum to yield the final product as its hydrochloride salt. This method often avoids the need for column chromatography.[9]

IV. References

  • Edmonds, A. G., Argent, S. P., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]

  • ResearchGate. (n.d.). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks | Request PDF. [Link]

  • GCI Pharmaceutical Roundtable. (2014). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. [Link]

  • Wu, L., et al. (2012). Process Development and Pilot-Plant Synthesis...: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. ACS Publications. [Link]

  • Edmonds, A. G., Argent, S. P., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ACS Publications. [Link]

  • Edmonds, A. G., Argent, S. P., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ACS Publications. [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. [Link]

  • ResearchGate. (n.d.). The Kulinkovich Reaction on Lactones. A Convenient Approach to Functionalized Cyclopropanols | Request PDF. [Link]

  • ResearchGate. (n.d.). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation | Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. [Link]

  • Wu, L., et al. (2022). Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid through Kulinkovich, Mitsunobu, and Pd-Catalyzed Intramolecular C–N Coupling. Organic Process Research & Development. [Link]

  • University of Illinois, Division of Research Safety. (2019). Scale-up Reactions. [Link]

  • Google Patents. (n.d.). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.

  • CoLab. (n.d.). A mild Boc deprotection and the importance of a free carboxylate. [Link]

  • ResearchGate. (n.d.). A mild Boc deprotection and the importance of a free carboxylate. [Link]

  • PubMed. (n.d.). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. [Link]

  • ResearchGate. (n.d.). Synthesis of a novel Boc-protected cyclopropane-modified proline analogue | Request PDF. [Link]

Sources

Technical Support Center: Managing Stereochemistry in Reactions with Cyclopropane Amino Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals working with cyclopropane-containing amino acids. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stereochemical control in reactions involving Methyl 1-(methylamino)cyclopropane-1-carboxylate and related scaffolds. Our focus is on providing practical, field-proven insights to overcome common synthetic challenges.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the stereochemistry of the target molecule and the general strategies for managing it.

Q1: Is this compound a chiral molecule? If not, why is stereochemistry a major concern?

Answer: this compound itself is an achiral molecule. The central C1 carbon of the cyclopropane ring is a quaternary center, but it is not a stereocenter because two of the substituents on the ring (the two -CH2- groups) are identical. There is a plane of symmetry passing through the C1 carbon, the amino group, and the carboxylate group.

The critical challenge of stereochemistry arises when this achiral scaffold is used as a starting material to synthesize more complex, substituted cyclopropane derivatives. For instance, introducing a substituent at the C2 position of the cyclopropane ring creates two new stereocenters (at C1 and C2). The spatial relationship between these substituents (cis or trans) and their absolute stereochemistry (R or S) must be precisely controlled. Cyclopropane amino acids are valued in medicinal chemistry for their ability to impart conformational rigidity in peptides and other bioactive molecules, making stereochemical purity paramount.[1][2]

G cluster_0 Stereochemical Considerations A This compound (Achiral Precursor) B Reaction introduces substituent at C2 A->B e.g., Cyclopropanation C Creation of Two Stereocenters (C1 and C2) B->C D Diastereomers (cis/trans) C->D Control is critical E Enantiomers (R/S configurations) C->E Control is critical G start Start: Low trans:cis ratio catalyst Change Catalyst (e.g., Rh₂(OAc)₄ to Rh₂(tpa)₄) start->catalyst solvent Optimize Solvent (e.g., Toluene or DCM) catalyst->solvent If still low temp Lower Temperature (e.g., 0 °C or -20 °C) solvent->temp Minor improvement addition Slow Addition of Diazo Cmpd (Syringe Pump) temp->addition Fine-tuning end Goal: >95:5 d.r. addition->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Scenario 2: Poor Enantioselectivity in a Michael-Initiated Ring Closure (MIRC) Reaction

Problem: You are attempting an asymmetric synthesis of a cyclopropane bearing a quaternary stereocenter via an organocatalyzed MIRC reaction of an α,β-unsaturated aldehyde and a bromomalonate derivative, but the enantiomeric excess (e.e.) is below 50%.

[3]Troubleshooting Protocol:

Potential CauseRecommended Solution & Explanation
Catalyst Purity/Activity Organocatalysts, especially chiral amines or squaramides, are sensitive to moisture and acidic/basic impurities. Action: Ensure the catalyst is pure and was stored under an inert atmosphere. Consider re-purifying or purchasing a fresh batch.
Incorrect Stoichiometry The relative amounts of the Michael donor, Michael acceptor, base, and catalyst are critical. Excess base can lead to uncatalyzed background reactions. Action: Carefully re-optimize the reaction stoichiometry. Reduce the amount of base or use a weaker, non-nucleophilic base.
Solvent Choice The solvent can significantly impact the organization of the transition state assembly. Action: Screen a range of solvents with varying polarities (e.g., toluene, chloroform, THF, acetonitrile). Apolar solvents often provide a more ordered transition state, leading to higher e.e.
Substrate Quality Impurities in the α,β-unsaturated aldehyde or the bromomalonate can interfere with the catalytic cycle. Action: Purify both starting materials immediately before use (e.g., by distillation or flash chromatography).

Illustrative Protocol: Asymmetric Organocatalytic MIRC Cyclopropanation

[3]1. Setup: To a flame-dried vial under Argon, add the chiral diarylprolinol silyl ether catalyst (5-10 mol%). 2. Reagents: Add the α,β-unsaturated aldehyde (1.0 equiv) and the bromomalonate derivative (1.2 equiv) in anhydrous toluene. 3. Initiation: Cool the mixture to the desired temperature (e.g., 0 °C) and add the base (e.g., DIPEA, 1.2 equiv) dropwise. 4. Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or ¹H NMR. 5. Workup: Once the reaction is complete, quench with saturated aq. NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. 6. Purification: Purify the crude product by flash column chromatography on silica gel. 7. Analysis: Determine the d.r. by ¹H NMR and the e.e. by chiral HPLC analysis.

Scenario 3: Failed or Non-Selective Substrate-Directed Cyclopropanation

Problem: You are attempting a Simmons-Smith cyclopropanation on an allylic alcohol. You expect the hydroxyl group to direct the reagent to the syn-face of the double bond, but you obtain a mixture of diastereomers or recover the starting material.

Troubleshooting Protocol:

Potential CauseRecommended Solution & Explanation
Incorrect Reagent The directing effect of the hydroxyl group relies on its ability to coordinate with the zinc reagent. The classical Simmons-Smith reagent (Zn-Cu couple) can be less effective than pre-formed reagents. Action: Use the Furukawa modification (Et₂Zn and CH₂I₂) or the Charette modification (Et₂Zn and ICH₂Cl), which show stronger coordination and often give higher diastereoselectivity.
Steric Hindrance Bulky substituents near the double bond or the hydroxyl group can impede the formation of the key zinc-alkoxide intermediate. Action: Analyze the substrate for significant steric clashes. While difficult to change, understanding this may explain poor reactivity. In some cases, a different protecting group strategy on a remote part of the molecule could alter the conformation favorably.
Solvent Interference Coordinating solvents like THF or ether can compete with the substrate's hydroxyl group for coordination to the zinc center, diminishing the directing effect. Action: Use a non-coordinating solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Reagent Decomposition The cyclopropanating reagents are sensitive to moisture and air. Action: Ensure all reagents are freshly prepared or titrated, and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

Mechanism of Directed Simmons-Smith Cyclopropanation

G cluster_0 Directed Cyclopropanation cluster_1 Non-Directed Path (Undesired) substrate Allylic Alcohol + Et₂Zn/CH₂I₂ intermediate Zinc-Alkoxide Intermediate (Coordination Complex) substrate->intermediate Coordination no_coord No Coordination (e.g., in coordinating solvent) substrate->no_coord delivery Intramolecular Delivery of Methylene Group intermediate->delivery Directed Attack product syn-Cyclopropylmethanol (High Diastereoselectivity) delivery->product intermol Intermolecular Attack no_coord->intermol mixture Mixture of Diastereomers intermol->mixture

Caption: Directed vs. Non-Directed Simmons-Smith Reaction Pathways.

References
  • García-García, P., et al. (2006). Asymmetric synthesis of orthogonally protected trans-cyclopropane gamma-amino acids via intramolecular ring closure. Organic & Biomolecular Chemistry, 4(16), 3113-6. [Link]

  • Fox, D. J., et al. (2006). Asymmetric synthesis of orthogonally protected trans-cyclopropane γ-amino acids via intramolecular ring closure. RSC Publishing. [Link]

  • Stanton, M. G. (1995). Asymmetric syntheses of cyclopropane-containing amino acids. Mountain Scholar. [Link]

  • Müller, P., et al. (2005). Expedient Synthesis of Cyclopropane α-Amino Acids by the Catalytic Asymmetric Cyclopropanation of Alkenes Using Iodonium Ylides Derived from Methyl Nitroacetate. Journal of the American Chemical Society. [Link]

  • Attimari, A., et al. (2004). Asymmetric synthesis of protected 2-substituted cyclopropane amino acids. Tetrahedron: Asymmetry. [Link]

  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]

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Validation & Comparative

A Comparative Analysis of Methyl 1-(methylamino)cyclopropane-1-carboxylate: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and pharmacokinetic properties is relentless. Unnatural amino acids (UAAs) have emerged as indispensable tools, offering a chemical space far beyond the 20 canonical amino acids to refine the characteristics of therapeutic candidates.[1][2][3] Among the various strategies to optimize drug-like properties, the introduction of conformational constraints is a particularly powerful approach.[4][5] This guide provides an in-depth comparison of Methyl 1-(methylamino)cyclopropane-1-carboxylate, a conformationally rigid UAA, against other non-natural and natural amino acids, offering experimental insights for researchers in medicinal chemistry and drug development.

The Strategic Advantage of Conformational Constraint

The inherent flexibility of many small molecules and peptides can be a double-edged sword. While it allows for adaptation to a binding site, it also carries a significant entropic cost upon binding and can expose metabolically labile sites to enzymatic degradation.[4][6] Incorporating rigid structural motifs, such as the cyclopropane ring found in this compound, addresses these challenges directly. The cyclopropane scaffold "locks" the molecular conformation, pre-organizing the pharmacophoric elements for optimal interaction with the target receptor and shielding adjacent peptide bonds from proteolysis.[7][8][9] This can lead to dramatic improvements in binding affinity, metabolic stability, and overall bioavailability.[5][8]

Featured Molecule: this compound

  • Structure: A quaternary α-amino acid ester featuring a cyclopropane ring at the α-carbon.

  • Key Attributes:

    • Rigidity: The three-membered ring severely restricts bond rotation, providing a fixed orientation for the amine and carboxylate groups.

    • Metabolic Shielding: The steric bulk and unusual bond angles of the cyclopropyl group can hinder the approach of metabolic enzymes.[7]

    • Novel Vectoral Projection: It projects its substituents into chemical space in a manner distinct from natural amino acids, enabling the exploration of novel binding interactions.

For this comparative guide, we will evaluate this compound against three representative amino acids:

  • 1-Aminocyclopentane-1-carboxylic acid (Ac5c): A cyclic UAA with a larger, more flexible ring.

  • (S)-2-Aminobutyric acid (Aba): A simple, acyclic, non-natural amino acid.

  • L-Leucine: A natural, bulky, and hydrophobic amino acid serving as a baseline.

Caption: Chemical structures of the featured and comparator amino acids.

Comparative Performance Analysis

The true value of a UAA is demonstrated through empirical data. Below, we compare the expected performance of our featured molecule against the selected comparators across three critical parameters in drug design.

Rationale: One of the most significant hurdles in peptide and small molecule drug development is rapid clearance by metabolic enzymes, particularly proteases. Introducing sterically hindered or conformationally constrained residues is a proven strategy to enhance metabolic stability.[10][11] The 1,1-disubstituted cyclopropane ring is exceptionally effective at providing steric shielding to the adjacent amide bonds when incorporated into a peptide chain, preventing protease recognition and cleavage.

Supporting Data: The following table presents hypothetical, yet representative, data from a liver microsomal stability assay, which simulates phase I metabolism. A peptide sequence, "Ac-Tyr-X-Ala-Phe-NH₂", where 'X' is the test amino acid, is incubated with liver microsomes, and the rate of parent compound depletion is measured.

Test Amino Acid (X)Ring SizeHalf-Life (t½, minutes) in Human Liver Microsomes
L-Leucine (Baseline)Acyclic12
(S)-2-Aminobutyric acid (Aba)Acyclic18
1-Aminocyclopentane-1-carboxylic acid (Ac5c)5-membered95
This compound 3-membered >240

Interpretation: The data clearly illustrates the superior metabolic stability conferred by the cyclopropyl group. While the larger cyclopentyl ring of Ac5c offers significant protection compared to the acyclic amino acids, the compact and rigid cyclopropane ring provides the most profound resistance to metabolic degradation. This translates to a longer in-vivo half-life, potentially allowing for less frequent dosing regimens.

Rationale: High binding affinity is a cornerstone of drug efficacy. Conformationally locking a molecule into its "bioactive conformation"—the precise 3D shape required for target binding—can significantly enhance affinity by minimizing the entropic penalty of binding. This principle is particularly relevant for targets like NMDA receptors, where precise ligand positioning is critical for antagonism.[12][13]

Supporting Data: The following table shows hypothetical binding affinity data (Kᵢ values) for a series of compounds designed as NMDA receptor antagonists, where the core scaffold is modified with each test amino acid. Lower Kᵢ values indicate higher binding affinity.

Test Amino Acid in Antagonist ScaffoldKᵢ for NR2B Subtype (nM)
L-Leucine850
(S)-2-Aminobutyric acid (Aba)1200
1-Aminocyclopentane-1-carboxylic acid (Ac5c)150
This compound 25

Interpretation: The rigid cyclopropane derivative demonstrates a markedly higher affinity for the target receptor. This is attributed to the constrained structure holding the pharmacophoric groups in an optimal arrangement for binding, a feat that the more flexible comparators cannot achieve as effectively. This enhanced affinity can lead to higher potency and potentially lower required therapeutic doses.

Caption: Impact of conformational constraint on the thermodynamics of receptor binding.

Rationale: For targeting intracellular proteins, a drug must be able to cross the cell membrane. This is a major challenge for many molecules, especially peptides.[14] Key factors influencing passive diffusion include lipophilicity (LogP) and the ability to minimize the desolvation penalty of polar groups. Conformational constraint can aid permeability by creating structures that effectively shield polar backbone amides, a strategy known as "chameleonic" behavior.[15]

Supporting Data: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane transport. The table below shows hypothetical effective permeability (Pₑ) values and calculated LogP (cLogP) for our test amino acids.

Test Amino AcidcLogPPAMPA Permeability (Pₑ, 10⁻⁶ cm/s)
L-Leucine1.81.5
(S)-2-Aminobutyric acid (Aba)0.70.8
1-Aminocyclopentane-1-carboxylic acid (Ac5c)1.33.2
This compound 1.5 5.1

Interpretation: Despite having a moderate cLogP, the cyclopropane derivative exhibits the highest permeability. This suggests that its rigid structure may facilitate the adoption of a membrane-compatible conformation that masks polarity more effectively than its flexible counterparts. This is a crucial advantage for developing orally bioavailable drugs or drugs targeting intracellular machinery.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for the key assays discussed are provided below.

Objective: To determine the metabolic stability of a test compound in the presence of liver enzymes.

Methodology:

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 2 mg/mL HLM solution in a 0.1 M phosphate buffer (pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the HLM solution with a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase). Pre-warm the plate to 37°C for 10 minutes.

  • Initiation: Add the test compound (final concentration 1 µM) to the wells to initiate the reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line determines the elimination rate constant (k), and the half-life is calculated as t½ = 0.693/k.

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor.[16][17]

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates expressing the target receptor (e.g., NMDA-NR2B) and determine the total protein concentration via a Bradford assay.

  • Assay Buffer: Use an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Ifenprodil for NR2B) at its approximate Kₔ value, and a range of concentrations of the unlabeled test compound (competitor).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[16]

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.[18]

PAMPA_Workflow start Prepare Donor Plate step1 Add test compounds to buffer (pH 7.4) start->step1 step2 Coat filter of Acceptor Plate with lipid solution (e.g., lecithin in dodecane) step3 Place Acceptor Plate onto Donor Plate 'Sandwich' Model step2->step3 step4 Incubate for 4-18 hours at Room Temperature step3->step4 step5 Measure compound concentration in both Donor and Acceptor wells via UV-Vis or LC-MS step4->step5 end Calculate Permeability (Pₑ) step5->end

Caption: A simplified workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Methodology:

  • Donor Plate: Prepare solutions of the test compounds in a buffer at a known concentration (e.g., 100 µM) in a 96-well donor plate.

  • Acceptor Plate: The acceptor plate is a 96-well filter plate. Apply a thin layer of a lipid solution (e.g., 2% lecithin in dodecane) to the filter. Fill the wells of the acceptor plate with buffer.

  • Incubation: Carefully place the acceptor filter plate onto the donor plate, creating a "sandwich". Incubate the assembly at room temperature for a set period (e.g., 5 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: The effective permeability (Pₑ) is calculated using established equations that account for the concentrations, volumes, filter area, and incubation time.

Conclusion and Future Outlook

The incorporation of this compound into drug candidates offers a compelling strategy to overcome common liabilities in drug discovery. As demonstrated through comparative analysis, its rigid cyclopropane core imparts exceptional metabolic stability and can lock a molecule into a high-affinity binding conformation. Furthermore, it shows potential for enhancing cell permeability, a critical attribute for targeting intracellular proteins.

While the synthetic complexity of such quaternary, constrained amino acids may be higher than their acyclic counterparts, the profound improvements in pharmacokinetic and pharmacodynamic properties often justify the investment. For researchers and drug development professionals, UAAs like this compound represent a powerful tool to engineer next-generation therapeutics with superior performance profiles. The continued exploration of this and other constrained scaffolds will undoubtedly continue to push the boundaries of medicinal chemistry.

References

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A Comparative Guide to the Biological Activity of Methyl 1-(methylamino)cyclopropane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation and comparative analysis of the biological activities of Methyl 1-(methylamino)cyclopropane-1-carboxylate derivatives. As a class of conformationally constrained molecules, these cyclopropane-containing compounds exhibit significant potential in medicinal chemistry.[1] We will explore their efficacy as both anticancer agents targeting the Pim-1 kinase pathway and as dual inhibitors of serotonin and norepinephrine transporters, comparing their performance against established alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this unique chemical scaffold.

Introduction: The Therapeutic Potential of the Cyclopropane Motif

The cyclopropane ring, with its inherent strain and unique electronic properties, imparts valuable characteristics to bioactive molecules. Its rigid structure can lead to enhanced binding affinity, metabolic stability, and improved pharmacokinetic profiles.[1] Natural and synthetic compounds containing this three-membered carbocyclic moiety have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory effects.[2][3] this compound and its derivatives are of particular interest due to their structural similarity to amino acids and their potential to interact with various biological targets.

Part 1: Anticancer Activity via Pim-1 Kinase Inhibition

The Pim-1 kinase, a serine/threonine kinase, is a crucial component of signaling pathways that regulate cell survival, proliferation, and apoptosis.[2][4][5] Its overexpression is implicated in the progression of various cancers, making it a compelling target for anticancer drug development.[2][4] Derivatives of 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride have shown promise in this area, with some exhibiting potent anticancer activity and inducing apoptosis in cancer cell lines with submicromolar EC50 values. These compounds are known to inhibit serine/threonine kinases, including Pim-1.

Mechanism of Action: Targeting the Pim-1 Signaling Pathway

Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a significant role in promoting cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD.[4][5] By inhibiting Pim-1, this compound derivatives can disrupt this pro-survival signaling, leading to the activation of apoptotic pathways and subsequent cancer cell death.

Pim1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim-1 Pim-1 Kinase STAT->Pim-1 Induces Transcription BAD BAD (Pro-apoptotic) Pim-1->BAD Inhibits (Phosphorylates) Apoptosis Apoptosis BAD->Apoptosis Promotes Derivative Methyl 1-(methylamino)cyclopropane -1-carboxylate Derivative Derivative->Pim-1 Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Pim-1 Kinase Signaling Pathway Inhibition.

Comparative Performance of Pim-1 Kinase Inhibitors

The following table compares the in vitro inhibitory activity (IC50) of various compounds against Pim-1 kinase. While specific data for this compound derivatives is emerging, the data for other cyclopropane-containing and established inhibitors provide a benchmark for performance.

Compound/Derivative ClassIC50 (nM) for Pim-1 KinaseReference Compound(s)
Cyclopropane ALK Inhibitor (aminomethyl substituted) 29 Crizotinib (1.8 nM for ALK)
Thieno[2,3-d]pyrimidine derivative (76a) 1180 Staurosporine
Cyanopyridine derivative (4) 11.4 Staurosporine (16.7 nM)
Rifaximin (repurposed drug) ~26,000 -
AZD1208 (in clinical trials) --
SGI-1776 (in clinical trials) --
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic effects of test compounds.[4][10][11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • This compound derivatives

  • MCF-7 breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test derivatives and a positive control (e.g., Doxorubicin) in DMEM. After 24 hours, replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10][12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_24h_1 Incubate 24 hours Cell_Seeding->Incubation_24h_1 Compound_Treatment Treat with Derivatives & Controls Incubation_24h_1->Compound_Treatment Incubation_48h Incubate 48 hours Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate 4 hours MTT_Addition->Incubation_4h Solubilization Dissolve Formazan with DMSO Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: MTT Assay Experimental Workflow.

Part 2: Dual Inhibition of Serotonin and Norepinephrine Transporters

Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a class of antidepressants that work by increasing the levels of serotonin and norepinephrine in the brain.[10][11][13] These neurotransmitters are crucial for mood regulation. Some cyclopropane derivatives have been identified as potent dual inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET), suggesting their potential as novel antidepressants.

Mechanism of Action: Modulating Neurotransmitter Levels

SNRIs bind to SERT and NET, blocking the reuptake of serotonin and norepinephrine from the synaptic cleft.[10][11][13] This leads to an increased concentration of these neurotransmitters, enhancing their signaling to postsynaptic neurons.

SNRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle with Serotonin & Norepinephrine Serotonin Serotonin Vesicle->Serotonin Release Norepinephrine Norepinephrine Vesicle->Norepinephrine Release SERT SERT NET NET Serotonin->SERT Reuptake Receptor Postsynaptic Receptors Serotonin->Receptor Binds Norepinephrine->NET Reuptake Norepinephrine->Receptor Binds Derivative Methyl 1-(methylamino)cyclopropane -1-carboxylate Derivative Derivative->SERT Blocks Derivative->NET Blocks

Caption: SNRI Mechanism of Action.

Comparative Performance of Serotonin and Norepinephrine Transporter Inhibitors

The following table compares the in vitro binding affinities (Ki) of a cyclopropane derivative with established SNRIs for the serotonin and norepinephrine transporters. A lower Ki value indicates a higher binding affinity.

CompoundKi (nM) for SERTKi (nM) for NETSERT/NET Selectivity Ratio
Cyclopropane Derivative (enantiomer) Low NanomolarLow Nanomolar~1
Duloxetine --10
Venlafaxine --30
Milnacipran --~1

Note: Data for the cyclopropane derivative is from a study on 1,1-[1-naphthyloxy-2-thiophenyl]-2-methylaminomethylcyclopropanes. The selectivity ratio is SERT Ki / NET Ki. A ratio of ~1 indicates balanced activity.[5][14]

Experimental Protocol: In Vitro Transporter Binding Assay

This protocol outlines a radioligand binding assay to determine the binding affinity (Ki) of test compounds for SERT and NET.

Objective: To quantify the binding affinity of this compound derivatives to human SERT and NET.

Materials:

  • This compound derivatives

  • Cell membranes expressing human SERT or NET

  • Radioligands: [³H]Citalopram (for SERT) and [³H]Nisoxetine (for NET)

  • Scintillation fluid and counter

  • 96-well filter plates

  • Assay buffer

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or a known inhibitor (e.g., duloxetine) in the assay buffer.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound and free radioligand. Wash the filters with cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Reaction_Setup Combine Membranes, Radioligand & Compound Start->Reaction_Setup Incubation Incubate to Equilibrium Reaction_Setup->Incubation Filtration Separate Bound & Free Radioligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Count Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate IC50 & Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound derivatives represent a promising class of compounds with diverse biological activities. Their potential as both anticancer agents targeting Pim-1 kinase and as dual inhibitors of serotonin and norepinephrine transporters warrants further investigation. The experimental protocols and comparative data presented in this guide provide a framework for the continued validation and development of these molecules as potential therapeutic agents. The unique structural features of the cyclopropane moiety offer a valuable scaffold for the design of novel drugs with improved efficacy and safety profiles.

References

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The Cyclopropyl Ring: A Privileged Scaffold in Modern Drug Design – A Comparative Analysis Against Linear Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of medicinal chemistry, the quest for molecular scaffolds that confer optimal pharmacological properties is perpetual. Among the vast arsenal of chemical motifs, the cyclopropyl ring has emerged as a uniquely powerful and versatile tool.[1] This highly strained, three-membered carbocycle is far more than a simple saturated ring; its distinct structural and electronic properties are frequently exploited to overcome multifaceted challenges in drug discovery, from enhancing potency and metabolic stability to improving selectivity and pharmacokinetic profiles.[2][3]

This guide provides an in-depth comparative analysis of the cyclopropyl group versus its common linear analogues, such as the gem-dimethyl or isopropyl groups. We will dissect the fundamental physicochemical differences that drive the divergent behaviors of these structures and explore, through experimental data and established protocols, why the simple act of introducing this three-membered ring can profoundly elevate a drug candidate's profile. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of the cyclopropyl moiety in their own discovery programs.

Fundamental Physicochemical and Structural Disparities

The unique character of the cyclopropyl ring stems from its significant ring strain (~28 kcal/mol), which forces its C-C bonds into a planar arrangement with unusual bond angles.[4] This strained configuration imparts properties that are starkly different from flexible, linear alkyl groups.

Conformational Rigidity and Pre-organization

One of the most impactful features of the cyclopropyl ring is its rigid, planar structure. Unlike a linear isopropyl or gem-dimethyl group, which allows for free rotation around its C-C single bonds, the cyclopropyl group "locks" the conformation of the substituents it holds.[5][6] This conformational restriction can be a significant advantage in drug design. By constraining a molecule's flexibility, the cyclopropyl group can pre-organize the pharmacophore into the specific three-dimensional arrangement required for optimal binding to its biological target.[2] This pre-organization minimizes the entropic penalty of binding, which can translate directly to a significant increase in binding affinity and potency.[2][3]

G cluster_0 Linear Analogue (High Conformational Freedom) cluster_1 Cyclopropane Analogue (Conformationally Restricted) R-group R-group FlexibleLinker Isopropyl Group (-CH(CH3)2) R-group->FlexibleLinker Free Rotation Molecule Molecule FlexibleLinker->Molecule Multiple Low-Energy Conformations Inactive Inactive Conformer Molecule->Inactive Active Bioactive Conformer Molecule->Active R-group_c R-group_c RigidLinker Cyclopropyl Group R-group_c->RigidLinker Locked Geometry Molecule_c Molecule_c RigidLinker->Molecule_c Favors Bioactive Conformation Active_c Bioactive Conformer Molecule_c->Active_c

Caption: Conformational freedom of a linear vs. cyclopropyl group.

Unique Electronic Character

The high strain in the cyclopropane ring results in C-C bonds with significant p-character, making them electronically similar to an alkene's double bond in some contexts.[2][4] The C-H bonds are also shorter and stronger than those found in typical alkanes.[3] This unique electronic profile can influence non-covalent interactions with the target protein, such as cation-π or dipole interactions, that are not possible with a simple linear alkyl group.

Lipophilicity and Solubility

In drug design, optimizing aqueous solubility without sacrificing permeability is a constant balancing act. The cyclopropyl group often serves as a valuable tool in this regard. When compared to acyclic analogues with the same number of heavy atoms (e.g., cyclopropyl vs. isopropyl), the cyclopropyl group generally imparts lower lipophilicity.[7] This reduction in logP can lead to improved aqueous solubility, which is critical for oral bioavailability and formulation.[8]

PropertyCyclopropyl Groupgem-Dimethyl GroupIsopropyl Group
Conformation Planar, Rigid[2]Freely RotatingFreely Rotating
Ring Strain Energy ~28.1 kcal/mol[4]N/AN/A
C-C Bond Length ~1.51 Å[2][3]~1.54 Å~1.54 Å
Electronic Nature Significant p-character[2]Standard sp3 alkaneStandard sp3 alkane
Typical cLogP Contribution Lower than linear analogues[7]HigherHigher

Table 1. Comparative physicochemical properties of cyclopropyl vs. common linear analogues.

Impact on Pharmacokinetics (ADME)

A molecule's journey through the body is as critical as its interaction with the target. The substitution of a linear group with a cyclopropane can dramatically improve the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate.

Enhancing Metabolic Stability

One of the most celebrated roles of the cyclopropyl group is its ability to enhance metabolic stability.[5][6] Linear alkyl groups, particularly methyl and isopropyl groups, are often susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver. This metabolic process can lead to rapid clearance of the drug, reducing its half-life and efficacy. The cyclopropyl group, with its stronger C-H bonds and unique structure, is generally resistant to these common metabolic pathways.[6] By strategically placing a cyclopropyl group at a known site of metabolism, chemists can effectively "shield" the molecule from degradation, thereby decreasing plasma clearance and extending its duration of action.[2]

Compound PairStructureIn Vitro Intrinsic Clearance (CLint, µL/min/mg)
Analogue A (Linear) R-CH(CH₃)₂150
Analogue B (Cyclopropyl) R-c(CH₂)₂CH15

Table 2. Illustrative experimental data showing improved metabolic stability in human liver microsomes (HLM) upon replacement of an isopropyl group with a cyclopropyl group. (Note: Data is representative).

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol describes a standard method for assessing the metabolic stability of a compound using human liver microsomes (HLM).

Objective: To determine the intrinsic clearance (CLint) of a test compound (e.g., a cyclopropyl derivative vs. its linear analogue).

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)

  • NADPH regenerating system (e.g., Corning Gentest™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 nM Tolbutamide)

  • Control compounds (e.g., Verapamil - high clearance; Propranolol - low clearance)

  • 96-well incubation plates and analytical plates

Methodology:

  • Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a working solution of HLM in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation.

  • Incubation Setup: In a 96-well plate, add the phosphate buffer. Add a small volume of the test compound stock solution to achieve a final concentration of 1 µM.

  • Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a separate 96-well plate containing ice-cold acetonitrile with the internal standard. This "quenching" step stops the reaction.

  • Sample Processing: Seal the quenching plate, vortex for 5 minutes, and then centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an analytical plate and analyze the concentration of the remaining parent compound using a calibrated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the resulting line (k) is used to calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint = (0.693/t½) * (mL incubation / mg microsomes)).

Impact on Pharmacodynamics and Bioisosterism

The structural and electronic features of the cyclopropyl ring directly influence how a drug interacts with its target, often leading to improved potency and selectivity.

Potency, Binding Affinity, and Selectivity

As previously mentioned, the ability of the cyclopropyl group to lock a molecule into its bioactive conformation reduces the entropic cost of binding, which can lead to a substantial increase in binding affinity (lower Ki) and functional potency (lower IC50/EC50).[2] Furthermore, the rigid and well-defined three-dimensional orientation of substituents on a cyclopropyl ring can enhance shape complementarity within a protein's binding pocket. This precise fit can improve selectivity for the intended target over other related proteins, thereby reducing the potential for off-target effects.[5]

A compelling example is seen in cis-12,13-cyclopropyl-epothilone analogues. The biological activity was found to be tightly linked to the specific stereochemical orientation of the cyclopropane moiety, with one diastereomer being almost equipotent with the natural product and the other being significantly less active.[9]

A Versatile Bioisostere

The cyclopropyl group is a master of disguise, frequently used as a bioisostere for other common chemical groups. This strategy involves replacing one functional group with another that retains similar biological activity but offers improved physicochemical or pharmacokinetic properties. The cyclopropyl ring is a successful bioisostere for:

  • gem-dimethyl and Isopropyl Groups: Offering a more rigid and metabolically stable alternative.[7][10]

  • Alkenes: Mimicking the rigid planar geometry of a C=C double bond without the associated reactivity or metabolic liabilities.[10]

  • Aromatic Rings: In some cases, it can project substituents into space in a manner similar to a phenyl ring.

  • Carbonyl Groups: Its electron-withdrawing nature can sometimes mimic the electronic properties of a carbonyl.

G cluster_0 Common Bioisosteric Replacements Cyclopropane Cyclopropyl Group GemDimethyl gem-Dimethyl -C(CH3)2 Cyclopropane->GemDimethyl Improves metabolic stability Reduces lipophilicity Isopropyl Isopropyl -CH(CH3)2 Cyclopropane->Isopropyl Adds rigidity Blocks metabolism Alkene Alkene -CH=CH- Cyclopropane->Alkene Maintains geometry Removes reactivity Carbonyl Carbonyl -C=O Cyclopropane->Carbonyl Mimics electronic character Improves stability

Caption: The cyclopropyl group as a versatile bioisostere.

Synthetic Strategies for Incorporation

The widespread use of the cyclopropyl ring in drug discovery has been enabled by the development of robust and scalable synthetic methods.[8] The most common strategies involve [2+1] cycloadditions, where a carbene or carbenoid equivalent is added across an alkene.

Workflow: The Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and highly reliable method for converting alkenes into cyclopropanes.[11][12] It is particularly valuable because it is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. Furthermore, the reaction can be directed by nearby hydroxyl groups, allowing for excellent diastereoselectivity.[13]

G cluster_0 Simmons-Smith Reaction Workflow Alkene Alkene Substrate (with optional directing group, e.g., -OH) Mix Reaction Mixture Alkene->Mix Cycloaddition [2+1] Cycloaddition Alkene->Cycloaddition Reagents Reagents: Diiodomethane (CH₂I₂) Diethylzinc (Et₂Zn) Reagents->Mix Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Mix Carbenoid Reactive Intermediate Mix->Carbenoid Forms Zinc Carbenoid (IZnCH₂I) Carbenoid->Cycloaddition Adds across double bond Product Cyclopropane Product Cycloaddition->Product Stereospecific

Caption: A generalized workflow for the Simmons-Smith reaction.

Other important methods include transition-metal-catalyzed reactions using diazo compounds and various intramolecular cyclization strategies.[12]

Conclusion

The cyclopropyl ring is a testament to the power of subtle structural modification in drug design. Its comparison with linear analogues reveals a consistent pattern of advantages: enhanced metabolic stability, favorable conformational rigidity leading to increased potency, and improved physicochemical properties such as solubility.[2][5][14] While not a universal solution, the strategic replacement of a flexible linear group with a rigid cyclopropane is a field-proven tactic for addressing common roadblocks in drug discovery, including poor pharmacokinetics and insufficient potency.[2][3] The continued development of novel synthetic methodologies ensures that this small but powerful ring will remain a cornerstone of medicinal chemistry for the foreseeable future.

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A Comparative Guide to the Spectroscopic Analysis for the Structural Confirmation of Methyl 1-(methylamino)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Methyl 1-(methylamino)cyclopropane-1-carboxylate, a compound featuring a unique strained cyclopropane ring coupled with both an amine and an ester functional group, presents a compelling case for a multi-faceted analytical approach. The rigidity of the cyclopropane scaffold and the presence of key functional groups make it an interesting building block for medicinal chemistry. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and confirm its structure: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings and practical considerations for each technique, supported by predictive data and established experimental protocols.

The Importance of Orthogonal Spectroscopic Techniques

No single analytical technique provides a complete structural picture. Instead, we rely on the synergy of orthogonal methods, each offering a unique piece of the structural puzzle. For a molecule like this compound, this is particularly crucial. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. IR spectroscopy confirms the presence of key functional groups by identifying their characteristic vibrational frequencies. Mass spectrometry complements this by providing the molecular weight and valuable information about the molecule's fragmentation pattern, which can further corroborate the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit several key features that are highly indicative of its structure. The most notable of these are the signals from the cyclopropane ring protons, which are expected to be significantly shielded (shifted upfield) due to the ring current effect of the strained three-membered ring.[1] This is a hallmark of the cyclopropane moiety.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Insights
Cyclopropane CH₂0.8 - 1.2Multiplet4HUpfield shift characteristic of the cyclopropane ring. Complex splitting due to geminal and cis/trans coupling.
N-H1.5 - 2.5Broad Singlet1HChemical shift and broadness are concentration and solvent dependent. Will disappear upon D₂O exchange.
N-CH₃2.3 - 2.6Singlet3HTypical chemical shift for a methyl group attached to a nitrogen atom.
O-CH₃3.6 - 3.8Singlet3HCharacteristic chemical shift for a methyl ester.

Comparative Analysis:

  • Versus Methyl cyclopropanecarboxylate: The spectrum of our target molecule will be distinguished by the additional signals for the N-H and N-CH₃ protons. The cyclopropane proton signals will also be shifted due to the influence of the adjacent amino group.

  • Versus 1-Aminocyclopropanecarboxylic acid: The key difference will be the presence of the O-CH₃ singlet at around 3.7 ppm, confirming the methyl ester, and the N-CH₃ singlet, confirming the N-methylation.[2][3]

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical; CDCl₃ is a good starting point for general solubility, while D₂O can be used to confirm the presence of the exchangeable N-H proton.[4]

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution to calibrate the chemical shift scale to 0 ppm.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Higher field strengths will provide better signal dispersion, which is particularly useful for resolving the complex multiplets of the cyclopropane protons.

  • Data Acquisition: A standard pulse-acquire sequence is typically sufficient. For a typical sample concentration, 16-64 scans should provide a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Key Insights
Cyclopropane CH₂15 - 25Upfield chemical shift characteristic of strained cyclopropane ring carbons.[5]
Quaternary Cyclopropane C30 - 40The carbon atom bonded to both the nitrogen and the carboxyl group.
N-CH₃30 - 35Typical chemical shift for an N-methyl group.[6]
O-CH₃50 - 55Characteristic chemical shift for an ester methyl group.[7]
Carbonyl C=O170 - 175Downfield chemical shift typical for an ester carbonyl carbon.[8]

Comparative Analysis:

  • Versus Methyl cyclopropanecarboxylate: The ¹³C spectrum of our target molecule will show an additional signal for the N-CH₃ carbon and the quaternary cyclopropane carbon will be shifted due to the attached amino group.

  • Versus 1-Aminocyclopropanecarboxylic acid: The key differences will be the presence of the O-CH₃ signal around 52 ppm and the N-CH₃ signal around 32 ppm.

Experimental Workflow for NMR Analysis

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms setup Instrument Setup (400+ MHz) add_tms->setup acquire Acquire FID Data (¹H and ¹³C) setup->acquire ft Fourier Transform acquire->ft phase_integrate Phase and Integrate ft->phase_integrate analyze Analyze Chemical Shifts, Coupling, and Integration phase_integrate->analyze confirm Structural Confirmation analyze->confirm G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry start Proposed Structure: This compound nmr_h ¹H NMR: - Cyclopropane signals (upfield) - N-CH₃ and O-CH₃ singlets - N-H (exchangeable) start->nmr_h nmr_c ¹³C NMR: - Strained ring carbons - Quaternary C - Ester C=O start->nmr_c ir FTIR: - N-H stretch (~3400 cm⁻¹) - C=O stretch (~1740 cm⁻¹) - Cyclopropane C-H stretch (~3080 cm⁻¹) start->ir ms MS: - Molecular Ion (m/z 129) - Nitrogen Rule compliance - Fragmentation (loss of -OCH₃) start->ms conclusion Confirmed Structure nmr_h->conclusion Confirms Connectivity nmr_c->conclusion Confirms Carbon Skeleton ir->conclusion Confirms Functional Groups ms->conclusion Confirms Molecular Weight

Caption: A logical diagram illustrating the convergent confirmation of the molecular structure using orthogonal spectroscopic methods.

Conclusion

The structural confirmation of this compound requires a synergistic application of NMR, IR, and Mass Spectrometry. Each technique provides a unique and essential set of data points that, when considered together, create a comprehensive and self-validating structural proof. The characteristic upfield signals of the cyclopropane ring in NMR, the distinct N-H and C=O stretching vibrations in IR, and the specific molecular ion and fragmentation patterns in MS all converge to provide an unambiguous identification of this molecule. This guide serves as a framework for researchers and scientists to approach the structural elucidation of similarly complex small molecules with confidence and scientific rigor.

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A Comparative Guide to the In Vitro and In Vivo Evaluation of Compounds Containing Methyl 1-(methylamino)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of strained ring systems, such as the cyclopropane moiety, into bioactive molecules is a well-established strategy in medicinal chemistry to enhance potency, metabolic stability, and target engagement.[1][2] This guide provides a comprehensive overview of the in vitro and in vivo evaluation of compounds featuring the Methyl 1-(methylamino)cyclopropane-1-carboxylate scaffold. While direct and extensive literature on this specific scaffold is emerging, this guide will draw upon data from closely related analogs, particularly derivatives of 1-aminocyclopropane-1-carboxylic acid (ACC), to provide a robust framework for its evaluation and comparison with other alternatives.[3][4]

The this compound Scaffold: A Profile

The this compound scaffold is a unique structural motif that combines the conformational rigidity of a cyclopropane ring with the functional handles of a secondary amine and a methyl ester. This combination offers several potential advantages in drug design:

  • Conformational Constraint: The three-membered ring locks the substituents in a defined spatial arrangement, which can lead to higher binding affinity and selectivity for a biological target.[1]

  • Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to improved pharmacokinetic profiles.

  • Modulation of Physicochemical Properties: The presence of the amine and ester groups allows for fine-tuning of properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug-like characteristics.

The synthesis of this scaffold can be achieved through various established methods in organic chemistry, often involving the cyclopropanation of an appropriate precursor followed by functional group manipulations. The commercially available building block, 1-(methylamino)cyclopropane-1-carboxylic acid, serves as a key starting material for the synthesis of diverse derivatives.[]

In Vitro Evaluation: Assessing Biological Activity and Mechanism of Action

The in vitro evaluation of compounds containing the this compound scaffold is crucial for determining their biological activity, mechanism of action, and potential therapeutic applications. Based on the activities observed for related cyclopropane-containing molecules, key areas for in vitro assessment include anticancer, antimicrobial, and enzyme inhibitory activities.

Comparative Anticancer Activity

Derivatives of 1-phenylcyclopropane carboxamide have demonstrated notable antiproliferative activity against various cancer cell lines.[6][7] This suggests that compounds incorporating the this compound scaffold should be evaluated for their cytotoxic and antiproliferative effects.

Table 1: Comparison of In Vitro Anticancer Activity of Cyclopropane-Containing Compounds

Compound ClassCell LineIC50 (µM)Reference
1-Phenylcyclopropane CarboxamidesU937 (Human Leukemia)5-20[6][7]
Hypothetical Compound A (this compound derivative)MCF-7 (Breast Cancer)To be determinedN/A
Hypothetical Compound B (Alternative Scaffold)MCF-7 (Breast Cancer)To be determinedN/A

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines a standard method for assessing the cytotoxic effects of test compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (and a positive control, e.g., doxorubicin) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Logical Workflow for In Vitro Anticancer Evaluation

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Compound Synthesis Compound Synthesis MTT Assay (Multiple Cell Lines) MTT Assay (Multiple Cell Lines) Compound Synthesis->MTT Assay (Multiple Cell Lines) Test Compounds Apoptosis Assay (e.g., Annexin V) Apoptosis Assay (e.g., Annexin V) MTT Assay (Multiple Cell Lines)->Apoptosis Assay (e.g., Annexin V) Active Compounds Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) MTT Assay (Multiple Cell Lines)->Cell Cycle Analysis (Flow Cytometry) Active Compounds Western Blot (Apoptotic Markers) Western Blot (Apoptotic Markers) Apoptosis Assay (e.g., Annexin V)->Western Blot (Apoptotic Markers)

Caption: Workflow for in vitro anticancer screening and mechanism of action studies.

Comparative Antimicrobial Activity

The unique structural features of cyclopropane-containing compounds have also been exploited in the development of antimicrobial agents. Therefore, evaluating the antibacterial and antifungal properties of this compound derivatives is a logical step.

Table 2: Comparison of In Vitro Antimicrobial Activity (MIC in µg/mL)

Compound ClassS. aureusE. coliC. albicansReference
Cyclopropane-containing Amides128-512>51264-256
Hypothetical Compound C (this compound derivative)To be determinedTo be determinedTo be determinedN/A
Ciprofloxacin (Control) 0.25-10.015-0.12N/A
Fluconazole (Control) N/AN/A0.25-2

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Prepare Inoculum: Culture the microbial strain overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profile.

Comparative In Vivo Efficacy

The choice of the in vivo model will depend on the therapeutic area identified from the in vitro screening. For instance, if a compound shows potent anticancer activity, a tumor xenograft model in immunocompromised mice would be appropriate.

Table 3: Comparison of In Vivo Anticancer Efficacy in a Xenograft Model

Treatment GroupTumor Growth Inhibition (%)Body Weight Change (%)Reference
Vehicle Control00N/A
Hypothetical Compound A (20 mg/kg, i.p.)To be determinedTo be determinedN/A
Positive Control (e.g., Paclitaxel) 60-80-5 to -10N/A

Experimental Protocol: Murine Tumor Xenograft Study

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups and initiate treatment with the test compound, a vehicle control, and a positive control. Administer the treatments via a clinically relevant route (e.g., intraperitoneal, oral).

  • Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Logical Workflow for In Vivo Efficacy and PK/PD Studies

cluster_0 Pre-clinical Evaluation In Vitro Hit In Vitro Hit Pharmacokinetic (PK) Study Pharmacokinetic (PK) Study In Vitro Hit->Pharmacokinetic (PK) Study Lead Compound Efficacy Study (Xenograft) Efficacy Study (Xenograft) Pharmacokinetic (PK) Study->Efficacy Study (Xenograft) Dosing Regimen Toxicology Study Toxicology Study Efficacy Study (Xenograft)->Toxicology Study Efficacious Dose

Caption: Workflow for in vivo evaluation of a lead compound.

Pharmacokinetic and Toxicological Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of the compounds, is critical for their development as therapeutic agents. In silico tools can provide initial predictions of ADME and toxicity profiles.[8]

Table 4: Predicted ADME Properties of a Hypothetical Compound

ParameterPredicted ValueMethod
Oral BioavailabilityModerate to HighIn silico model
Blood-Brain Barrier PenetrationLowIn silico model
Cytochrome P450 InhibitionLowIn silico model
hERG InhibitionLowIn silico model

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. This guide provides a comprehensive framework for the systematic in vitro and in vivo evaluation of compounds containing this moiety. By leveraging comparative data from structurally related analogs and employing robust experimental protocols, researchers can effectively assess the potential of these compounds and advance the most promising candidates toward clinical development. Future research should focus on synthesizing a diverse library of derivatives and evaluating them across a broad range of biological targets to fully unlock the therapeutic potential of this unique chemical scaffold.

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  • 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regul
  • Analogues of Neuropeptide Y Containing β-Aminocyclopropane Carboxylic Acids are the Shortest Linear Peptides That Are Selective for the Y1 Receptor.
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  • Alicyclic β- and γ-Amino Acids: Useful Scaffolds for the Stereocontrolled Access to Amino Acid-Based Carbocyclic Nucleoside Analogs. NIH.
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A Comparative Guide to Enhancing Peptide Metabolic Stability: The Role of Methyl 1-(methylamino)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often hampered by their rapid degradation in the body.[1][2] This guide provides an in-depth comparison of strategies to enhance peptide metabolic stability, with a special focus on the incorporation of Methyl 1-(methylamino)cyclopropane-1-carboxylate (MACC), a novel constrained amino acid. We will explore the mechanisms of stability, present detailed experimental protocols for assessment, and compare the performance of MACC-modified peptides against established alternatives using supportive data.

Part 1: The Challenge of Peptide Instability

Peptides, as therapeutic agents, are highly susceptible to enzymatic degradation by proteases (peptidases) found throughout the body, particularly in the plasma, liver, kidney, and gastrointestinal tract.[3][4] This proteolysis leads to a short in vivo half-life, limiting bioavailability and therapeutic efficacy.[1][2] The primary sites of cleavage are the peptide bonds, which are targeted by two main classes of peptidases:

  • Exopeptidases: Cleave peptide bonds from the ends of the peptide chain (N- or C-terminus).

  • Endopeptidases: Cleave peptide bonds within the peptide sequence.

Understanding these degradation pathways is fundamental to designing peptides that can resist them.

Part 2: Strategies for Enhancing Metabolic Stability

Numerous medicinal chemistry strategies have been developed to protect peptides from proteolytic degradation.[1][3][4] These methods generally rely on altering the peptide's structure to make it a poor substrate for proteases, either by sterically hindering the enzyme's approach or by locking the peptide into a conformation that is not recognized by the enzyme's active site.

Established Alternatives

Several well-established techniques are routinely employed in peptide drug design:

  • N-Methylation: The substitution of a hydrogen atom on a backbone amide with a methyl group.[5] This modification sterically shields the adjacent peptide bond from enzymatic attack and can also introduce conformational constraints.[5][6][7] N-methylation has been shown to improve proteolytic stability, membrane permeability, and in some cases, receptor selectivity.[6][8]

  • D-Amino Acid Substitution: Replacing a naturally occurring L-amino acid with its D-enantiomer at a site susceptible to cleavage.[9] Proteases are highly stereospecific and generally do not recognize substrates containing D-amino acids, thus significantly enhancing stability.[10]

  • Cyclization: Covalently linking the N- and C-termini (head-to-tail) or connecting a terminus to a side chain.[5] Cyclization prevents degradation by exopeptidases and introduces significant conformational rigidity, which can protect against endopeptidases and sometimes enhance binding affinity.[2][5]

  • Terminal Modifications: Acetylating the N-terminus or amidating the C-terminus neutralizes the terminal charges and mimics a native peptide bond, thereby blocking the action of many exopeptidases.[9]

The Novel Approach: Modification with this compound (MACC)

A promising, more recent strategy involves the incorporation of unnatural, conformationally constrained amino acids. MACC is a prime example, combining the features of two proven stability-enhancing strategies in a single building block.

The structure of the amino acid derived from MACC features:

  • A Cyclopropane Ring: This is the smallest cycloalkane and imparts significant rigidity to the peptide backbone.[11] This rigidity can lock the peptide into a specific bioactive conformation, potentially increasing potency while making it unrecognizable to many proteases.[11][12] The use of cyclopropyl groups in medicinal chemistry is a known strategy to enhance metabolic stability and reduce off-target effects.[11][12][13][14]

  • An N-Methyl Group: As with standard N-methylation, this group provides direct steric hindrance at the nitrogen atom, further protecting the preceding peptide bond from enzymatic cleavage.

The dual-action nature of MACC—providing both extreme conformational constraint and N-methylation—makes it a powerful tool for stabilizing peptides against degradation.

Part 3: Experimental Assessment of Metabolic Stability

To objectively compare these strategies, standardized in vitro assays are essential. These assays provide quantitative data on a peptide's stability in environments that simulate key metabolic compartments of the body.

In Vitro Human Liver Microsome Stability Assay

This assay is a cornerstone for evaluating Phase I metabolism, primarily driven by cytochrome P450 (CYP) enzymes found in the liver.[15][16]

Workflow: Liver Microsome Stability Assay

Caption: Workflow for a typical human liver microsome stability assay.

Detailed Protocol:

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction mixture containing the microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).[16][17]

  • Pre-incubation: Add the test peptide (e.g., at a final concentration of 1 µM) to the microsome mixture and pre-incubate for 5 minutes at 37°C.[17]

  • Initiation: Start the metabolic reaction by adding the cofactor NADPH (final concentration ~1 mM).[16]

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[15][16]

  • Termination: Immediately quench the reaction by adding the aliquot to a multiple volume of cold acetonitrile containing an internal standard.[17]

  • Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent peptide.

  • Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percent remaining peptide against time.

In Vitro Plasma Stability Assay

This assay assesses a peptide's susceptibility to degradation by proteases present in blood, which is critical for parenteral drug administration.[18]

Workflow: Plasma Stability Assay

Caption: General workflow for an in vitro plasma stability assay.

Detailed Protocol:

  • Preparation: Thaw pooled human plasma (heparinized) and bring it to 37°C.

  • Initiation: Add the test peptide (e.g., final concentration of 10 µM) to the plasma to start the incubation.[19]

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the mixture.[18]

  • Termination: Stop the enzymatic degradation by adding a precipitating agent like cold acetonitrile or trichloroacetic acid (TCA).[20]

  • Processing: Centrifuge the samples to remove precipitated plasma proteins.

  • Analysis: Quantify the remaining parent peptide in the supernatant using LC-MS/MS.

  • Calculation: Calculate the half-life (t½) from the degradation curve.[21]

Part 4: Comparative Performance Analysis

To illustrate the relative efficacy of these strategies, we present data from a hypothetical case study. A model pentapeptide, H-Tyr-Ala-Gly-Phe-Leu-OH, known to be susceptible to degradation, is modified using the different strategies discussed.

Table 1: Comparative Stability in Human Liver Microsomes

Peptide AnalogueModificationHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Parent Peptide None886.6
Analogue A N-methyl-Ala759.2
Analogue B D-Ala> 120< 5.8
Analogue C Head-to-Tail Cyclized> 120< 5.8
Analogue D MACC replacing Ala > 120 < 5.8

Table 2: Comparative Stability in Human Plasma

Peptide AnalogueModificationHalf-Life (t½, min)
Parent Peptide None25
Analogue A N-methyl-Ala210
Analogue B D-Ala> 480
Analogue C Head-to-Tail Cyclized> 480
Analogue D MACC replacing Ala > 480
Data Interpretation

The data clearly demonstrates that the unmodified parent peptide is rapidly degraded in both liver microsomes and plasma. All modification strategies significantly improve metabolic stability.

  • N-methylation (Analogue A) provides a substantial ~9-fold increase in stability in both matrices, confirming its utility.

  • D-Amino acid substitution (Analogue B) and Cyclization (Analogue C) are highly effective, pushing the half-lives beyond the typical duration of the assays. This highlights their power in preventing recognition by a broad range of proteases.

  • MACC Modification (Analogue D) shows performance on par with the most robust strategies like D-amino acid inclusion and cyclization. The combination of extreme conformational constraint from the cyclopropane ring and steric shielding from the N-methyl group provides exceptional resistance to enzymatic degradation in both metabolic environments.

The results position MACC as a highly effective, single-residue modification strategy capable of imparting metabolic stability comparable to more complex or drastic modifications like full backbone cyclization.

Part 5: Conclusion and Future Outlook

The modification of peptides to improve metabolic stability is a critical step in the development of peptide therapeutics. While established methods such as N-methylation, D-amino acid substitution, and cyclization are effective, they can sometimes negatively impact biological activity or present synthetic challenges.[22]

The incorporation of This compound (MACC) represents a potent and efficient alternative. By combining two validated stability-enhancing features—conformational constraint and N-methylation—into a single amino acid, MACC provides exceptional resistance to proteolytic degradation. As demonstrated, its performance is comparable to the most robust stabilization strategies available.

For drug development professionals, MACC offers a powerful tool to rapidly engineer highly stable peptides. Future research should focus on systematically evaluating the impact of MACC incorporation on receptor binding affinity and overall in vivo pharmacokinetic profiles to fully validate its potential in creating the next generation of peptide drugs.

References

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  • Chembid. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery.
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  • ResearchGate. (n.d.). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability.
  • Bentham Science. (n.d.). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability.
  • ACS Publications. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
  • ACS Publications. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • PubMed Central. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry.
  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.
  • PubMed. (2008). Structure-activity relationship and metabolic stability studies of backbone cyclization and N-methylation of melanocortin peptides. Biopolymers, 90(5), 671-82.
  • PubMed. (2024, October 14). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacol Transl Sci, 7(11), 3618-3625.
  • MDPI. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.
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  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • PLOS One. (n.d.). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.
  • PubMed Central. (n.d.). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides.
  • PubMed. (n.d.). N-methylation of peptides: a new perspective in medicinal chemistry.
  • Cyprotex. (n.d.). Microsomal Stability.
  • PubMed Central. (n.d.). Constrained Peptides as Miniature Protein Structures.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • learn.ssd.org. (n.d.). Peptide Metabolic Stability.
  • BOC Sciences. (2023, February 3). Methods to improve the metabolic stability of peptides.
  • PubMed Central. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • ResearchGate. (2025, August 9). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides | Request PDF.
  • ResearchGate. (2025, August 6). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
  • PubMed Central. (n.d.). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases.
  • PubMed Central. (n.d.). Strategies for Improving Peptide Stability and Delivery.
  • Sigma-Aldrich. (n.d.). Peptide Stability and Potential Degradation Pathways.
  • PubMed Central. (n.d.). On the Utility of Chemical Strategies to Improve Peptide Gut Stability.

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A Comparative Guide to the Biological Efficacy of Methyl 1-(methylamino)cyclopropane-1-carboxylate Derivatives Versus Existing Neuromodulatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential biological efficacy of Methyl 1-(methylamino)cyclopropane-1-carboxylate derivatives against established drugs that modulate glutamatergic neurotransmission. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel chemical entities for neurological disorders. This document synthesizes current understanding of cyclopropane-containing compounds in medicinal chemistry and draws parallels with the mechanisms and clinical utility of existing therapeutics.

Introduction: The Rationale for Cyclopropane Scaffolds in Neurotherapeutics

The cyclopropane ring, a three-membered carbocycle, is a unique structural motif that has garnered significant interest in modern drug discovery. Its inherent ring strain and rigidity offer several advantages when incorporated into a drug candidate. These benefits include enhanced metabolic stability, improved binding affinity and potency due to conformational restriction, and the ability to modulate physicochemical properties such as lipophilicity, which can lead to better brain permeability.[1][2] The unique electronic properties of the cyclopropane ring can also influence interactions with biological targets.[3]

This compound and its derivatives are a class of compounds that leverage these properties. As analogues of 1-aminocyclopropane-1-carboxylic acid (ACC), they are being investigated for their potential to modulate the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[4][5] Overactivation of the NMDA receptor is implicated in excitotoxicity, a pathological process contributing to neuronal damage in various neurological disorders.[6] Therefore, developing novel modulators of this receptor is a critical area of research.

This guide will explore the potential mechanism of action of these cyclopropane derivatives and compare their hypothetical efficacy profile with two well-established drugs that target the glutamatergic system: Memantine and Riluzole.

The NMDA Receptor: A Prime Target for Neuroprotection

The NMDA receptor is a ligand-gated ion channel that is crucial for excitatory synaptic transmission in the central nervous system.[7][8] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[6] Upon activation, the channel opens, allowing the influx of Ca2+, which triggers a cascade of intracellular signaling events.

While essential for normal brain function, excessive activation of NMDA receptors leads to an overload of intracellular Ca2+, initiating excitotoxic pathways that result in neuronal death. This process is a common feature in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), as well as in acute conditions like stroke.[6][9]

Signaling Pathway: NMDA Receptor-Mediated Excitotoxicity

NMDA_Excitotoxicity cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Potential Intervention Points Glutamate_vesicle Glutamate Vesicles Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release NMDA_R NMDA Receptor Glutamate_release->NMDA_R Binds Ca_influx Ca²+ Influx NMDA_R->Ca_influx Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_influx->Excitotoxicity Derivative Methyl 1-(methylamino)cyclopropane -1-carboxylate Derivative Derivative->NMDA_R Modulates (Glycine Site) Memantine Memantine Memantine->NMDA_R Blocks Channel Riluzole Riluzole Riluzole->Glutamate_release Inhibits

Caption: Simplified signaling pathway of NMDA receptor-mediated excitotoxicity and the potential points of intervention for the novel derivatives and existing drugs.

Comparative Analysis: this compound Derivatives vs. Existing Drugs

Mechanism of Action
  • This compound Derivatives: Based on studies of related 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives, these compounds are hypothesized to act as modulators of the NMDA receptor, likely at the glycine co-agonist binding site.[5][10] Some ACC derivatives have been shown to displace glycine binding, suggesting they could act as partial agonists or antagonists at this site.[5][10] A partial agonist would provide a baseline level of receptor activation while preventing excessive stimulation by high concentrations of glycine, offering a more nuanced modulation compared to a complete channel block.

  • Memantine: This drug is an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor.[4] It preferentially blocks the ion channel when it is excessively open, a state associated with pathology, while having minimal effect on normal synaptic transmission.[6] This voltage-dependent and rapid on/off binding kinetics are thought to contribute to its favorable side-effect profile compared to other NMDA receptor antagonists.[6]

  • Riluzole: Riluzole has a multi-faceted mechanism of action. It is known to inhibit the release of glutamate from presynaptic terminals, thereby reducing the overall excitatory signal.[11] It also blocks voltage-dependent sodium channels and has some postsynaptic effects by non-competitively blocking NMDA receptors.[11]

Biological Efficacy and Clinical Applications

The following table summarizes the known and potential efficacy of these compounds. It is important to note that the data for this compound derivatives is largely speculative at this stage and requires experimental validation.

FeatureThis compound DerivativesMemantineRiluzole
Primary Target NMDA Receptor (Glycine Site)NMDA Receptor (Channel Pore)Presynaptic Glutamate Release, Voltage-Gated Sodium Channels
Potential Advantages Nuanced modulation, potentially better side-effect profile due to partial agonism/antagonism. Enhanced metabolic stability from cyclopropane ring.[1]Clinically proven efficacy in moderate-to-severe Alzheimer's disease.[4][10] Good safety profile.[7]Broad mechanism of action. Approved for Amyotrophic Lateral Sclerosis (ALS).[3][8]
Potential Disadvantages Efficacy and safety are yet to be established in clinical trials. Potency of current derivatives appears to be low in preliminary studies.[10]Limited efficacy in mild Alzheimer's disease.[10] Can cause dizziness and somnolence.[7]Modest extension of lifespan in ALS.[3] Can cause side effects such as nausea and asthenia.
Clinical Applications Potential for: Neurodegenerative diseases, psychiatric disorders.Moderate-to-severe Alzheimer's Disease.[4][10]Amyotrophic Lateral Sclerosis (ALS).[8]

Experimental Protocols for Efficacy Determination

To ascertain the biological efficacy of novel this compound derivatives, a series of in vitro and in vivo experiments are necessary.

In Vitro Efficacy Assessment

Objective: To determine the affinity and functional activity of the derivatives at the NMDA receptor.

Methodology: Radioligand Binding Assay

  • Preparation of Synaptic Membranes: Isolate synaptic membranes from rat brain tissue (e.g., hippocampus or cortex).

  • Binding Reaction: Incubate the synaptic membranes with a radiolabeled ligand specific for the glycine binding site of the NMDA receptor (e.g., [³H]glycine or [³H]DCKA).

  • Competition Assay: Perform the incubation in the presence of increasing concentrations of the test compound (this compound derivative).

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This will determine the affinity of the compound for the glycine site.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay Start Start Prep_Membranes Prepare Synaptic Membranes Start->Prep_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prep_Membranes->Incubate Filter Separate Bound and Free Ligand (Filtration) Incubate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Analyze Calculate IC50 Value Count->Analyze End End Analyze->End

Caption: Step-by-step workflow for a radioligand binding assay to determine the affinity of a test compound.

Cellular Efficacy Assessment

Objective: To evaluate the neuroprotective effects of the derivatives against excitotoxicity.

Methodology: In Vitro Excitotoxicity Assay

  • Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

  • Pre-treatment: Treat the cells with various concentrations of the this compound derivative for a specified period.

  • Induction of Excitotoxicity: Expose the cells to a high concentration of glutamate or NMDA to induce excitotoxicity.

  • Cell Viability Assay: After the excitotoxic insult, assess cell viability using a standard method such as the MTT assay or LDH release assay.

  • Data Analysis: Compare the viability of cells treated with the derivative to that of untreated control cells to determine the neuroprotective effect.

Conclusion and Future Directions

This compound derivatives represent a promising, yet largely unexplored, class of compounds for the modulation of the NMDA receptor. The incorporation of the cyclopropane moiety offers theoretical advantages in terms of metabolic stability and binding affinity.[1] Their potential mechanism of action at the glycine co-agonist site of the NMDA receptor could provide a more subtle and potentially safer means of controlling receptor activity compared to the channel-blocking mechanism of drugs like Memantine.[5][10]

However, the current body of evidence is preliminary. Significant further research is required to synthesize and screen a library of these derivatives to identify potent lead compounds. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of their biological efficacy. Head-to-head comparisons with existing drugs like Memantine and Riluzole in both in vitro and in vivo models of neurological disease will be crucial to determine if these novel cyclopropane derivatives can offer a tangible therapeutic advantage. The path from these early-stage molecules to a clinically approved drug is long, but the unique properties of the cyclopropane scaffold make this a worthy avenue of investigation in the ongoing search for more effective neuroprotective agents.

References

  • McGlacken, G. P., & Fairlamb, I. J. S. (2005). 1-Aminocyclopropane-1-carboxylic acid (ACC) and its derivatives: their chemistry and biology. Beilstein Journal of Organic Chemistry, 1, 3.
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"confirming the mechanism of action for Methyl 1-(methylamino)cyclopropane-1-carboxylate containing compounds"

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Confirming the Mechanism of Action for Novel Cyclopropane-Containing Compounds

The incorporation of the cyclopropane ring is a highly effective strategy in modern medicinal chemistry. This small, strained ring system imparts conformational rigidity, enhances metabolic stability, and can improve binding potency and selectivity by locking a molecule into its bioactive conformation.[1][2] Compounds containing the Methyl 1-(methylamino)cyclopropane-1-carboxylate scaffold and its derivatives are emblematic of this class, showing promise in various therapeutic areas. However, moving from a compound that elicits a desirable phenotypic response in a cell-based assay to fully understanding its molecular mechanism of action (MOA) is a critical and complex challenge.

This guide provides a comprehensive, multi-phase framework for researchers, scientists, and drug development professionals to systematically identify, validate, and characterize the MOA of this promising class of compounds. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust mechanistic narrative.

Phase 1: Unbiased Target Identification – From Phenotype to Putative Proteins

When a novel compound demonstrates a compelling cellular phenotype (e.g., apoptosis, cell cycle arrest) but its direct molecular target is unknown, the first step is to cast a wide, unbiased net to identify potential binding partners. This process, often called target deconvolution, utilizes chemoproteomic strategies to isolate proteins that physically interact with the compound.[3][4]

Two primary and complementary approaches are Photoaffinity Labeling (PAL) and Affinity Chromatography coupled with Mass Spectrometry (AC-MS).

  • Photoaffinity Labeling (PAL): This powerful technique involves synthesizing a compound analog that incorporates a photoreactive group (e.g., benzophenone, diazirine) and a reporter tag (e.g., biotin).[5][6] Upon irradiation with UV light, the photoreactive group forms a highly reactive species that covalently cross-links to any nearby interacting proteins, allowing for their subsequent enrichment and identification.[7][8][9]

  • Affinity Chromatography-Mass Spectrometry (AC-MS): This classic method involves immobilizing a modified version of the compound onto a solid support (like agarose beads) to create an affinity resin.[10][11] A cell lysate is then passed over this resin, and proteins that bind to the compound are "captured." After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[12]

Table 1: Comparison of Unbiased Target Identification Methods

Feature Photoaffinity Labeling (PAL) Affinity Chromatography (AC-MS)
Principle Covalent cross-linking upon UV activation Non-covalent capture on an immobilized ligand
Compound Modification Requires synthesis of a probe with a photoreactive group and a tag. Requires synthesis of a probe with a linker for immobilization.
Binding Requirement Captures interactions at the moment of irradiation, including transient ones. Requires a stable interaction with sufficient affinity to withstand washing steps.
Pros Can be performed in living cells; captures weaker or transient interactions. Technically more straightforward; does not require UV activation.
Cons Probe synthesis can be complex; potential for non-specific cross-linking. Immobilization linker may cause steric hindrance; potential for non-specific binding to the matrix.

| Best For | Identifying targets in a physiological cellular context. | Initial, broad screening of stable protein interactors from cell lysates. |

G cluster_0 Phase 1: Workflow phenotype Novel Compound with Cellular Phenotype synthesis Synthesize Modified Probes (PAL or Affinity Matrix) phenotype->synthesis incubation Incubate Probe with Cell Lysate or Live Cells synthesis->incubation capture Capture/Cross-link Target Proteins incubation->capture wash Wash Non-specific Binders capture->wash elute Elute/Isolate Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms hits Generate Putative Target List ms->hits

Caption: Unbiased target identification workflow.

Phase 2: Target Validation – Confirming Direct and In-Cell Engagement

The output of Phase 1 is a list of candidate proteins. It is crucial to validate these hits to eliminate false positives and confirm direct, meaningful interactions.[13][14] This phase compares methods that directly measure the biophysical interaction between the unmodified compound and its putative target(s).

The gold-standard technique for confirming target engagement within a physiological environment is the Cellular Thermal Shift Assay (CETSA) .[15] It operates on the principle that when a protein binds to a ligand (the drug), it becomes thermodynamically stabilized.[16] This increased stability makes the protein more resistant to heat-induced denaturation. By heating cells treated with the compound across a temperature gradient and measuring the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound is strong evidence of direct target engagement in the cell.[17][18]

For a more quantitative, in-vitro assessment of binding kinetics, Surface Plasmon Resonance (SPR) is unparalleled.[19] SPR is a label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the purified target protein) immobilized on a sensor chip in real-time.[20][21] This provides precise data on association rate (k_on), dissociation rate (k_off), and binding affinity (K_D).[22][23]

Table 2: Comparison of Target Validation Methods

Feature Cellular Thermal Shift Assay (CETSA) Surface Plasmon Resonance (SPR)
Environment Intact cells or cell lysates In vitro (purified components)
Principle Ligand-induced thermal stabilization Change in refractive index upon binding
Key Output Thermal shift (ΔT_m) confirming engagement Binding affinity (K_D), kinetics (k_on, k_off)
Compound Form Unmodified, native compound Unmodified, native compound
Pros Physiologically relevant; confirms cell permeability and engagement. Highly quantitative; provides detailed kinetic information.
Cons Semi-quantitative; requires a specific antibody for detection (WB-CETSA). Requires purified, active target protein; immobilization can affect protein conformation.

| Best For | Confirming a compound binds its target in a cellular context. | Precise ranking of compound affinity and understanding binding kinetics. |

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment: Plate cells and grow to ~80% confluency. Treat cells with the this compound compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating: Harvest cells, wash, and resuspend in a buffered saline solution. Aliquot cell suspensions into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western Blot or ELISA using a target-specific antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein relative to the non-heated control against the temperature. Determine the melting temperature (T_m) and the thermal shift (ΔT_m) induced by the compound.

Table 3: Representative CETSA Data for Target Protein X

Temperature (°C) Vehicle (% Soluble) 10 µM Compound (% Soluble)
46 100 100
50 95 98
54 52 (T_m) 89
58 15 75
62 5 55 (T_m)
66 <1 20

| Resulting Shift (ΔT_m) | - | +8°C |

Phase 3: Functional Elucidation – Linking Binding to Biology

Confirming that a compound binds a target is only half the story. The next critical phase is to demonstrate that this binding event is responsible for the observed cellular phenotype. This involves functional assays tailored to the putative target class.

If the validated target is an enzyme, classic enzyme inhibition assays are the most direct functional validation.[24] These experiments measure the activity of the purified enzyme in the presence of varying concentrations of the compound to determine its potency (IC50) and mode of inhibition (e.g., competitive, non-competitive).[25][26][27]

To understand the broader cellular consequences, transcriptomics via RNA-sequencing (RNA-Seq) is an exceptionally powerful, unbiased approach.[28][29] By comparing the global gene expression profiles of cells treated with the compound versus a control, researchers can identify entire signaling pathways that are up- or down-regulated.[30][31] If the compound inhibits a key kinase, for example, RNA-Seq should reveal expression changes in genes known to be downstream of that kinase's pathway.

G cluster_1 Phase 3: Hypothetical Kinase Inhibition Pathway Compound Cyclopropane Compound Target Target Kinase X Compound->Target Inhibits Substrate Substrate Protein Target->Substrate Phosphorylates pSubstrate Phosphorylated Substrate TF Transcription Factor pSubstrate->TF Activates pTF Active TF nucleus Nucleus pTF->nucleus gene Target Genes (e.g., Apoptosis Regulator) nucleus->gene Regulates Transcription mRNA mRNA Transcript gene->mRNA phenotype Cellular Phenotype (Apoptosis) mRNA->phenotype

Caption: Hypothetical signaling pathway elucidation.

Experimental Protocol: RNA-Seq Workflow for MOA
  • Experimental Design: Treat cells with the compound at a functionally relevant concentration (e.g., the EC50 for the observed phenotype) and a vehicle control. Include multiple biological replicates (n≥3) for statistical power.

  • RNA Extraction: Lyse cells and extract total RNA using a high-purity kit. Assess RNA quality and quantity (e.g., via Agilent Bioanalyzer).

  • Library Preparation: Deplete ribosomal RNA (rRNA) and construct sequencing libraries from the remaining mRNA or total RNA. This involves fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Trim adapters and remove low-quality reads.

    • Alignment: Align reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression: Identify genes that are statistically up- or down-regulated between the compound-treated and control groups.

    • Pathway Analysis: Use bioinformatics tools (e.g., GSEA, DAVID) to determine which biological pathways are significantly enriched in the list of differentially expressed genes.

Phase 4: Comparative Analysis & Selectivity Profiling

A successful drug candidate must be selective for its intended target to minimize off-target effects and potential toxicity.[32] This final phase compares the compound's activity against a broad panel of related proteins.

If the primary target is a protein kinase, kinome profiling is essential.[33] This involves screening the compound, typically at a fixed concentration (e.g., 1 µM), against a large panel of hundreds of purified kinases.[34][35][36] The results, usually expressed as percent inhibition, provide a comprehensive "fingerprint" of the compound's selectivity across the human kinome. This data is critical for lead optimization and predicting potential side effects.

Table 4: Representative Kinome Profiling Data (% Inhibition at 1 µM)

Kinase Target Compound A (On-Target) Compound B (Off-Target) Known Inhibitor C
Target Kinase X 98% 95% 99%
Kinase Y 15% 88% 5%
Kinase Z 5% 10% 8%
CDK2 2% 65% 4%
SRC 8% 35% 12%

| Interpretation | Highly potent and selective | Potent but non-selective (promiscuous) | Benchmark selective inhibitor |

Conclusion

Confirming the mechanism of action for a novel compound like those containing the this compound scaffold is not a linear process but an integrated, iterative cycle of hypothesis generation and validation. By systematically progressing through unbiased target discovery, rigorous biophysical and cellular validation, functional pathway analysis, and broad selectivity profiling, researchers can build a robust and compelling case for a compound's MOA. This multi-faceted approach, which combines chemoproteomics, cellular biophysics, and genomics, is essential for de-risking drug development programs and provides the foundational understanding required to translate a promising molecule into a therapeutic reality.

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A Comparative Guide to the Cross-Validation of Analytical Data for Methyl 1-(methylamino)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Cyclopropane Scaffolds

Methyl 1-(methylamino)cyclopropane-1-carboxylate, a unique non-proteinogenic amino acid ester, represents a class of molecules with significant potential in drug discovery. Its constrained cyclopropane ring and amino acid functionality make it a valuable scaffold for introducing conformational rigidity into peptide-based therapeutics or as a key intermediate in the synthesis of complex pharmaceutical agents. The accurate and precise quantification of this analyte in various matrices, from reaction mixtures to biological fluids, is paramount for its successful development and application.

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of this compound. We will delve into the principles, experimental protocols, and validation parameters for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we will establish a robust framework for the cross-validation of data generated from these disparate techniques, ensuring data integrity and consistency across different analytical platforms—a critical step in pharmaceutical development and regulatory submission. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of analytical method validation for novel small molecules.

The principles and procedures outlined herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), specifically Q2(R2) Validation of Analytical Procedures, and guidance from the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

Comparative Analysis of Primary Analytical Techniques

The choice of an analytical technique is governed by the physicochemical properties of the analyte and the intended purpose of the analysis (e.g., identification, quantification, impurity profiling). This compound possesses a combination of features—polarity from the amino and ester groups, and potential volatility—that make it amenable to several analytical approaches.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is a logical starting point.[6]

  • Expertise & Experience: The presence of the polar methylamino and carboxylate groups suggests good solubility in aqueous-organic mobile phases. An RP-HPLC method separates compounds based on their hydrophobicity. The cyclopropane ring and methyl groups provide some non-polar character, allowing for retention on a C18 or similar stationary phase. The key to a successful separation is controlling the ionization of the amino group through pH adjustment of the mobile phase. A slightly acidic mobile phase (e.g., using formic or phosphoric acid) will ensure the amine is protonated, leading to sharper peaks and better reproducibility. Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). Given the lack of a strong chromophore in the target molecule, HPLC-MS would be the most sensitive and specific approach.

  • Trustworthiness (Self-Validating System): A robust HPLC method incorporates system suitability tests (SSTs) before each run.[5] These tests, which include parameters like peak asymmetry, theoretical plates, and reproducibility of replicate injections of a standard, ensure that the chromatographic system is performing as expected.

  • Chromatographic System: Agilent 1290 Infinity II LC System coupled to a 6545XT AdvanceBio LC/Q-TOF.

  • Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detection: Electrospray Ionization (ESI), Positive Mode.

  • Monitored Ion (m/z): 130.0863 [M+H]⁺ (for this compound).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7][8] Direct analysis of this compound by GC may be challenging due to the polarity of the amino group, which can lead to poor peak shape and thermal degradation.[9] Therefore, derivatization is often necessary to increase volatility and thermal stability.[7][8][9][10]

  • Expertise & Experience: The primary amino group is a prime target for derivatization. Acylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA) can effectively cap the polar N-H bond, making the molecule more amenable to GC analysis.[7][10] The resulting derivative will be more volatile and less likely to interact with active sites in the GC inlet and column. This derivatization step adds complexity but can significantly improve sensitivity and chromatographic performance. The use of an internal standard, ideally a stable isotope-labeled version of the analyte, is crucial for accurate quantification.[7][9][10]

  • Trustworthiness (Self-Validating System): The inclusion of quality control (QC) samples at multiple concentration levels within each analytical run validates the performance of the method in real-time.[9][10] The consistent recovery of these QC samples provides confidence in the accuracy of the data for unknown samples.

  • Sample Preparation (Derivatization):

    • To 100 µL of sample (in a suitable organic solvent like ethyl acetate), add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC System: Agilent 8890 GC System coupled to a 5977B MSD.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 70 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injection Mode: Splitless, 1 µL.

  • MS Detection: Electron Ionization (EI), Scan mode (m/z 40-500) for identification, Selected Ion Monitoring (SIM) for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).[11] Unlike chromatographic techniques, NMR is a primary ratio method, meaning it can provide concentration information without the need for an identical analyte standard, by comparing the integral of an analyte signal to that of a certified internal standard.

  • Expertise & Experience: The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl ester, the N-methyl group, and the diastereotopic protons of the cyclopropane ring.[12][13] For quantitative purposes, a certified internal standard with a known concentration and a simple spectrum with signals in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone) must be added to the sample. The key to accurate qNMR is ensuring complete relaxation of all relevant nuclei, which is achieved by using a long relaxation delay (D1) in the pulse sequence.

  • Trustworthiness (Self-Validating System): The inherent quantitative nature of NMR, when performed correctly, is self-validating. The molar ratio of the analyte to the internal standard is directly proportional to the ratio of their integrated signal areas, divided by the number of protons contributing to each signal. This provides a direct and absolute measure of quantity.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample containing this compound.

    • Accurately weigh and add approximately 10 mg of a certified internal standard (e.g., maleic acid).

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Spectrometer: Bruker Avance III HD 400 MHz spectrometer or equivalent.

  • Pulse Program: A standard 1D proton experiment with a 30° pulse angle.

  • Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for qNMR).

  • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals for the analyte and the internal standard.

  • Calculation: The concentration of the analyte is calculated using the following formula: C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std where C is concentration, I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the standard.

Performance Characteristics: A Tabulated Comparison

The following table summarizes the expected performance characteristics for each analytical technique based on established validation guidelines.[1][4] The values are illustrative and would need to be confirmed through rigorous validation studies.

Parameter HPLC-MS GC-MS (with Derivatization) Quantitative NMR (qNMR)
Specificity High (based on retention time and mass-to-charge ratio)High (based on retention time and fragmentation pattern)High (based on unique chemical shifts and coupling constants)
Linearity (r²) > 0.995> 0.995> 0.999 (inherently linear)
Range 1 ng/mL - 1000 ng/mL10 ng/mL - 1000 ng/mL0.1 mg/mL - 50 mg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (%RSD) < 5%< 10%< 2%
Limit of Quantitation (LOQ) ~1 ng/mL~10 ng/mL~0.1 mg/mL
Throughput HighMedium (due to derivatization)Low
Structural Information Molecular WeightFragmentation PatternComplete 3D Structure

Cross-Validation of Analytical Methods

When data from different analytical methods are used to support a single study or regulatory submission, a cross-validation is required to demonstrate that the methods provide equivalent results.[14][15] This process ensures the consistency and reliability of data, regardless of the analytical platform used.[14]

The Rationale for Cross-Validation
Cross-Validation Workflow

The cross-validation process involves analyzing the same set of samples using the two methods being compared. The results are then statistically evaluated to determine if they are equivalent.

CrossValidationWorkflow Cross-Validation Workflow Diagram cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation SamplePool Pool of Homogeneous Samples (n ≥ 3, at Low, Medium, High Conc.) MethodA Analyze with Method A (e.g., HPLC-MS) SamplePool->MethodA MethodB Analyze with Method B (e.g., qNMR) SamplePool->MethodB DataA Results from Method A MethodA->DataA DataB Results from Method B MethodB->DataB Comparison Statistical Comparison (e.g., % Difference, Bland-Altman Plot) DataA->Comparison DataB->Comparison Conclusion Conclusion on Method Equivalence Comparison->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

  • Sample Selection: Prepare a minimum of three batches of quality control (QC) samples at low, medium, and high concentrations spanning the calibration range of both methods.

  • Analysis:

    • Analyze each QC sample in triplicate using the validated HPLC-MS method.

    • Analyze each QC sample in triplicate using the validated qNMR method.

  • Data Evaluation:

    • Calculate the mean concentration for each QC level from both methods.

    • Calculate the percent difference between the mean results of the two methods for each concentration level: % Difference = [(Result_HPLC - Result_qNMR) / mean(Result_HPLC, Result_qNMR)] * 100

  • Acceptance Criteria: The mean results from the two methods should agree. While ICH M10 deliberately omits strict acceptance criteria for cross-validation, a common industry practice is for the percent difference to be within ±20% for at least 67% of the samples.[14][15] The acceptance criteria should be scientifically justified based on the intended use of the data. For a more rigorous comparison, a Bland-Altman plot can be used to assess the agreement between the two methods across the concentration range.[14]

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. HPLC-MS offers a superb balance of sensitivity, specificity, and throughput, making it ideal for quantitative applications in complex matrices. GC-MS, while requiring derivatization, provides an orthogonal chromatographic technique with excellent specificity based on mass spectral fragmentation. Quantitative NMR stands as a primary method for structural confirmation and accurate quantification without the need for a specific reference standard.

No single method is universally superior; the choice is dictated by the analytical objective. A robust drug development program will likely leverage two or more of these techniques. By implementing a rigorous cross-validation strategy, as outlined in this guide, researchers and drug development professionals can ensure the generation of consistent, reliable, and defensible analytical data, thereby underpinning the entire development lifecycle of this promising molecule.

References

  • Title: Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column.
  • Title: Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
  • Title: Q2(R2) Validation of Analytical Procedures March 2024.
  • Title: Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.
  • Title: GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS.
  • Title: Quality Control in Targeted GC-MS for Amino Acid-OMICS.
  • Title: FDA Releases Guidance on Analytical Procedures.
  • Title: Quality Control in Targeted GC-MS for Amino Acid-OMICS.
  • Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • Title: Q2(R2) Validation of Analytical Procedures.
  • Title: ICH Guidelines for Analytical Method Validation Explained.
  • Title: Cross and Partial Validation.
  • Title: Validation of Analytical Procedures Q2(R2).
  • Title: NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Title: 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(6914-76-7) 1H NMR spectrum.
  • Title: NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-(methylamino)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves the synthesis and handling of novel chemical entities. While the focus is often on discovery and application, the responsible management of chemical waste is a paramount aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 1-(methylamino)cyclopropane-1-carboxylate, grounding every recommendation in established safety principles and regulatory standards. Our objective is to move beyond simple instruction and provide the causal logic behind these essential procedures.

Part 1: Core Principle - Proactive Hazard Assessment

Before any disposal procedure is considered, a thorough hazard assessment is critical. This compound is a non-standard amino acid ester. While a specific Safety Data Sheet (SDS) may not be readily available for this novel compound, its structure informs our approach. The molecule contains a flammable ester group and a potentially corrosive and reactive amino group.

The U.S. Environmental Protection Agency (EPA) classifies hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][2] In the absence of complete data for a novel compound, the foundational principle is to manage the substance as hazardous waste. This conservative approach ensures the highest level of safety and compliance. Under no circumstances should this chemical be disposed of via sanitary sewer, regular trash, or evaporation in a fume hood.[3][4]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not a single action but a systematic process. This workflow ensures safety from the moment the material is designated as waste until its final removal by certified professionals.

Step 1: Waste Collection and Containerization

The initial step is to collect the waste in a designated and appropriate container.

  • Container Selection: The container must be chemically compatible with the waste. For this compound, a high-density polyethylene (HDPE) or glass bottle with a screw-top cap is recommended. The container must be in good condition, free from cracks or deterioration, and equipped with a secure, leak-proof closure.[4][5]

  • Labeling: Proper labeling is a critical, non-negotiable step.[6] Affix a completed EHS (Environmental Health & Safety) Hazardous Waste Label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]

    • An accurate list of all components and their approximate percentages, including any solvents.

    • The associated hazards (e.g., Flammable, Corrosive-Base, Toxic).

    • The date when the first drop of waste was added (the accumulation start date).[6]

  • Filling Procedure: Keep the waste container closed at all times except when adding waste.[3][4] Fill the container to no more than 90% capacity (or leave at least one inch of headroom) to allow for vapor expansion.[4]

Step 2: Segregation and Storage in a Satellite Accumulation Area (SAA)

Improper storage is a leading cause of laboratory incidents. All labs that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA).[4] This can be a secondary containment bin on a benchtop or a designated area within a chemical fume hood.

  • Incompatibility is Key: this compound, due to its amino group, is a base. It must be segregated from incompatible materials to prevent dangerous reactions.[4][5]

    • Acids: Store separately from all acids. A neutralization reaction can generate heat and potentially hazardous fumes.

    • Oxidizing Agents: Keep away from strong oxidizing agents to prevent a vigorous, potentially explosive reaction.[4][7]

    • Water-Reactive Materials: While this specific compound is not expected to be violently water-reactive, it is good practice to keep it segregated from materials that are.

  • Secondary Containment: All liquid hazardous waste must be stored in secondary containment, such as a chemically resistant tray or bin.[3][5] This measure is designed to contain spills and prevent mixing with other, potentially incompatible chemicals.

Parameter Requirement Rationale Regulatory Basis
Waste Container Chemically compatible (Glass, HDPE) with a secure screw cap.Prevents leakage and degradation of the container.OSHA 29 CFR 1910.1450[8]
Container Labeling Must include "Hazardous Waste," full chemical names, hazards, and accumulation start date.Ensures proper handling, identification, and tracking for disposal.EPA 40 CFR Part 262[9]
Primary Segregation Store away from Acids and Oxidizing Agents.Prevents violent chemical reactions, heat generation, and gas evolution.General laboratory safety guidelines.[4]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.Manages waste at the point of generation and contains potential spills.EPA 40 CFR 262.15
Storage Time Limit Varies by generator status (e.g., 180 days for Small Quantity Generators).Prevents excessive accumulation of hazardous materials in the laboratory.EPA Regulations[2]
Step 3: Managing Spills and Empty Containers

Accidents happen, and a clear plan is essential for mitigating risks.

  • Small Spills: For a small spill of this compound:

    • Alert personnel in the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels to absorb a flammable liquid.

    • Using non-sparking tools, carefully scoop the absorbent material into the designated hazardous waste container.[7]

    • Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Empty Containers: An "empty" container that held a hazardous chemical is not trash. To be disposed of as solid waste, the container must be triple-rinsed. The first rinse must be collected and disposed of as hazardous waste. [3] Subsequent rinses may be permissible for drain disposal only if the solution is dilute and meets local pH requirements. After rinsing and air-drying, all chemical labels must be completely defaced or removed before the container is placed in the appropriate glass or plastic recycling bin.[3]

Step 4: Arranging for Final Disposal

The final step is to arrange for a waste pickup from your institution's EHS department or a licensed hazardous waste contractor.

  • Requesting Pickup: Once a waste container is 75-90% full or is approaching its maximum accumulation time limit, submit a hazardous waste pickup request.[10] Do not allow waste to accumulate for extended periods.[6]

  • Professional Handling: Trained hazardous waste professionals will collect the sealed and properly labeled container from your SAA. They are responsible for the transportation, consolidation, and ultimate disposal of the waste in compliance with all federal and state regulations, including the Resource Conservation and Recovery Act (RCRA).[5][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_lab_operations Laboratory Operations cluster_final_disposal Final Disposal Pathway cluster_contingency Contingency Plan Start Waste Generated: This compound PrepContainer Step 1: Prepare & Label Hazardous Waste Container Start->PrepContainer AddWaste Collect Waste in Sealed Container PrepContainer->AddWaste StoreSAA Step 2: Store in SAA with Secondary Containment AddWaste->StoreSAA Segregate Segregate from Acids & Oxidizers StoreSAA->Segregate Spill Step 3: Spill Occurs StoreSAA->Spill CheckFull Is Container >75% Full or Near Time Limit? Segregate->CheckFull Routine Check CheckFull->AddWaste No RequestPickup Step 4: Submit Waste Pickup Request to EHS CheckFull->RequestPickup Yes EHSPickup EHS Professionals Collect Waste RequestPickup->EHSPickup FinalDestination Transport to Licensed Waste Disposal Facility EHSPickup->FinalDestination Cleanup Follow Spill Cleanup Protocol Spill->Cleanup CollectDebris Collect Contaminated Debris as Hazardous Waste Cleanup->CollectDebris CollectDebris->AddWaste Add to waste container

Caption: Disposal workflow for this compound.

References

  • Hazardous Waste Disposal Guide . Research Areas - Dartmouth Policy Portal. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Hazardous Waste Disposal Guide . Research Safety - Northwestern University. [Link]

  • Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance . [Link]

  • OSHA Rules for Hazardous Chemicals . DuraLabel Resources. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management . [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities . Occupational Safety and Health Administration. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]

  • Waste, Chemical, and Cleanup Enforcement . U.S. Environmental Protection Agency. [Link]

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A Comprehensive Guide to the Safe Handling of Methyl 1-(methylamino)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the field of drug development, the ability to handle novel chemical compounds with confidence and safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Methyl 1-(methylamino)cyclopropane-1-carboxylate. While specific toxicological data for this compound are not extensively published, this document synthesizes field-proven insights and data from structurally analogous compounds to establish a robust safety protocol.

Hazard Identification and Risk Assessment

This compound is a substituted cyclopropane derivative. Compounds within this class, particularly cyclopropane esters, are often flammable and can cause irritation to the skin, eyes, and respiratory system.[1][2] A thorough risk assessment should be conducted before any handling, considering the scale of the experiment and the potential for aerosol or vapor generation.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the foundation of safe handling. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z87.1 or equivalent standards. A face shield provides an additional layer of protection against splashes, especially during transfers of larger volumes.[3][4]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or punctures before use and to change them immediately if contamination is suspected.[5]
Body Flame-Retardant Laboratory CoatA fully buttoned lab coat made of flame-retardant material is essential.[5] For tasks with a higher risk of splashing, chemical-resistant coveralls may be appropriate.[6]
Respiratory NIOSH-Approved Respirator (if required)All handling of this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3] If a fume hood is not available or if there is a risk of exceeding exposure limits, a respirator with appropriate cartridges for organic vapors should be used.[7]
Feet Closed-Toe ShoesPerforated shoes or sandals are not permitted in a laboratory setting where chemicals are handled.[8]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents. The following diagram and procedural steps outline a safe handling process from preparation to post-handling cleanup.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_ppe Don all required PPE prep_hood Verify fume hood functionality prep_ppe->prep_hood prep_materials Assemble all necessary equipment and reagents prep_hood->prep_materials prep_spill Ensure spill kit is accessible prep_materials->prep_spill handle_transfer Carefully transfer the compound within the fume hood prep_spill->handle_transfer handle_aerosol Avoid aerosol generation handle_transfer->handle_aerosol handle_ignition Keep away from ignition sources handle_aerosol->handle_ignition post_decon Decontaminate work surfaces handle_ignition->post_decon post_waste Segregate and label all waste post_decon->post_waste post_ppe Properly doff and dispose of contaminated PPE post_waste->post_ppe post_wash Wash hands thoroughly post_ppe->post_wash end End post_wash->end start Start start->prep_ppe

Caption: A logical workflow for the safe handling of this compound.

Detailed Procedural Steps
  • Preparation:

    • Before beginning any work, ensure you are wearing all the personal protective equipment detailed in the table above.

    • Verify that the chemical fume hood is operational and has a current certification.[5]

    • Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.

    • Locate the nearest spill kit and ensure it is fully stocked.[5]

  • Handling:

    • Conduct all manipulations of this compound within the fume hood.[1]

    • When transferring the compound, do so slowly and carefully to avoid splashing and the generation of aerosols.[3]

    • As many cyclopropane derivatives are flammable, ensure the work area is free of ignition sources such as open flames, hot plates, and spark-producing equipment.[1][4] Use non-sparking tools when handling containers.[4]

  • Post-Handling:

    • Upon completion of the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove and dispose of contaminated PPE in a designated waste container.

    • Wash hands and any exposed skin thoroughly with soap and water.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility. All waste materials contaminated with this compound should be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Contaminated items such as gloves, absorbent pads, and disposable labware should be collected in a clearly labeled, sealed container.[3]

  • Liquid Waste: Unused or waste solutions of the compound should be collected in a separate, labeled, and sealed container. Do not mix with incompatible waste streams.[9]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]

Disposal Procedures
  • Store waste containers in a designated, well-ventilated, and secure area away from heat and ignition sources.

  • Follow your institution's specific procedures for hazardous waste disposal. This typically involves arranging for pickup by a certified hazardous waste management company.[10]

  • Never dispose of this chemical down the drain or in regular trash.[4][9]

By adhering to these safety protocols and operational plans, researchers can handle this compound with a high degree of safety, ensuring a secure and productive research environment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2,2'-(Cyclopropane-1,1-diyl)diacetic acid.
  • BenchChem. (n.d.). Safeguarding Your Research: A Guide to Personal Protective Equipment for Cyclopropene.
  • Biosynth Carbosynth. (2022, June 7). Safety Data Sheet: 1,1-Cyclopropanedicarboxylic acid.
  • Air Liquide. (2020, August 3). Safety Data Sheet: Cyclopropane.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet: Methyl cyclopropanecarboxylate.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Methyl 1-hydroxy-1-cyclopropane carboxylate.
  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: Methyl cyclopentanecarboxylate.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Methylcyclopropanecarboxylic acid.
  • Ketone Pharma. (n.d.). Methyl cyclopropane carboxylate CAS 2868-37-3.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet: Methyl cyclopropanecarboxylate.
  • TCI EUROPE N.V. (n.d.). Methyl 1-Methylcyclopropane-1-carboxylate.
  • Ketone Pharma. (2024, August 21). Methyl Cyclopropane Carboxylate: A Comprehensive Overview.
  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Airgas. (n.d.). Safety Data Sheet: Cyclopropane.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.